molecular formula C8H14O B1593531 5-Octyn-3-ol CAS No. 53723-18-5

5-Octyn-3-ol

Cat. No.: B1593531
CAS No.: 53723-18-5
M. Wt: 126.2 g/mol
InChI Key: GGXQZVKQXYOPTF-UHFFFAOYSA-N
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Description

5-Octyn-3-ol is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.20 g/mol. Its CAS Registry Number is 53723-18-5 . This molecule is characterized by a hydroxyl group at the third carbon and a triple bond between the fifth and sixth carbon atoms of an eight-carbon chain, making it a member of the alkynol family . This structure, featuring both a reactive alkyne and a hydroxyl group, makes it a versatile building block (synthon) in organic synthesis. Researchers can exploit the alkyne group for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create complex molecular architectures, heterocycles, and polymers. The presence of the hydroxyl group allows for further functionalization through esterification, etherification, or oxidation to ketones. While specific bioactivity data for this compound is limited in the available literature, studies on structurally similar alkynols highlight their broad research potential. For instance, the biosynthetic pathways of related compounds like 1-octen-3-ol are a subject of active investigation in fungal biochemistry . Furthermore, other alkynol isomers, such as 1-octyn-3-ol, are used in the development of asymmetric synthesis methodologies to produce enantiomerically enriched alcohols, which are crucial in pharmaceutical and fragrance research . Compounds in this class have also been studied for their utility as corrosion inhibitors in industrial processes . This compound is intended for research and development purposes in a laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oct-5-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h8-9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXQZVKQXYOPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968480
Record name Oct-5-yn-3-ol
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53723-18-5
Record name 5-Octyn-3-ol
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Record name Oct-5-yn-3-ol
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Record name oct-5-yn-3-ol
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Foundational & Exploratory

5-Octyn-3-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Octyn-3-ol: Properties, Structure, and Synthetic Applications

Abstract

This compound is a bifunctional organic molecule featuring a secondary alcohol and an internal alkyne. This unique combination makes it a valuable chiral building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural analysis, spectroscopic profile, and potential synthetic utility. We delve into plausible synthetic routes and characteristic reactions, supported by field-proven insights and established protocols. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile intermediate.

Molecular Structure and Stereochemistry

This compound is an eight-carbon acetylenic alcohol. Its formal IUPAC name is oct-5-yn-3-ol .[1] The structure consists of an octane backbone with a hydroxyl (-OH) group located at carbon 3 and a carbon-carbon triple bond (C≡C) between carbons 5 and 6.

  • Molecular Formula: C₈H₁₄O[1][2]

  • Molecular Weight: 126.20 g/mol [1]

  • CAS Registry Number: 53723-18-5[1][2]

  • Canonical SMILES: CCC#CCC(CC)O[1]

  • InChIKey: GGXQZVKQXYOPTF-UHFFFAOYSA-N[1][2]

Chirality: A Critical Feature

The carbon atom at position 3, which is bonded to the hydroxyl group, is a stereocenter. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers: (R)-5-octyn-3-ol and (S)-5-octyn-3-ol. PubChem data confirms one undefined atom stereocenter.[1]

The stereochemical purity of such intermediates is paramount in drug development, where a single enantiomer often accounts for the desired therapeutic activity while the other may be inactive or even responsible for adverse effects. The ability to synthesize or resolve these enantiomers selectively is crucial for creating stereochemically pure active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's properties is essential for its application in synthesis, including predicting its behavior in different solvent systems and designing appropriate purification strategies.

Physicochemical Data

The following table summarizes key computed and experimental properties of this compound.

PropertyValueSource
Molecular Weight 126.20 g/mol PubChem[1]
XLogP3-AA (logP) 2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]
Complexity 115PubChem[1]
Normal Boiling Point (Tboil) Varies based on sourceCheméo[3]
Enthalpy of Vaporization (ΔvapH°) Varies based on sourceCheméo[3]
Spectroscopic Profile

The bifunctional nature of this compound gives rise to a distinct spectroscopic signature.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for both the alcohol and alkyne functional groups. Key expected absorptions include:

    • A strong, broad band around 3600-3200 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol.

    • Sp³ C-H stretching bands just below 3000 cm⁻¹ .

    • A weak C≡C stretching band around 2260-2100 cm⁻¹ . The intensity is often weak for internal, symmetrically substituted alkynes.

    • A strong C-O stretching band in the 1150-1050 cm⁻¹ region, typical for secondary alcohols. The NIST Chemistry WebBook provides reference gas-phase IR spectra for this compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum would show distinct signals. The proton on the hydroxyl-bearing carbon (H-3) would appear as a multiplet around 3.6-4.0 ppm . The allylic protons on C-4 and C-7 would be shifted downfield relative to standard alkanes, appearing around 2.2-2.5 ppm . The remaining aliphatic protons would be found in the 0.9-1.7 ppm range. The hydroxyl proton signal is variable and may be broad.

    • ¹³C NMR: The carbon spectrum is expected to show 8 distinct signals. The alkyne carbons (C-5 and C-6) would resonate in the 70-90 ppm range. The carbon bearing the hydroxyl group (C-3) would be found further downfield, typically around 65-75 ppm . The remaining aliphatic carbons would appear in the upfield region (10-40 ppm ).

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 126 .[4] Common fragmentation pathways would include the loss of a water molecule (M-18) to give a peak at m/z = 108, and alpha-cleavage adjacent to the alcohol, resulting in the loss of an ethyl group (m/z = 97) or a propyl-alkyne fragment.

Synthesis and Reactivity

As a synthetic intermediate, the methods for its preparation and its subsequent chemical transformations are of primary interest.

Proposed Retrosynthetic Analysis and Synthesis

A logical and industrially scalable approach to synthesizing this compound is through the nucleophilic addition of an organometallic pentyne derivative to an aldehyde.

Retrosynthetic Logic: The C3-C4 bond can be disconnected, revealing propionaldehyde and a 1-pentyne-derived nucleophile as the key synthons. This is a classic carbon-carbon bond-forming strategy.

Proposed Synthesis Workflow:

  • Deprotonation: 1-Pentyne is deprotonated at its terminal sp-hybridized carbon using a strong base like n-butyllithium (n-BuLi) or a Grignard reagent (e.g., ethylmagnesium bromide) in an aprotic solvent like tetrahydrofuran (THF). This generates a potent lithium or magnesium acetylide nucleophile.

  • Nucleophilic Addition: The acetylide solution is cooled (typically to 0 °C or -78 °C) before the electrophile, propionaldehyde, is added dropwise. The acetylide attacks the electrophilic carbonyl carbon.

  • Aqueous Workup: The reaction is quenched with a mild acid, such as saturated aqueous ammonium chloride (NH₄Cl), to protonate the resulting alkoxide and yield the final product, this compound.

G Start1 1-Pentyne Reagent1 n-BuLi or EtMgBr in THF Start1->Reagent1 Start2 Propionaldehyde Step2 Step 2: Nucleophilic Addition to Carbonyl Start2->Step2 Step1 Step 1: Form Lithium Pentynylide Nucleophile Reagent1->Step1 Intermediate Lithium Pentynylide Step1->Intermediate Intermediate->Step2 Alkoxide Intermediate Alkoxide Step2->Alkoxide Step3 Step 3: Aqueous Workup (Protonation) Alkoxide->Step3 Reagent2 aq. NH4Cl Reagent2->Step3 Product This compound (Racemic Mixture) Step3->Product

Caption: Proposed synthesis workflow for this compound.

Key Chemical Reactions

This compound can undergo reactions at both the hydroxyl and alkyne centers.

  • Reactions of the Hydroxyl Group:

    • Oxidation: As a secondary alcohol, it can be oxidized to the corresponding ketone, 5-octyn-3-one, using reagents like pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

    • Esterification: It can react with carboxylic acids or acyl chlorides to form esters.

    • Protection: The hydroxyl group can be protected using common protecting groups (e.g., silyl ethers like TBDMS or benzyl ethers) to allow for selective reaction at the alkyne.

  • Reactions of the Alkyne Group:

    • Hydrogenation: The triple bond can be selectively reduced. Hydrogenation with Lindlar's catalyst will yield the corresponding (Z)-alkene, (Z)-5-octen-3-ol. Dissolving metal reduction (e.g., Na in NH₃) will produce the (E)-alkene. Complete hydrogenation with H₂ over a catalyst like Pd/C will yield the fully saturated alcohol, 3-octanol.

    • Hydration: Acid-catalyzed hydration (using HgSO₄) would lead to the formation of a ketone via an enol intermediate, following Markovnikov's rule.

Applications in Research and Drug Development

While specific, large-scale applications for this compound are not widely documented, its structure makes it an analog to highly valuable synthetic intermediates. For instance, the related compound (S)-1-octyn-3-ol is a well-established key intermediate in the synthesis of prostaglandins, a class of potent biologically active lipids.[5] Similarly, 1-octyn-3-ol has been utilized in the synthesis of a natural herbicide, demonstrating the utility of such propargyl alcohols in creating complex natural products.[6]

Therefore, this compound serves as a versatile platform for:

  • Introducing Chirality: Providing a key stereocenter for asymmetric synthesis.

  • Molecular Scaffolding: The rigid alkyne unit can be used to control molecular geometry, while the alcohol provides a handle for further functionalization.

  • Fragment-Based Drug Discovery: It can be used as a fragment for building larger, more complex molecules with potential therapeutic activity.

Experimental Protocol: Swern Oxidation to 5-Octyn-3-one

This protocol describes a reliable, high-yield method for oxidizing this compound to the corresponding ketone. The Swern oxidation is chosen for its mild conditions, which avoid over-oxidation and are compatible with the alkyne functionality.

Self-Validation: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), ensuring the starting material is fully consumed before workup. Product purity is confirmed by spectroscopic analysis (e.g., NMR, IR).

G cluster_0 Reaction Monitoring Setup 1. Setup - Flame-dried flask under N2 - Add DCM and Oxalyl Chloride - Cool to -78 °C (Dry Ice/Acetone) Activation 2. Activation - Add DMSO in DCM dropwise - Stir for 15 min Setup->Activation Addition 3. Substrate Addition - Add this compound in DCM dropwise - Stir for 30-45 min Activation->Addition Quench 4. Quench - Add Triethylamine (TEA) - Stir for 20 min, then warm to RT Addition->Quench Addition->Monitor Workup 5. Workup - Add Water - Separate organic layer - Wash with brine, dry (Na2SO4) Quench->Workup Purify 6. Purification & Analysis - Concentrate in vacuo - Purify via Flash Chromatography - Analyze by NMR/IR Workup->Purify Monitor->Quench

Caption: Experimental workflow for the Swern oxidation of this compound.

Methodology:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels is placed under a nitrogen atmosphere.

  • Reagent Preparation: Dichloromethane (DCM, 20 mL) is added to the flask, followed by oxalyl chloride (1.2 eq). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Activator Addition: A solution of dimethyl sulfoxide (DMSO, 2.5 eq) in DCM (5 mL) is added dropwise via an addition funnel, keeping the internal temperature below -65 °C. The mixture is stirred for 15 minutes.

  • Substrate Addition: A solution of this compound (1.0 eq) in DCM (10 mL) is added dropwise, again maintaining a low temperature. The reaction is stirred for 45 minutes at -78 °C.

  • Reaction Quench: Triethylamine (TEA, 5.0 eq) is added dropwise. The mixture is stirred for 20 minutes and then allowed to warm to room temperature.

  • Aqueous Workup: Water (20 mL) is added, and the mixture is transferred to a separatory funnel. The organic layer is separated, washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure 5-octyn-3-one.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.

  • GHS Hazard Identification:

    • Flammable liquid and vapor (H226).[1]

    • Causes skin irritation (H315).[1]

    • Causes serious eye irritation (H319).[1]

    • May cause respiratory irritation (H335).[1]

  • Handling and Personal Protective Equipment (PPE):

    • Work should be conducted in a well-ventilated fume hood.

    • Wear appropriate PPE, including safety goggles with side shields, nitrile gloves, and a flame-retardant lab coat.

    • Keep away from heat, sparks, open flames, and other ignition sources.[7]

    • Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.[7]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

    • The container should be kept away from incompatible materials.

Conclusion

This compound is a structurally interesting and synthetically versatile chiral molecule. Its combination of a secondary alcohol and an internal alkyne provides two distinct points for chemical modification, making it a valuable building block for constructing complex molecular architectures. A solid understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in organic synthesis, medicinal chemistry, and materials science.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 53723-18-5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oct-5-yn-3-ol. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Oct-5-en-3-ol - Chemical & Physical Properties. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). (+/-)-1-Octyn-3-ol Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). 1-Octen-3-ol Safety Data Sheet.
  • Perfumer Supply House. (2015). 1-OCTEN-3-OL, (AMYL VINYL CARBINOL) FCC Safety Data Sheet.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oct-5-en-3-ol. PubChem Compound Database. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). 1-Octen-3-ol Safety Information.
  • Takano, S., Sugihara, T., & Ogasawara, K. (1991). Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform.
  • National Center for Biotechnology Information. (n.d.). 7-Methyl-7-octen-5-YN-3-OL. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-(+)-1-octyn-3-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). e-3-Octen-5-yn-1-ol. PubChem Compound Database. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of oct-1-yn-3-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Octyn-3-ol. PubChem Compound Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octyn-3-ol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Octyn-3-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Hexyn-3-ol (CAS 19780-84-8). Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Octen-3-ol. Retrieved from [Link]

Sources

Synthesis of 5-Octyn-3-ol: A Strategic Approach via Nucleophilic Acetylide Addition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5-octyn-3-ol, a secondary alkynyl alcohol. The core of this synthesis is the strategic formation of a carbon-carbon bond through the nucleophilic addition of a pentynylide anion to propanal. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses the critical parameters for reaction success, purification, and characterization. The methodology is presented to ensure scientific integrity, reproducibility, and a clear understanding of the causal relationships behind each procedural step, making it an invaluable resource for professionals in organic synthesis and drug development.

Introduction: The Significance of Alkynyl Alcohols

Alkynyl alcohols, or alkynols, are a valuable class of organic compounds that serve as versatile intermediates in chemical synthesis. The presence of both a hydroxyl group and a carbon-carbon triple bond allows for a wide array of subsequent transformations. The hydroxyl group can be oxidized or converted into a leaving group, while the alkyne moiety can participate in reactions such as hydration, hydrogenation, and various coupling reactions.

This compound is a secondary alkynol whose structure presents a strategic platform for building more complex molecular architectures. This guide focuses on its synthesis from simple, readily available precursors, employing a foundational reaction in organic chemistry: the Grignard-type addition of an organometallic reagent to an aldehyde.[1][2]

Synthetic Strategy: A Retrosynthetic Analysis

To devise a logical synthesis for this compound, we employ a retrosynthetic approach. The target molecule is disconnected at the C3-C4 bond, which is adjacent to the alcohol functionality. This disconnection is strategically chosen because it breaks the molecule into two simple, logical precursors that can be joined using a reliable carbon-carbon bond-forming reaction.

This retrosynthetic disconnection yields two synthons: a three-carbon electrophile centered at C3 and a five-carbon nucleophile at C4. These correspond to the following readily available starting materials:

  • Propanal (Propionaldehyde): A simple three-carbon aldehyde that serves as the electrophile.

  • 1-Pentyne: A terminal alkyne whose acidic proton can be removed to generate a potent carbon nucleophile, the pentynylide anion.

The forward synthesis, therefore, involves the preparation of a pentynylide organometallic reagent and its subsequent reaction with propanal to form the target secondary alcohol.[3]

G T Target: this compound D Disconnect C3-C4 Bond T->D Retrosynthesis S1 Synthon 1 (Electrophile) D->S1 S2 Synthon 2 (Nucleophile) D->S2 P1 Precursor 1: Propanal S1->P1 Equivalent P2 Precursor 2: 1-Pentyne S2->P2 Equivalent G cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Aqueous Workup 1-Pentyne 1-Pentyne Pentynylmagnesium Bromide Pentynylmagnesium Bromide 1-Pentyne->Pentynylmagnesium Bromide  + EtMgBr (in THF) - Ethane (gas) Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate Pentynylmagnesium Bromide->Magnesium Alkoxide Intermediate  + Propanal This compound This compound Magnesium Alkoxide Intermediate->this compound  + NH4Cl (aq)

Figure 2: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.

Reagents and Materials
Reagent/MaterialMolecular Wt. ( g/mol )AmountMoles (mmol)Molar Equiv.
Magnesium Turnings24.312.67 g1101.1
Bromoethane108.9712.0 g (8.1 mL)1101.1
1-Pentyne68.126.81 g (10.0 mL)1001.0
Propanal58.085.81 g (7.2 mL)1001.0
Anhydrous Tetrahydrofuran (THF)-~200 mL--
Saturated NH₄Cl (aq)-~100 mL--
Diethyl Ether (for extraction)-~150 mL--
Anhydrous Magnesium Sulfate-As needed--
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser and drying tube (CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure
  • Apparatus Setup and Inert Atmosphere:

    • Assemble the three-neck flask with the condenser, dropping funnel, and a gas inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon to ensure anhydrous conditions.

    • Place the magnesium turnings (2.67 g) and a magnetic stir bar in the flask.

  • Preparation of Ethylmagnesium Bromide:

    • In the dropping funnel, prepare a solution of bromoethane (12.0 g) in 50 mL of anhydrous THF.

    • Add ~5 mL of this solution to the magnesium turnings. The reaction should initiate, evidenced by cloudiness and gentle refluxing. If it does not start, gentle warming may be required.

    • Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue stirring for 30 minutes until most of the magnesium has been consumed. The result is a grayish solution of ethylmagnesium bromide.

  • Formation of Pentynylmagnesium Bromide:

    • Prepare a solution of 1-pentyne (6.81 g) in 40 mL of anhydrous THF.

    • Cool the Grignard reagent solution in the flask to 0 °C using an ice bath.

    • Add the 1-pentyne solution dropwise from the funnel. Vigorous bubbling (ethane evolution) will be observed. Control the addition rate to prevent excessive frothing.

    • After the addition, allow the mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the acetylide.

  • Reaction with Propanal:

    • Prepare a solution of propanal (5.81 g) in 40 mL of anhydrous THF.

    • Cool the pentynylmagnesium bromide solution back to 0 °C.

    • Add the propanal solution dropwise. This reaction is exothermic; maintain the temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Workup and Extraction:

    • Cool the reaction mixture again in an ice bath. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction. A white precipitate of magnesium salts will form.

    • Transfer the entire mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.

Product Purification and Characterization

Purification
  • Solvent Removal: Filter the dried organic solution to remove the magnesium sulfate and concentrate the filtrate using a rotary evaporator to remove the bulk of the ether and THF.

  • Vacuum Distillation: The crude residual oil is purified by vacuum distillation. This is the preferred method for purifying liquid alcohols with moderate boiling points, as it prevents decomposition that can occur at higher temperatures. [4]this compound is collected at the appropriate boiling point and pressure.

Characterization

The identity and purity of the final product should be confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy:

    • Broad O-H stretch: ~3300-3400 cm⁻¹

    • C-H (sp³) stretch: ~2870-2960 cm⁻¹

    • Weak C≡C stretch: ~2200-2250 cm⁻¹ (may be weak for internal alkynes)

    • C-O stretch: ~1050-1150 cm⁻¹

  • ¹H NMR Spectroscopy: The spectrum will show characteristic signals for the ethyl group, the propyl group, the methine proton adjacent to the hydroxyl group, and the methylene protons adjacent to the alkyne.

  • ¹³C NMR Spectroscopy: Will confirm the presence of eight distinct carbon atoms, including two signals in the alkyne region (~70-90 ppm).

  • Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the molecular weight of 126.20 g/mol . [5][6]

Conclusion

The synthesis of this compound from 1-pentyne and propanal via a Grignard-type reaction is a classic, reliable, and highly effective method. It demonstrates the power of organometallic reagents in constructing new carbon-carbon bonds. The success of the synthesis is critically dependent on maintaining anhydrous conditions throughout the formation and reaction of the Grignard reagent. With careful execution of the protocol and proper purification techniques, this versatile alkynol intermediate can be prepared in good yield, providing a valuable building block for further synthetic endeavors in research and development.

References

  • Chemistry LibreTexts. (2020). 13.9: Organometallic Reagents in Alcohol Synthesis. [Link]

  • Chemistry LibreTexts. (2025). 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. [Link]

  • YouTube. (2020). Aldehydes to Secondary Alcohols, Part 1: Polar Organometallics. [Link]

  • University of Calgary. (n.d.). Ch17: RLi or RMgX with Aldehydes or Ketones. [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • Wikipedia. (n.d.). Aldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

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  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

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  • Google Patents. (1936).
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  • Wyzant. (2023). Discussion of how to produce propanal from alkene starting material. [Link]

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An In-depth Technical Guide to the Physical Characteristics of 5-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Octyn-3-ol is an unsaturated secondary alcohol with the chemical formula C₈H₁₄O.[1][2][3] As a member of the octynol family, it shares isomeric relationships with other commercially and biologically significant compounds, such as the mushroom alcohol, 1-octen-3-ol.[4] Understanding the distinct physical characteristics of this compound is paramount for its application in various fields, including organic synthesis, materials science, and drug development. The position of the alkyne and hydroxyl functional groups in this compound dictates its unique physicochemical properties, influencing its reactivity, solubility, and spectroscopic behavior. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering insights into its molecular structure, properties, and the analytical techniques employed for its characterization.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed estimates from reputable chemical databases.[1][2]

PropertyValueSource
Molecular Formula C₈H₁₄O[1][2][3]
Molecular Weight 126.20 g/mol [1][2]
CAS Number 53723-18-5[1][2][3]
Appearance No data available
Boiling Point No experimental data available at standard pressure.
Melting Point No experimental data available.
Density No experimental data available.
Refractive Index No experimental data available.
Solubility Log10 of Water Solubility (mol/L): -1.9 (Predicted)[1]
Octanol-Water Partition Coefficient (logP) 2.2 (Predicted)[1]

Expert Insight: The predicted logP value of 2.2 suggests that this compound is moderately lipophilic. This has implications for its behavior in biological systems and its solubility in organic solvents. For instance, in drug development, a compound with this level of lipophilicity may exhibit good membrane permeability.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides key information about its functional groups. The gas-phase IR spectrum available from the NIST WebBook exhibits characteristic absorption bands.[3]

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (sp³, sp²): Sharp peaks just below 3000 cm⁻¹ are attributable to the stretching vibrations of sp³ hybridized C-H bonds in the alkyl chain.

  • C≡C Stretch: A weak to medium absorption band is anticipated in the range of 2100-2260 cm⁻¹ for the internal alkyne. The intensity of this peak can be weak due to the relatively symmetric nature of the internal alkyne.

  • C-O Stretch: A strong absorption band in the region of 1000-1260 cm⁻¹ corresponds to the C-O stretching vibration of the secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum would be complex. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet in the range of 3.5-4.5 ppm. The protons on the carbons adjacent to the alkyne would be deshielded and appear as multiplets around 2.2-2.5 ppm. The terminal methyl groups would resonate as triplets in the upfield region (0.8-1.0 ppm).

  • ¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to the eight non-equivalent carbon atoms. The carbons of the alkyne would resonate in the range of 70-90 ppm. The carbon attached to the hydroxyl group would be found further downfield, typically between 60 and 75 ppm. The remaining aliphatic carbons would appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum from the NIST database shows a molecular ion peak (M⁺) at m/z 126, confirming the molecular weight.[3] Common fragmentation pathways for secondary alcohols include alpha-cleavage and dehydration. Key fragments would be expected from the cleavage of the C-C bonds adjacent to the hydroxyl group.

Experimental Workflow: Determination of Boiling Point

The determination of a compound's boiling point is a fundamental technique for assessing its purity and identity. The following protocol outlines the distillation method for determining the boiling point of a liquid sample like this compound.

Boiling_Point_Determination_Workflow start Start | Sample Preparation setup Apparatus Setup Assemble distillation apparatus start->setup Place sample in flask heating Heating Gently heat the distillation flask setup->heating Ensure proper joint sealing observation Observation Record temperature at first drop of distillate heating->observation Note boiling initiation collection Data Collection Continue distillation and record temperature range observation->collection Maintain steady distillation rate end End | Pure compound has a narrow boiling range collection->end Analyze temperature data

Caption: Workflow for Boiling Point Determination by Distillation.

Step-by-Step Protocol:

  • Apparatus Assembly: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, and a heat source (e.g., a heating mantle).

  • Sample and Boiling Chips: Place a small volume of this compound and a few boiling chips into the round-bottom flask. The boiling chips ensure smooth boiling.

  • Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

  • Heating: Begin to gently and uniformly heat the distillation flask.

  • First Drop: Observe the temperature at which the first drop of distillate falls from the condenser into the receiving flask. This is the initial boiling point.

  • Boiling Range: Continue to distill the liquid slowly and record the temperature range over which the majority of the liquid distills. A pure compound will have a narrow boiling range (typically 1-2 °C).

  • Data Recording: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂, or foam).[5]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a valuable organic compound whose physical characteristics are dictated by the interplay of its hydroxyl and internal alkyne functional groups. While experimental data for some of its fundamental physical properties remain to be fully documented in the literature, its spectroscopic signatures provide a clear means of identification and structural confirmation. The information presented in this guide serves as a foundational resource for researchers and professionals working with this and related compounds, emphasizing the importance of a thorough understanding of a molecule's physical properties for its safe and effective application.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 53723-18-5). Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143082, Oct-5-yn-3-ol. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: (+/-)-1-Octyn-3-ol.
  • Perfumer Supply House. (2015). Safety Data Sheet: 1-OCTEN-3-OL, (AMYL VINYL CARBINOL) FCC.
  • Bedoukian Research. (2015). Safety Data Sheet: 1-OCTEN-3-OL, (AMYL VINYL CARBINOL) FCC.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
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  • Wikipedia. (2023). 1-Octanol. Retrieved from [Link]

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  • Cheméo. (n.d.). Oct-5-en-3-ol - Chemical & Physical Properties.
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  • The Good Scents Company. (n.d.). (Z)-5-octen-1-ol.
  • Wikipedia. (n.d.). Octanol. Retrieved from [Link]

  • Staszewski, R., & Pyrcz, J. (1983). Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. Acta Alimentaria, 12(3), 215-223.

Sources

Stereoisomers of 5-Octyn-3-ol and their properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereoisomers of 5-Octyn-3-ol: Synthesis, Separation, and Properties

Authored by a Senior Application Scientist

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, often dictates the difference between a potent therapeutic agent and an inactive or even toxic compound.[1] The two non-superimposable mirror-image forms of a chiral molecule are known as enantiomers.[2] These enantiomers, while often possessing identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), can exhibit profoundly different pharmacological and toxicological profiles.[1] This is because biological systems—enzymes, receptors, and other cellular components—are themselves chiral, creating a diastereomeric interaction with each enantiomer that can vary significantly in efficacy and outcome.

This guide provides a comprehensive technical overview of the stereoisomers of this compound, a chiral secondary alkynyl alcohol. We will delve into the structural basis of its chirality, explore methodologies for the synthesis and separation of its enantiomers, and discuss their potential physicochemical and biological properties. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to understand and harness the stereochemistry of this and similar chiral building blocks.

Molecular Structure and Chirality of this compound

This compound is a secondary alcohol with the chemical formula C₈H₁₄O.[3][4] Its structure features an eight-carbon chain with a hydroxyl group at the C3 position and a carbon-carbon triple bond between C5 and C6.

The source of chirality in this compound is the carbon atom at the C3 position. This carbon is bonded to four distinct substituent groups, making it a chiral center or stereocenter[1][2]:

  • A hydroxyl group (-OH)

  • A hydrogen atom (-H)

  • An ethyl group (-CH₂CH₃)

  • A pent-2-yn-1-yl group (-CH₂-C≡C-CH₂CH₃)

Due to this chiral center, this compound exists as a pair of enantiomers: (R)-5-Octyn-3-ol and (S)-5-Octyn-3-ol.

Caption: (R) and (S) enantiomers of this compound.

Synthesis of Enantiopure this compound

Obtaining enantiomerically pure forms of chiral molecules is a cornerstone of modern organic synthesis and pharmaceutical development. Two primary strategies are employed: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer, often by using a chiral catalyst or auxiliary. The enantioselective addition of terminal alkynes to aldehydes is a highly effective method for producing chiral secondary propargylic alcohols.[5][6]

A plausible approach for synthesizing a specific enantiomer of this compound involves the catalytic asymmetric alkynylation of propanal with 1-pentyne. This reaction can be mediated by a chiral catalyst, such as a complex of a dialkylzinc reagent with a chiral amino alcohol like (-)-N,N-dibutylnorephedrine (DBNE).[7]

Asymmetric_Synthesis_Workflow cluster_reactants Reactants & Catalyst Propanal Propanal ReactionVessel Asymmetric Alkynylation Reaction Propanal->ReactionVessel Pentyne 1-Pentyne + n-BuLi Pentyne->ReactionVessel Catalyst Chiral Catalyst (e.g., Zn(OTf)₂ + Chiral Ligand) Catalyst->ReactionVessel Workup Reaction Quench (e.g., aq. NH₄Cl) ReactionVessel->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product Enantioenriched (R)- or (S)-5-Octyn-3-ol Purification->Product

Caption: Workflow for asymmetric synthesis of this compound.

Protocol: Catalytic Asymmetric Alkynylation of Propanal

This protocol is a representative methodology based on established principles for the synthesis of chiral secondary alkynyl alcohols.[5][7]

  • Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the chiral ligand (e.g., (1S,2R)-(-)-N,N-dibutylnorephedrine) in anhydrous toluene. Add diethylzinc dropwise at 0 °C and stir for 30 minutes.

  • Alkynylation: Cool the catalyst mixture to the desired temperature (e.g., -20 °C). In a separate flask, dissolve 1-pentyne in anhydrous toluene and add an equivalent of n-butyllithium to form the lithium acetylide. Transfer this solution to the catalyst mixture.

  • Aldehyde Addition: Add propanal dropwise to the reaction mixture, ensuring the temperature remains constant.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Allow the mixture to warm to room temperature, extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

  • Validation: Determine the enantiomeric excess (e.e.) of the purified this compound using chiral HPLC or GC analysis.

Chiral Resolution of Racemic this compound

An alternative strategy is to synthesize the racemic mixture of this compound and then separate the enantiomers. Kinetic resolution, particularly enzymatic kinetic resolution, is a powerful technique for this purpose.[8][9] This method exploits the different reaction rates of the two enantiomers with a chiral catalyst or enzyme.

Lipases are commonly used to selectively acylate one enantiomer of a secondary alcohol, leaving the other unreacted.[10] For example, using an immobilized lipase like Novozym 435 (Candida antarctica lipase B) with an acyl donor (e.g., vinyl acetate) can lead to the acylation of one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer.

Kinetic_Resolution_Workflow cluster_products Separated Products Start Racemic (R/S)-5-Octyn-3-ol Reaction Enzymatic Acylation (e.g., Lipase + Vinyl Acetate) Start->Reaction Separation Separation (Column Chromatography) Reaction->Separation Unreacted Unreacted Enantiomer (e.g., (S)-5-Octyn-3-ol) Separation->Unreacted Product 1 Ester Acylated Enantiomer (e.g., (R)-5-Octyn-3-ol Acetate) Separation->Ester Product 2 Hydrolysis Ester Hydrolysis (e.g., K₂CO₃/MeOH) Ester->Hydrolysis FinalProduct Recovered Enantiomer (e.g., (R)-5-Octyn-3-ol) Hydrolysis->FinalProduct

Caption: Workflow for enzymatic kinetic resolution of this compound.

Protocol: Enzymatic Kinetic Resolution

This protocol is adapted from established methods for the kinetic resolution of secondary alcohols.[9][10]

  • Reaction Setup: To a solution of racemic this compound in a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE), add the acyl donor (e.g., vinyl acetate, 1.5 equivalents).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, ~50 mg per 0.25 mmol of alcohol).

  • Incubation: Place the reaction mixture on an orbital shaker at room temperature.

  • Monitoring: Monitor the conversion to approximately 50% by taking aliquots and analyzing them by GC or HPLC. This is critical because exceeding 50% conversion will decrease the enantiomeric excess of the unreacted alcohol.

  • Separation: Once ~50% conversion is reached, filter off the enzyme. Concentrate the filtrate and separate the unreacted alcohol from the ester derivative by flash column chromatography.

  • Hydrolysis (Optional): To recover the second enantiomer, dissolve the purified ester in methanol and add a base (e.g., potassium carbonate) to hydrolyze the ester back to the alcohol.

  • Validation: Confirm the enantiomeric purity of both the unreacted alcohol and the alcohol recovered from hydrolysis using chiral HPLC or GC.

Separation and Analytical Characterization

The successful synthesis or resolution of stereoisomers must be validated by robust analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.

Chiral_HPLC_Principle Injector Racemic Mixture (R+S) Injected Column Chiral Stationary Phase (CSP) The CSP has chiral binding sites that interact differently with each enantiomer. Injector->Column:port Detector UV/Vis Detector Column->Detector Chromatogram Resulting Chromatogram|{Two separate peaks with different retention times (t_R)} Detector->Chromatogram

Caption: Principle of enantiomer separation by chiral HPLC.

Methodology: Chiral HPLC Analysis
  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for separating chiral alcohols.

  • Mobile Phase: A typical mobile phase consists of a mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation of the enantiomeric peaks.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the CSP, leading to different retention times.

  • Quantification: The enantiomeric excess (e.e.) is calculated from the integrated areas of the two peaks using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Physicochemical and Biological Properties

While enantiomers have identical physical properties in an achiral environment, their interaction with other chiral molecules, including biological receptors, can differ dramatically.

Physicochemical Data Summary

The following table summarizes known and predicted properties for this compound. Note that properties like boiling point and density are for the racemic mixture, as they do not differ between enantiomers.

PropertyValueSource
Molecular FormulaC₈H₁₄O[3][4]
Molecular Weight126.20 g/mol [4]
CAS Number53723-18-5[3][4]
Boiling Point478.34 K (Predicted)[11]
Octanol/Water Partition Coeff. (logP)2.114 (Predicted)[12]
Optical Rotation [α]Enantiomer-specific; requires experimental determination.-
Predicted Biological Activity

Compounds containing an alkynyl group are known to exhibit a wide range of biological and pharmacological activities, including antitumor, antibacterial, antifungal, and HIV-inhibitory properties.[13][14] The propargylic alcohol moiety is a key structural feature in many bioactive natural products and synthetic molecules. It is plausible that the individual enantiomers of this compound could display distinct biological profiles. For example, one enantiomer might bind strongly to a specific enzyme or receptor, acting as a potent inhibitor or agonist, while the other enantiomer may be significantly less active or interact with a different biological target altogether. This stereospecificity is a critical consideration in drug discovery and development.[1][] Further research is required to elucidate the specific biological activities of (R)- and (S)-5-Octyn-3-ol.

Conclusion

The stereoisomers of this compound represent a classic case study in the importance of chirality. The ability to synthesize and separate its (R) and (S) enantiomers through methods like asymmetric alkynylation and enzymatic kinetic resolution provides access to enantiopure building blocks essential for research in medicinal chemistry and materials science. The validation of enantiomeric purity through robust analytical techniques such as chiral HPLC is a non-negotiable step in ensuring the quality and reliability of subsequent studies. The likely divergence in biological activity between the enantiomers underscores the fundamental principle that in the chiral world of biology, a molecule's three-dimensional structure is inextricably linked to its function.

References

  • Vedejs, E., & Chen, X. (1997). Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/ja971311+
  • Niwa, S., & Soai, K. (1990). Catalytic Asymmetric Synthesis of Optically Active Alkynyl Alcohols by Enantioselective Alkynylation of Aldehydes and by Enantio. J. Chem. Soc., Perkin Trans. 1. [https://pubs.rsc.org/en/content/articlelanding/1990/p1/p10000905]
  • Ferraz, H. M. C., et al. (2001). Toward preparative resolution of chiral alcohols by an organic chemical method. New Journal of Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2001/nj/b102213g]
  • Paizs, C., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [https://www.mdpi.com/2073-4344/11/11/1301]
  • Organic Chemistry Portal. Chiral ester synthesis by transesterification. [https://www.organic-chemistry.
  • Chen, X., et al. (2023). The alkynyl-containing compounds from mushrooms and their biological activities. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10636002/]
  • BOC Sciences. Chiral Resolution and Separation Services. [https://www.bocsci.
  • Mármol, I., et al. (2022). Biological Activity of NHC-Gold-Alkynyl Complexes Derived from 3-Hydroxyflavones. MDPI. [https://www.mdpi.com/1999-4923/14/10/2064]
  • Chen, X., et al. (2023). The alkynyl-containing compounds from mushrooms and their biological activities. PubMed. [https://pubmed.ncbi.nlm.nih.gov/37946001/]
  • ResearchGate. (2007). Progress on Catalytic Asymmetric Addition of Alkynylzinc Reagents to Aldehydes. [https://www.researchgate.net/publication/288463567_Progress_on_Catalytic_Asymmetric_Addition_of_Alkynylzinc_Reagents_to_Aldehydes]
  • Mármol, I., et al. (2022). Biological Activity of NHC-Gold-Alkynyl Complexes Derived from 3-Hydroxyflavones. ResearchGate. [https://www.researchgate.
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  • Trost, B. M., & Weiss, A. H. (2007). Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2574917/]
  • Mármol, I., et al. (2022). Biological Activity of NHC-Gold-Alkynyl Complexes Derived from 3-Hydroxyflavones. Pharmaceutics. [https://www.mdpi.com/1999-4923/14/10/2064/htm]
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Commercial Availability and Technical Guide for 5-Octyn-3-ol: A Researcher's Companion

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of C8 Alkynols

In the realm of synthetic organic chemistry and drug discovery, the precise molecular architecture of a building block is paramount. 5-Octyn-3-ol (CAS No. 53723-18-5), a member of the C8 alkynol family, presents itself as a valuable synthon.[1][2] Its structure, featuring a hydroxyl group at the third carbon and an internal alkyne between the fifth and sixth carbons, offers specific steric and electronic properties for chemical transformations. However, the commercial landscape of C8 alkynols is often dominated by its isomers, leading to potential procurement challenges for researchers. This guide aims to provide a comprehensive overview of the commercial availability of this compound, clarify its distinction from common isomers, and detail its technical specifications for effective integration into research and development workflows.

Distinguishing this compound from its Isomers

A frequent point of confusion in sourcing C8 alkynols is the differentiation between various positional isomers. The location of the hydroxyl group and the alkyne moiety significantly influences the molecule's reactivity and physical properties. Understanding these differences is crucial for selecting the correct building block for a specific synthetic strategy.

Caption: Structural relationship between this compound and its common isomers.

Table 1: Comparison of this compound and its Common Isomers

FeatureThis compound 1-Octyn-3-ol 3-Octyn-1-ol
CAS Number 53723-18-5[1][2]818-72-4[3]14916-80-4
Structure Internal Alkyne, Secondary AlcoholTerminal Alkyne, Secondary AlcoholInternal Alkyne, Primary Alcohol
IUPAC Name oct-5-yn-3-ol[2]oct-1-yn-3-ol[3]oct-3-yn-1-ol
Key Synthetic Feature Internal alkyne offers sites for selective hydrogenation or addition reactions.Terminal alkyne allows for coupling reactions (e.g., Sonogashira), deprotonation, and additions.[4]Primary alcohol provides a site for oxidation to an aldehyde or carboxylic acid.

Commercial Availability and Verified Suppliers

While less common than its 1-octyn-3-ol isomer, this compound is available from specialized chemical suppliers, typically catering to research and development quantities.

Table 2: Verified Suppliers of this compound

SupplierLocationNoted Offerings
JHECHEM CO LTD ChinaListed as a manufactory of oct-5-yn-3-ol.[1]
BOC Sciences USAOffers this compound for research purposes.[]
BLD Pharm GlobalLists Oct-5-yn-3-ol with CAS number 53723-18-5.[6]
King-Pharm ChinaLists this compound with product code 220525.

It is imperative for researchers to verify the CAS number (53723-18-5) when placing orders to ensure the procurement of the correct isomer. Due to the prevalence of its isomers, cross-referencing the chemical structure and IUPAC name with the supplier's product information is a recommended best practice.

Technical Specifications

The following table summarizes the key technical and physical properties of this compound, compiled from various chemical databases.

Table 3: Technical Data for this compound

PropertyValue
Molecular Formula C8H14O[1][2]
Molecular Weight 126.20 g/mol [1][2]
IUPAC Name oct-5-yn-3-ol[2]
CAS Number 53723-18-5[1][2]
SMILES CCC#CCC(CC)O[2]
InChIKey GGXQZVKQXYOPTF-UHFFFAOYSA-N[1][2]
Physical State Liquid (predicted)
Boiling Point 97.9 °C (Predicted)

Applications in Research and Drug Development

Alkynols are versatile organic building blocks fundamental to medicinal chemistry and organic synthesis.[7] The dual functionality of a hydroxyl group and an alkyne in molecules like this compound allows for a wide range of chemical transformations.

G cluster_0 This compound as a Synthetic Intermediate This compound This compound Hydroxyl Group Chemistry Hydroxyl Group Chemistry This compound->Hydroxyl Group Chemistry Esterification, Etherification, Oxidation Alkyne Chemistry Alkyne Chemistry This compound->Alkyne Chemistry Hydrogenation, Hydration, Cycloaddition Diverse Bioactive Molecules Diverse Bioactive Molecules Hydroxyl Group Chemistry->Diverse Bioactive Molecules Alkyne Chemistry->Diverse Bioactive Molecules

Caption: Potential synthetic pathways utilizing the dual functionality of this compound.

While specific, high-profile applications of this compound are not extensively documented in readily available literature, its isomeric counterpart, 1-octyn-3-ol, is a known intermediate in the synthesis of prostaglandins, highlighting the potential of this class of molecules in drug development.[8][9][10] The internal alkyne of this compound can be stereoselectively reduced to either a cis or trans alkene, providing a pathway to geometrically defined structures. This is a critical consideration in the synthesis of complex natural products and their analogs.[11] Furthermore, the hydroxyl group can be used to introduce other functionalities or to act as a point of attachment to a larger molecular scaffold.

Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards:

  • Flammable liquid and vapor (H226)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)[2]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Wear protective gloves, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Store in a cool, well-ventilated place.

It is crucial to obtain and consult the Safety Data Sheet (SDS) from the specific supplier before handling this compound. Given the greater availability of safety data for its isomer, the SDS for 1-Octyn-3-ol can serve as a preliminary reference for handling precautions, but it should not be a substitute for the specific SDS of the procured compound.

Conclusion

This compound is a commercially available, albeit less common, C8 alkynol with potential as a valuable building block in organic synthesis and drug discovery. Its utility lies in the specific placement of its internal alkyne and secondary hydroxyl group, which allows for distinct synthetic transformations compared to its more prevalent isomers. For researchers and drug development professionals, careful verification of the CAS number and a thorough review of the supplier's technical and safety data are essential for the successful and safe integration of this compound into their research endeavors.

References

  • King-Pharm. 53723-18-5 this compound.[Link]

  • PubChem. Oct-5-yn-3-ol | C8H14O | CID 143082.[Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 1-Octyn-3-ol (CAS 818-72-4) in Pharmaceutical Synthesis.[Link]

  • Kingchem. Homepage.[Link]

  • The Good Scents Company. 1-octyn-3-ol, 818-72-4.[Link]

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An In-depth Technical Guide to 5-Octyn-3-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Octyn-3-ol, a valuable acetylenic alcohol in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis protocols, and safety considerations. The information presented herein is grounded in authoritative sources to ensure scientific integrity and practical applicability.

Compound Identification and Nomenclature

This compound is an organic molecule featuring an eight-carbon chain with a hydroxyl group at the third carbon and a carbon-carbon triple bond between the fifth and sixth carbons.

  • IUPAC Name : oct-5-yn-3-ol[1]

  • CAS Number : 53723-18-5[1][2][][4]

  • Molecular Formula : C₈H₁₄O[1][2][]

  • Molecular Weight : 126.20 g/mol [2][][4]

  • Synonyms : this compound, oct-5-yn-3-ol[1][2]

The structural representation of this compound is crucial for understanding its reactivity and stereochemistry.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental for its application in experimental settings. These properties influence its solubility, reactivity, and handling requirements.

PropertyValueSource
Molecular Weight 126.20 g/mol [2][][4]
Molecular Formula C₈H₁₄O[1][2][]
CAS Number 53723-18-5[1][2][][4]
InChIKey GGXQZVKQXYOPTF-UHFFFAOYSA-N[1][2][4]
SMILES CCC#CCC(CC)O[1]

Further properties such as boiling point, density, and solubility are crucial for experimental design and are typically determined empirically or sourced from comprehensive chemical databases.[5]

Synthesis and Purification

The synthesis of alkynols like this compound often involves the addition of an organometallic reagent to an appropriate aldehyde or ketone. A common and effective method is the Grignard reaction.

Grignard Synthesis of 1-Octyn-3-ol (A Related Isomer)

Reaction Scheme: CH₃(CH₂)₄CHO + HC≡CMgBr → CH₃(CH₂)₄CH(OH)C≡CH

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a gas inlet tube, prepare a solution of methylmagnesium bromide in tetrahydrofuran (THF).[6]

  • Acetylene Addition: Pass a rapid stream of dry acetylene gas through the Grignard solution until the evolution of methane ceases. This forms the ethynylmagnesium bromide.[6]

  • Aldehyde Addition: Cool the reaction mixture to 0°C using an ice bath. Add hexanal dropwise to the solution with continuous stirring.[6]

  • Reaction Time: Allow the reaction to stir for 30 minutes at 0°C.[6]

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic product with diethyl ether.[6]

  • Washing and Drying: Wash the combined ether extracts with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[6]

  • Solvent Removal and Purification: Remove the solvent by rotary evaporation. Purify the resulting liquid by vacuum distillation to yield 1-octyn-3-ol.[6]

To synthesize this compound, this procedure would be modified by using 3-hexanone as the starting ketone and an appropriate alkynyl Grignard reagent.

Caption: Grignard Synthesis Workflow for 1-Octyn-3-ol.

Key Reactions and Applications

Acetylenic alcohols such as this compound are versatile intermediates in organic synthesis. The presence of both a hydroxyl group and an alkyne moiety allows for a wide range of chemical transformations.

  • Asymmetric Reduction: The synthesis of optically active 1-octyn-3-ol can be achieved through the asymmetric reduction of 1-octyn-3-one using reagents like B-3-pinanyl-9-borabicyclo[3.3.1]nonane ("R-Alpine-Borane").[7] This highlights the potential for creating chiral centers at the alcohol position.

  • Intermediate in Complex Synthesis: 1-Octyn-3-ol has been utilized in the synthesis of complex natural products, such as the herbicide tricolorin A. This demonstrates the utility of such compounds as building blocks in multi-step syntheses.

  • Flavor and Fragrance Industry: Related compounds, such as 1-octen-3-ol (mushroom alcohol), are significant components of mushroom flavor and are used in the food industry.[8][9] While this compound itself is not noted for this, its derivatives could be explored for similar applications.

Safety and Handling

Proper safety precautions are essential when working with this compound and related chemicals. While a specific Safety Data Sheet (SDS) for this compound was not available in the search, general guidelines for similar alkynols should be followed.

  • General Precautions: Work in a well-ventilated area, preferably under a chemical fume hood.[10] Avoid inhalation of vapors and contact with skin and eyes.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[10][11] Incompatible materials include strong oxidizing agents, acid anhydrides, and acid chlorides.[10]

  • First Aid Measures:

    • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[10]

    • In case of eye contact: Rinse cautiously with water for several minutes.[10][11]

    • If inhaled: Move the person to fresh air.[10]

    • If swallowed: Rinse mouth and seek immediate medical attention.[13]

Always consult the specific Safety Data Sheet for the compound being used for comprehensive safety information.

Caption: General Laboratory Safety Protocol.

Conclusion

This compound is a valuable chemical intermediate with significant potential in various fields of organic synthesis. Its unique structure, containing both a hydroxyl group and an internal alkyne, allows for diverse chemical modifications. This guide has provided a foundational understanding of its identification, properties, synthesis, and safe handling, intended to support researchers and scientists in their work with this and related compounds.

References

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Reactivity of the triple bond in 5-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Triple Bond in 5-Octyn-3-ol

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the internal triple bond in this compound, a bifunctional molecule featuring both a secondary alcohol and an alkyne. The document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry. We will explore the intricate interplay between the two functional groups and its influence on the outcomes of key organic transformations, including electrophilic additions and reductions. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to offer a field-proven perspective on manipulating this versatile chemical scaffold.

Introduction: The Molecular Architecture of this compound

This compound (CAS Registry Number: 53723-18-5) is an organic compound with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol .[1][2] Its structure is characterized by an eight-carbon chain containing a carbon-carbon triple bond (an alkyne) at the 5-position and a hydroxyl (-OH) group (an alcohol) at the 3-position.

The unique reactivity of this molecule stems from the presence of these two distinct functional groups. The carbon-carbon triple bond is an electron-rich region, composed of one strong sigma (σ) bond and two weaker, more accessible pi (π) bonds. This high electron density makes the alkyne group susceptible to attack by electrophiles, leading primarily to addition reactions.[3] The sp-hybridization of the alkyne carbons results in a linear geometry, which can reduce steric hindrance around the reactive site compared to alkenes.

Simultaneously, the secondary hydroxyl group at the C-3 position introduces polarity and the capacity for hydrogen bonding. Its proximity to the alkyne—separated by a single methylene group (a homopropargylic arrangement)—can exert a significant influence on the alkyne's reactivity through electronic (inductive) effects or by directing incoming reagents, thereby affecting the regioselectivity and stereoselectivity of reactions.

This guide will dissect the principal reactions of the alkyne moiety in this compound, focusing on hydration, hydrogenation, and halogenation, with a special emphasis on how the hydroxyl group modulates these transformations.

Electrophilic Hydration of the Triple Bond

The addition of water across the triple bond of an alkyne is a fundamental transformation that typically yields a ketone via an unstable enol intermediate. For an unsymmetrical internal alkyne like this compound, hydration can theoretically produce two different ketone products: octan-3-one and octan-5-one. The choice of reaction conditions and reagents dictates the product distribution.

Oxymercuration-Demercuration: Markovnikov Addition

Oxymercuration-demercuration is a reliable two-step method for hydrating alkynes according to Markovnikov's rule, which states that the nucleophile (in this case, the oxygen from water) adds to the more substituted carbon.[4][5][6] For internal alkynes, this rule is interpreted based on electronic and steric factors, often leading to a mixture of products. A key advantage of this method is that it proceeds without the formation of discrete carbocation intermediates, thus preventing skeletal rearrangements that can plague simple acid-catalyzed hydration.[4][7]

Mechanism & Rationale: The reaction is initiated by the electrophilic attack of the alkyne's π-electrons on the mercury(II) acetate [Hg(OAc)₂], forming a cyclic mercurinium ion intermediate.[5][7] Water, acting as a nucleophile, then attacks one of the carbons of the bridged ion. This attack occurs at the carbon better able to stabilize a partial positive charge, leading to the formation of an organomercury enol. The subsequent demercuration step, achieved with sodium borohydride (NaBH₄), replaces the mercury-containing group with a hydrogen atom.[4][8] The resulting enol rapidly tautomerizes to the more stable ketone.

G cluster_0 Step 1: Oxymercuration cluster_1 Step 2: Demercuration & Tautomerization This compound This compound Mercurinium_Ion Cyclic Mercurinium Ion Intermediate This compound->Mercurinium_Ion + Hg(OAc)₂ Organomercury_Enol Organomercury Enol Mercurinium_Ion->Organomercury_Enol + H₂O - H⁺ Enol_Intermediate Enol Intermediate Organomercury_Enol->Enol_Intermediate + NaBH₄ Ketone_Products Octan-3-one + Octan-5-one Enol_Intermediate->Ketone_Products Tautomerization

Caption: Oxymercuration-Demercuration Workflow.

Experimental Protocol: Synthesis of Octanones from this compound

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Oxymercuration: Add mercury(II) acetate (Hg(OAc)₂, 1.1 eq.) to the solution and stir vigorously at room temperature for 3-4 hours until the starting alkyne is consumed (monitor by TLC or GC).

  • Demercuration: Cool the flask in an ice bath. Slowly add a 3 M solution of sodium hydroxide (NaOH), followed by the portion-wise addition of a 0.5 M solution of sodium borohydride (NaBH₄) in 3 M NaOH.

  • Workup: Stir the reaction for an additional 2 hours at room temperature. The appearance of elemental mercury as a grey precipitate indicates reaction completion. Decant the supernatant and extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil containing a mixture of octan-3-one and octan-5-one can be purified by column chromatography.

Hydroboration-Oxidation: Anti-Markovnikov Addition

In direct contrast to oxymercuration, hydroboration-oxidation provides a route to the "anti-Markovnikov" hydration product.[9][10][11] This two-step process involves the addition of a borane reagent across the triple bond, followed by oxidative workup.[12] The regioselectivity is primarily driven by sterics, with the boron atom adding to the less sterically hindered carbon of the alkyne.

Mechanism & Rationale: The hydroboration step involves the concerted, syn-addition of a B-H bond across the triple bond.[11][13] To prevent addition across both π-bonds, a sterically hindered borane such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) is typically used.[11][13] The boron adds to the less hindered carbon (C-5 in this case), and the hydrogen adds to the more hindered carbon (C-6). The subsequent oxidation step, using hydrogen peroxide (H₂O₂) in a basic solution, replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[13] This forms an enol that tautomerizes to the corresponding carbonyl compound. For this compound, this pathway favors the formation of octan-5-one.

G cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation & Tautomerization This compound This compound Vinylborane Vinylborane Intermediate This compound->Vinylborane + (Sia)₂BH (syn-addition) Enol_Intermediate Enol Intermediate Vinylborane->Enol_Intermediate + H₂O₂, NaOH Ketone_Product Octan-5-one (Major Product) Enol_Intermediate->Ketone_Product Tautomerization

Caption: Hydroboration-Oxidation Workflow.

Experimental Protocol: Synthesis of Octan-5-one from this compound

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Add a solution of disiamylborane ((Sia)₂BH) in THF.

  • Hydroboration: Cool the flask to 0 °C in an ice bath. Add this compound (1 eq.) dropwise via syringe. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Oxidation: Cool the mixture again to 0 °C. Slowly add 3 M aqueous sodium hydroxide (NaOH), followed by the careful, dropwise addition of 30% hydrogen peroxide (H₂O₂), ensuring the temperature does not exceed 40 °C.

  • Workup: After the addition, warm the mixture to room temperature and stir for 1 hour. Separate the layers and extract the aqueous phase with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to isolate octan-5-one.

Reaction Reagents Regioselectivity Primary Product(s)
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O/THF2. NaBH₄, NaOHMarkovnikov (Electronic Control)Mixture of Octan-3-one and Octan-5-one
Hydroboration-Oxidation1. (Sia)₂BH or 9-BBN2. H₂O₂, NaOHAnti-Markovnikov (Steric Control)Octan-5-one (Major)

Reduction of the Triple Bond: Accessing Alkenes and Alkanes

Catalytic hydrogenation of the alkyne in this compound allows for the synthesis of the corresponding alkene or alkane, with the stereochemical outcome being highly dependent on the choice of catalyst and reaction conditions.[14]

Complete Reduction to an Alkane

The triple bond can be fully saturated to a single bond, converting this compound to 3-octanol.

  • Catalysts & Conditions: This transformation is typically achieved using powerful heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas (H₂).[14][15] The reaction is often run at pressures greater than atmospheric pressure to ensure completion.

  • Protocol: Dissolve this compound in a solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C. The mixture is then placed in a hydrogenation apparatus, flushed with H₂, and stirred under a positive pressure of H₂ until hydrogen uptake ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 3-octanol.

Stereoselective Partial Reduction to an Alkene

The partial reduction of an alkyne to an alkene is a more nuanced process, offering stereochemical control to produce either the cis (Z) or trans (E) isomer.

A. Synthesis of (Z)-5-Octen-3-ol (cis-Alkene)

  • Catalyst & Rationale: The syn-addition of hydrogen to produce a cis-alkene is accomplished using a "poisoned" catalyst, most commonly Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline).[3] The poisons deactivate the most active sites on the palladium surface, which prevents over-reduction of the initially formed alkene to the alkane.[3] The alkyne adsorbs more strongly to the catalyst surface than the alkene, ensuring selective reduction.[3]

  • Protocol: In a procedure similar to the full reduction, this compound is dissolved in a solvent (e.g., hexane or ethanol) with Lindlar's catalyst. The reaction is run under an H₂ atmosphere (often a balloon is sufficient) and carefully monitored by GC or TLC. The reaction must be stopped immediately upon the disappearance of the starting alkyne to prevent over-reduction and isomerization. Filtration of the catalyst and solvent removal yields (Z)-5-octen-3-ol.

B. Synthesis of (E)-5-Octen-3-ol (trans-Alkene)

  • Reagents & Rationale: The anti-addition of hydrogen to form a trans-alkene is achieved via a dissolving metal reduction. This reaction uses an alkali metal (typically sodium or lithium) dissolved in liquid ammonia at low temperatures (-78 °C).

  • Mechanism: The mechanism involves the transfer of a single electron from the sodium metal to the alkyne, forming a radical anion intermediate. This intermediate is protonated by the ammonia solvent to give a vinylic radical. A second electron transfer produces a vinylic anion, which adopts the more stable trans configuration to minimize steric repulsion before being protonated a second time to yield the trans-alkene.

  • Protocol: A flask is cooled to -78 °C (dry ice/acetone bath) and condensed with ammonia gas. Small pieces of sodium metal are added until a persistent blue color indicates the presence of solvated electrons. A solution of this compound in THF is added dropwise, and the reaction is stirred for several hours. The reaction is quenched by the careful addition of a proton source like ammonium chloride before the ammonia is allowed to evaporate. Standard aqueous workup and extraction yield (E)-5-octen-3-ol.[16]

G cluster_cis cis-Reduction cluster_trans trans-Reduction cluster_full Full Reduction Alkyne This compound Cis_Alkene (Z)-5-Octen-3-ol Alkyne->Cis_Alkene H₂, Lindlar's Cat. Trans_Alkene (E)-5-Octen-3-ol Alkyne->Trans_Alkene Na, NH₃(l) Alkane 3-Octanol Alkyne->Alkane H₂, Pd/C

Caption: Hydrogenation Pathways of this compound.

Halogenation of the Triple Bond

Alkynes readily undergo electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). The reaction typically proceeds via anti-addition, and one or two equivalents of the halogen can be added.

Mechanism & Rationale: The reaction begins with the interaction of the alkyne's π-cloud with the halogen molecule, leading to the formation of a cyclic halonium ion intermediate.[17] A halide ion then attacks one of the carbons from the opposite face, resulting in the anti-addition product, an (E)-dihaloalkene. If a second equivalent of halogen is present, a further addition can occur to produce a tetrahaloalkane. The regioselectivity of this reaction is a key consideration, especially in electrophilic halogenation.[18][19][20][21]

Experimental Protocol: Bromination of this compound

  • Setup: Dissolve this compound (1 eq.) in a suitable solvent like dichloromethane (CH₂Cl₂) in a flask protected from light.

  • Addition: Cool the solution in an ice bath. Add a solution of bromine (Br₂, 1 eq.) in CH₂Cl₂ dropwise with stirring. The characteristic red-brown color of bromine will disappear as it is consumed.

  • Monitoring: Monitor the reaction by TLC. Stop the addition once the starting material is consumed to avoid the second addition.

  • Workup: Quench the reaction with a saturated solution of sodium thiosulfate to remove any excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude (E)-5,6-dibromo-5-octen-3-ol.

Conclusion: A Versatile Synthon

The reactivity of the triple bond in this compound is a rich and controllable process, governed by the fundamental principles of electrophilic addition and reduction. The presence of the homopropargylic hydroxyl group adds a layer of complexity and opportunity, potentially influencing regiochemical outcomes and requiring consideration during multi-step syntheses. By carefully selecting reagents and conditions, chemists can selectively transform the alkyne into ketones, cis- or trans-alkenes, or fully saturated alkanes. This control makes this compound and related alkynols valuable building blocks in the synthesis of complex molecules for pharmaceuticals, materials, and other advanced applications.

References

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Acidity of the hydroxyl proton in 5-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity of the Hydroxyl Proton in 5-Octyn-3-ol

Abstract

The acidity of hydroxyl protons is a cornerstone of organic chemistry, influencing reaction mechanisms, molecular interactions, and a compound's utility in synthesis and drug development. This guide provides a detailed examination of the factors governing the acidity of the hydroxyl proton in this compound. We will dissect the molecule's unique structural features, specifically the influence of the internal alkyne moiety, to predict its pKa relative to other alcohols. This document further outlines robust experimental and computational protocols for the precise determination of this value, providing researchers with the theoretical foundation and practical methodologies required for their work.

Foundational Principles of Alcohol Acidity

An alcohol's acidity is defined by its ability to donate the hydroxyl proton (H⁺), as described by the equilibrium constant Ka, or more conveniently, its negative logarithm, pKa. A lower pKa value signifies a stronger acid.

R-OH ⇌ R-O⁻ + H⁺

The stability of the resulting conjugate base, the alkoxide ion (R-O⁻), is the primary determinant of acidity.[1] Typical aliphatic alcohols, such as ethanol or isopropanol, have pKa values in the range of 16-18, making them slightly weaker acids than water.[2] However, the molecular structure of the alcohol can significantly alter this value through various electronic effects. The most critical factors include:

  • Inductive Effects: Electron-withdrawing groups attached to the carbon framework can stabilize the negative charge of the alkoxide through sigma (σ) bonds, increasing acidity.[2][3] For instance, the highly electronegative fluorine atoms in 2,2,2-trifluoroethanol pull electron density away from the oxygen, stabilizing the conjugate base and lowering its pKa to approximately 12.[2]

  • Resonance Effects: If the alkoxide's negative charge can be delocalized over multiple atoms through resonance, the conjugate base is significantly stabilized, leading to a dramatic increase in acidity.[4] The classic example is phenol, which has a pKa of about 10 due to the delocalization of the negative charge into the aromatic ring.[2][4]

  • Hybridization: The hybridization of the carbon atom attached to the hydroxyl group or adjacent carbons can influence acidity. Orbitals with more s-character hold electrons closer to the nucleus.[1][4] This increased effective electronegativity can stabilize a nearby negative charge.

Structural Analysis of this compound

To understand the acidity of this compound, we must first analyze its structure. Its IUPAC name is oct-5-yn-3-ol, and its structure is characterized by an eight-carbon chain with a hydroxyl group at the C3 position and a carbon-carbon triple bond between C5 and C6.[5]

Caption: Chemical structure of this compound.

The key features relevant to the hydroxyl proton's acidity are:

  • A Secondary Alcohol: The hydroxyl group is attached to a secondary carbon (C3).

  • An Internal Alkyne: A triple bond is located two carbons away from the hydroxyl group.

The Dominant Electronic Influence: Inductive Effect of the Alkyne

Unlike phenols, the alkoxide of this compound has no opportunity for resonance stabilization. Therefore, the primary electronic factor influencing its acidity is the inductive effect of the internal alkyne.

The carbon atoms of the alkyne are sp-hybridized.[1] An sp orbital has 50% s-character, compared to 33.3% for an sp² orbital (alkene) and 25% for an sp³ orbital (alkane).[1][4] Because s-orbitals are closer to the nucleus than p-orbitals, electrons in an sp-hybridized orbital are held more tightly. This makes sp-hybridized carbons significantly more electronegative than their sp² or sp³ counterparts.[1]

This increased electronegativity creates an electron-withdrawing inductive effect that propagates through the sigma bonds of the methylene bridge (C4) to the carbinol carbon (C3) and, ultimately, to the oxygen atom.

Inductive_Effect cluster_alkyne Alkyne Moiety (sp-hybridized) cluster_deprotonation C5 C5 C6 C6 C4 C4 (sp³) C5->C4 σ-bond pull (strong) C6->C4 σ-bond pull (strong) C3 C3 (sp³) C4->C3 σ-bond pull (weakened) O Oxygen C3->O σ-bond pull (further weakened) Deprotonation Deprotonation leads to Alkoxide (O⁻) O->Deprotonation Stabilization Negative charge on O is stabilized by electron withdrawal, increasing acidity.

Caption: Inductive electron withdrawal by the alkyne group in this compound.

Upon deprotonation, the resulting alkoxide anion at C3 is stabilized by this electron-withdrawing effect. The alkyne moiety helps to disperse the negative charge, making the conjugate base more stable than that of a comparable saturated secondary alcohol (e.g., 3-octanol). Consequently, This compound is predicted to be a stronger acid than typical secondary alcohols.

Comparative Acidity Analysis

To contextualize the acidity of this compound, it is essential to compare its predicted pKa with that of structurally related molecules.

CompoundStructureRelevant FeatureTypical pKa
WaterH₂OReference15.7
3-OctanolCH₃(CH₂)₄CH(OH)CH₂CH₃Saturated Secondary Alcohol~18
2,2,2-TrifluoroethanolCF₃CH₂OHStrong Inductive Effect~12.4[2]
1-Octyn-3-olCH₃(CH₂)₄CH(OH)C≡CHTerminal Alkyne (Propargyl alcohol type)~13-14
This compound CH₃CH₂C≡CCH₂CH(OH)CH₂CH₃ Internal Alkyne Predicted: ~15-16
Terminal Alkyne (C-H)R-C≡C-Hsp-hybridized C-H bond~25[1]

The inductive effect of the triple bond is distance-dependent, weakening significantly with each intervening sigma bond. In 1-octyn-3-ol, the hydroxyl group is directly attached to a carbon adjacent to the alkyne (a propargylic position), resulting in a strong acidifying effect. In this compound, the alkyne is one carbon further away (a homopropargylic position). Therefore, the inductive effect is attenuated, and its pKa is expected to be higher (less acidic) than that of 1-octyn-3-ol but lower (more acidic) than that of its saturated analogue, 3-octanol. A predicted pKa in the range of 15-16 seems a reasonable and expert-informed hypothesis.

Methodologies for pKa Determination

While theoretical principles provide a strong predictive foundation, empirical determination is the gold standard. Below are detailed protocols for both experimental and computational pKa determination suitable for a molecule like this compound.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the most common and reliable method for determining pKa values.[6] It involves monitoring the pH of a solution of the analyte as a strong base of known concentration is incrementally added.

Principle of Self-Validation: This protocol incorporates system calibration, a blank titration to account for solvent effects, and robust data analysis methods (e.g., derivative plots) to ensure the integrity and accuracy of the final pKa value.

Materials & Equipment:

  • This compound (high purity)

  • Standardized 0.1 M KOH or NaOH solution (carbonate-free)

  • High-purity water and a suitable co-solvent (e.g., DMSO or ethanol) if solubility is low

  • Calibrated pH meter with a glass electrode (resolution of 0.01 pH units)

  • Automatic burette or precision manual burette

  • Stir plate and magnetic stir bar

  • Inert gas (N₂ or Ar) supply

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature.

  • Sample Preparation: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 0.01 M) in a known volume of water or a water/co-solvent mixture.

  • Blank Titration (Control): Perform a titration on the solvent system (water or water/co-solvent mixture) alone with the standardized base. This data is crucial for correcting the sample titration curve for solvent acidity/basicity and impurities.

  • Sample Titration:

    • Place the sample solution in a jacketed beaker to maintain constant temperature.

    • Blanket the solution with an inert gas to prevent absorption of atmospheric CO₂.

    • Begin stirring at a constant, moderate speed.

    • Record the initial pH.

    • Add the titrant (strong base) in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue additions well past the equivalence point.

  • Data Analysis:

    • Plot pH versus the volume of titrant added to generate the titration curve.

    • Determine the equivalence point (Vₑ), where moles of base equal moles of acid. This is the steepest point of the curve. For higher accuracy, plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) against volume. The peak of the first derivative or the zero-crossing of the second derivative gives Vₑ.

    • The pKa is equal to the pH at the half-equivalence point (Vₑ/2). Read this pH value directly from the titration curve.

Titration_Workflow A Calibrate pH Meter B Prepare Analyte Solution (Known Concentration) A->B D Perform Sample Titration with Standardized Base B->D C Perform Blank Titration (Solvent Only) C->D Correction Data E Record pH vs. Volume Data D->E F Plot Titration Curve (pH vs. Volume) E->F G Calculate 1st/2nd Derivative to find Equivalence Point (Vₑ) F->G H Determine pH at Vₑ/2 G->H I Result: pKa = pH(Vₑ/2) H->I

Caption: Experimental workflow for pKa determination via potentiometric titration.

Computational Protocol: DFT-Based pKa Prediction

Computational chemistry offers a powerful, predictive alternative for estimating pKa values, especially for novel compounds or when experimental determination is impractical.[7] This protocol uses Density Functional Theory (DFT) with an implicit solvent model.

Principle of Self-Validation: The accuracy of computational pKa prediction relies heavily on the chosen theoretical level and a systematic approach. By calculating the energies of both the acid and its conjugate base, and by referencing against known compounds, the method provides a verifiable prediction.

Software & Tools:

  • Quantum chemistry software package (e.g., Gaussian, ORCA, Spartan)

  • Molecular modeling and visualization software (e.g., Avogadro, ChemDraw)

Step-by-Step Methodology:

  • Structure Optimization:

    • Build the 3D structures of both the neutral alcohol (this compound) and its corresponding alkoxide anion.

    • Perform a full geometry optimization for both species in the gas phase to find the lowest energy conformers. A common and reliable level of theory is B3LYP with a 6-31+G(d,p) basis set.[7]

  • Solvation Energy Calculation:

    • Using the gas-phase optimized geometries, perform a single-point energy calculation for both the neutral alcohol and the alkoxide in a simulated aqueous environment.

    • Employ an implicit solvent model, such as the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD), to account for the effects of the solvent.[8]

  • Gibbs Free Energy Calculation:

    • Calculate the Gibbs free energy of the deprotonation reaction in the solvent (ΔG_solv): ΔG_solv = G_solv(Alkoxide⁻) + G_solv(H⁺) - G_solv(Alcohol)

    • The free energy of the solvated proton, G_solv(H⁺), is a known, albeit challenging, value that depends on the theoretical model. It is often determined by a calibration procedure or taken from established literature values for a specific computational method.

  • pKa Calculation:

    • Convert the calculated Gibbs free energy to a pKa value using the following thermodynamic relationship: pKa = ΔG_solv / (2.303 * RT)

    • Where R is the ideal gas constant and T is the temperature in Kelvin.

  • Validation (Recommended): Perform the same calculation for a set of known alcohols with similar structures (e.g., 2-propanol, 1-butyn-3-ol). A linear regression between the calculated pKa values and experimental pKa values can be used to generate a correction factor, significantly improving the predictive accuracy for the target molecule, this compound.[8]

Conclusion for Drug Development & Research

Understanding the acidity of the hydroxyl proton in this compound is not merely an academic exercise. For researchers in drug development, the pKa value is critical as it dictates the ionization state of the molecule at physiological pH. This, in turn, profoundly impacts:

  • Solubility and Bioavailability: The charge state affects how a molecule dissolves in aqueous environments and passes through lipid membranes.

  • Receptor Binding: A hydroxyl group can act as a hydrogen bond donor or acceptor. Its propensity to be protonated or deprotonated will govern its interaction with target proteins.

  • Metabolic Stability: The acidity can influence the molecule's susceptibility to metabolic enzymes.

Based on a rigorous analysis of its electronic structure, the hydroxyl proton of this compound is predicted to have a pKa of approximately 15-16. This value reflects a modest increase in acidity compared to a standard secondary alcohol, driven by the electron-withdrawing inductive effect of the sp-hybridized carbons in the internal alkyne moiety. For applications requiring high precision, the detailed experimental and computational protocols provided herein offer robust pathways to an accurate and verifiable determination of this crucial physicochemical property.

References

  • Master Organic Chemistry. (2014). Acidity and Basicity of Alcohols. [Link]

  • Chemistry LibreTexts. (2021). 3.4: Structural Effects on Acidity and Basicity. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143082, Oct-5-yn-3-ol. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13166, 1-Octyn-3-ol. PubChem. [Link]

  • Takahashi, S., Cohen, L. A., Miller, H. K., & Peake, E. G. (1983). Calculation of the pKa values of alcohols from .sigma. constants and from the carbonyl frequencies of their esters. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]

  • Chemistry Steps. (n.d.). Acidity of Terminal Alkynes. [Link]

  • Chemistry LibreTexts. (2021). 8.2: Properties of Alcohols and Phenols. [Link]

  • Master Organic Chemistry. (2010). Five Key Factors That Influence Acidity. [Link]

  • Baldasare, C. A., & Seybold, P. G. (2021). Computational Estimation of the Aqueous Acidities of Alcohols, Hydrates, and Enols. The Journal of Physical Chemistry A. [Link]

  • Rafols, C., Bosch, E., & Rosés, M. (2021). Development of Methods for the Determination of pKa Values. Pharmaceuticals. [Link]

  • University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. [Link]

  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.
  • Barbier, V., Giraud, N., & Cances, E. (2014). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. Journal of Chemical Information and Modeling. [Link]

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Unlocking the Potential of 5-Octyn-3-ol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-expanding landscape of chemical synthesis and drug discovery, the exploration of novel molecular scaffolds is paramount to innovation. This guide delves into the untapped potential of 5-Octyn-3-ol, a structurally intriguing acetylenic carbinol. While direct research on this specific molecule is nascent, its constituent functional groups—a secondary alcohol and an internal alkyne—position it as a versatile building block for a multitude of applications. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining promising avenues of investigation and providing actionable experimental frameworks.

Foundational Profile of this compound

Before embarking on novel research, a thorough understanding of the molecule's fundamental characteristics is essential. This compound is a chiral alcohol with an internal triple bond, offering unique stereochemical and reactive properties.

Physicochemical Properties

A comprehensive analysis of a compound's physical and chemical properties is the bedrock of experimental design, influencing everything from solvent selection to reaction kinetics.

PropertyValueSource
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [1]
IUPAC Name oct-5-yn-3-ol[1]
SMILES CCC#CCC(CC)O[1]
CAS Number 53723-18-5[1]
LogP (Octanol/Water) 2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]
Structural Uniqueness and Reactivity

The combination of a hydroxyl group and an internal alkyne within the same molecule imparts a rich chemical reactivity to this compound. The hydroxyl group can undergo oxidation, esterification, and etherification, while the alkyne is amenable to a wide array of addition reactions, cycloadditions, and metal-catalyzed couplings. The presence of a stereocenter at the C-3 position also opens the door for asymmetric synthesis and the investigation of stereospecific biological activities.

Potential Research Area 1: Asymmetric Synthesis and Chiral Ligand Development

The chiral nature of this compound makes it an attractive starting material for the synthesis of novel chiral ligands, which are indispensable in asymmetric catalysis.

Rationale and Scientific Background

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral product. The efficacy of this process hinges on the design of the chiral ligand. The rigid backbone provided by the alkyne in this compound, combined with the stereogenic center, can be exploited to create sterically defined and electronically tunable ligands for transition metal catalysts.

Proposed Synthetic Workflow

The following workflow outlines a potential route to a novel phosphine-based chiral ligand derived from this compound.

G cluster_0 Step 1: Stereoselective Reduction cluster_1 Step 2: Functionalization of the Hydroxyl Group cluster_2 Step 3: Nucleophilic Substitution with a Phosphine Start 5-Octyn-3-one Reagent1 Chiral Reducing Agent (e.g., (R)-Alpine-Borane) Start->Reagent1 1. THF, 0°C to RT Product1 (R)-5-Octyn-3-ol or (S)-5-Octyn-3-ol Reagent1->Product1 Product1_ref (R)- or (S)-5-Octyn-3-ol Reagent2 1. NaH, THF 2. TsCl or MsCl Product1_ref->Reagent2 Product2 Corresponding Tosylate or Mesylate Reagent2->Product2 Product2_ref Tosylate or Mesylate Reagent3 LiPPh₂ or KPPh₂ Product2_ref->Reagent3 Product3 Chiral Phosphine Ligand Reagent3->Product3 G 5_Octyn_3_ol This compound Catalyst Cu(I) Catalyst (e.g., CuSO₄, Sodium Ascorbate) 5_Octyn_3_ol->Catalyst Organic_Azide R-N₃ (Various Organic Azides) Organic_Azide->Catalyst Product 1,2,3-Triazole Derivative Catalyst->Product t-BuOH/H₂O, RT G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Mechanism of Action cluster_2 Tier 3: Lead Optimization Start This compound & Derivatives Library Screen1 Antimicrobial Assay (MIC determination against bacteria & fungi) Start->Screen1 Active_Hits Active Compounds from Tier 1 Screen1->Active_Hits Identify Hits Screen2 Cytotoxicity Assay (e.g., MTT assay on mammalian cell lines) Active_Hits->Screen2 Screen3 Mechanism of Action Studies (e.g., Membrane permeability, Enzyme inhibition) Active_Hits->Screen3 Leads Promising Leads from Tier 2 Screen2->Leads Assess Safety Screen3->Leads Understand Mechanism Optimization Structure-Activity Relationship (SAR) Studies Leads->Optimization

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Octyn-3-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-octyn-3-ol, a secondary alkynol, utilizing the Grignard reaction. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical, field-proven insights. Included are protocols for the in-situ preparation of an acetylenic Grignard reagent from 1-hexyne and its subsequent nucleophilic addition to propionaldehyde. This guide also covers critical safety precautions, reaction workup, product purification, and methods for characterization.

Introduction: The Significance of Alkynols and the Grignard Reaction

Secondary alcohols containing an alkyne moiety, such as this compound, are valuable intermediates in organic synthesis. The presence of both a hydroxyl group and a carbon-carbon triple bond allows for a wide array of subsequent chemical transformations, making them versatile building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products.

The Grignard reaction, discovered by François Auguste Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile methods for forming carbon-carbon bonds.[1] The reaction involves an organomagnesium halide (the Grignard reagent), which acts as a potent nucleophile, attacking an electrophilic carbon center, most commonly the carbon of a carbonyl group.[1][2][3] The reaction of a Grignard reagent with an aldehyde provides a reliable and efficient route to secondary alcohols.[4][5][6][7]

This application note details a two-step, one-pot synthesis. First, the terminal alkyne, 1-hexyne, is deprotonated by a commercially available Grignard reagent (ethylmagnesium bromide) to form hexynylmagnesium bromide. This in-situ generated acetylenic Grignard reagent then reacts with propionaldehyde to yield the target secondary alcohol, this compound, after an acidic workup.

Chemical Principles and Reaction Mechanism

The overall synthesis involves two sequential Grignard-type reactions: an acid-base reaction followed by a nucleophilic addition.

Step 1: Deprotonation of 1-Hexyne (Acid-Base Reaction) The hydrogen atom attached to a terminal alkyne is weakly acidic. Ethylmagnesium bromide (EtMgBr) is a strong base and will readily deprotonate 1-hexyne to form ethane gas and the corresponding magnesium acetylide (hexynylmagnesium bromide).[8] This acid-base reaction is favored because the alkane (ethane) is a much weaker acid than the terminal alkyne.

Step 2: Nucleophilic Addition to Propionaldehyde The hexynylmagnesium bromide formed in situ is a powerful nucleophile.[9] The carbon-magnesium bond is highly polarized, giving the carbon atom a significant negative charge.[3][9] This nucleophilic carbon attacks the electrophilic carbonyl carbon of propionaldehyde.[3][10] The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.[2][10]

Step 3: Protonation (Aqueous Workup) The final step is the addition of a dilute acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to protonate the magnesium alkoxide, yielding the final product, this compound, and water-soluble magnesium salts.[2][11][12]

The complete reaction mechanism is illustrated below.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Properties
Magnesium TurningsMg24.31------Flammable solid
Ethyl BromideC₂H₅Br108.97------Flammable, toxic
1-HexyneC₆H₁₀82.144.1 g (5.8 mL)50Flammable, irritant
PropionaldehydeC₃H₆O58.082.9 g (3.6 mL)50Flammable, irritant
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12150 mL---Extremely flammable
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL---Flammable, irritant
Saturated NH₄Cl (aq)NH₄Cl53.49~100 mL---Aqueous solution
Anhydrous MgSO₄ or Na₂SO₄------~10 g---Drying agent

Note: This protocol assumes the use of commercially available Ethylmagnesium Bromide solution. If preparing in situ, refer to standard procedures.[13][14][15]

Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • 250 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Heating mantle or oil bath

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Rotary evaporator

Safety Precautions
  • Extreme Fire Hazard: Grignard reagents and the ether solvents are extremely flammable and can ignite on contact with air or moisture.[16][17][18] All operations must be conducted in a certified chemical fume hood, away from any ignition sources.[17]

  • Moisture Sensitivity: Grignard reagents react violently with water.[1][5][19] All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere) before use.[16][20][21] The reaction must be performed under a dry, inert atmosphere (N₂ or Ar).[17]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex or nitrile) must be worn at all times.[17][18] A blast shield is recommended.[17]

  • Exothermic Reactions: The formation of Grignard reagents and their reaction with carbonyls are exothermic.[16][22] An ice bath must be readily available to control the reaction temperature and prevent the solvent from boiling uncontrollably.[16][18]

Step-by-Step Procedure

The experimental workflow is outlined in the diagram below.

Experimental Workflow Workflow for this compound Synthesis A Setup & Inert Atmosphere (Flame-dried glassware, N₂/Ar purge) B Charge Flask (Add EtMgBr solution and THF) A->B C Add 1-Hexyne (Dropwise at 0°C to rt) B->C Exothermic (Ethane evolution) D Cool to 0°C C->D E Add Propionaldehyde (Dropwise, maintain <10°C) D->E Exothermic (Maintain low temp) F Reaction Stirring (Allow to warm to rt, stir for 1 hr) E->F G Quench Reaction (Slowly add to iced sat. NH₄Cl) F->G Caution! Exothermic H Extraction (Separate layers, extract aqueous with Et₂O) G->H I Combine & Wash (Combine organic layers, wash with brine) H->I J Drying (Dry with anhydrous MgSO₄) I->J K Solvent Removal (Filter, rotary evaporation) J->K L Purification (Vacuum distillation or column chromatography) K->L M Characterization (NMR, IR, Mass Spec) L->M

Caption: Step-by-step experimental workflow diagram.

  • Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser (topped with a N₂/Ar inlet and bubbler), and a pressure-equalizing dropping funnel. Purge the entire system with the inert gas for 10-15 minutes.

  • Reagent Addition (Acetylide Formation):

    • Via syringe or cannula, transfer 50 mL of a 1.0 M solution of ethylmagnesium bromide in THF (50 mmol) into the reaction flask. Add an additional 50 mL of anhydrous THF to dilute the reagent.

    • Cool the flask to 0°C using an ice-water bath.

    • Dissolve 1-hexyne (4.1 g, 50 mmol) in 25 mL of anhydrous THF and add this solution to the dropping funnel.

    • Add the 1-hexyne solution dropwise to the stirring Grignard reagent over 30 minutes. Vigorous bubbling (ethane evolution) will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the acetylide.

  • Reaction with Aldehyde:

    • Cool the reaction mixture back down to 0°C with an ice bath.

    • Dissolve propionaldehyde (2.9 g, 50 mmol) in 25 mL of anhydrous THF and add this to the dropping funnel.

    • Add the aldehyde solution dropwise to the acetylide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10°C. A precipitate may form.

    • Once the addition is complete, remove the ice bath and let the reaction stir at room temperature for an additional 1-2 hours.

  • Workup and Purification:

    • Prepare a large beaker containing ~100 g of crushed ice and 100 mL of saturated aqueous ammonium chloride solution.

    • While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/NH₄Cl solution. This quenching step is exothermic.[21]

    • Transfer the entire mixture to a 500 mL separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine all organic layers and wash them once with 50 mL of saturated sodium chloride solution (brine).

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[22]

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

    • The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.[23]

Results and Characterization

The final product, this compound, is a colorless liquid. The identity and purity should be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR: Protons adjacent to the hydroxyl group and the alkyne will show characteristic chemical shifts.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals, including two in the alkyne region (~70-90 ppm) and one for the carbon bearing the hydroxyl group (~60-70 ppm).

  • IR Spectroscopy: A broad absorption band around 3300-3400 cm⁻¹ (O-H stretch) and a sharp, weak absorption around 2200-2250 cm⁻¹ (C≡C stretch) are expected.[24]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (126.20 g/mol ).[24]

Troubleshooting and Field Insights

  • Failure to Initiate: If the initial reaction to form the Grignard reagent (if prepared in-house) does not start, it is almost always due to wet glassware or solvent, or an unreactive magnesium surface. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can help.[15]

  • Low Yield: Poor yields often result from moisture contamination, which quenches the Grignard reagent.[11][20] Another cause can be adding the aldehyde too quickly, leading to side reactions or localized overheating.

  • Side Reactions: Grignard reagents are strong bases. If the aldehyde contains an enolizable proton, deprotonation can compete with nucleophilic addition.[4] However, with propionaldehyde, this is less of a concern.

Conclusion

The Grignard reaction provides a robust and highly effective method for the synthesis of this compound. By carefully controlling reaction conditions, particularly the exclusion of moisture and management of temperature, researchers can achieve high yields of the desired secondary alkynol. The protocol detailed herein offers a reliable and reproducible procedure for laboratory-scale synthesis, serving as a foundational technique for constructing more complex molecular architectures.

References

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Application Notes and Protocols for the Stereoselective Synthesis of Chiral 5-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Propargyl Alcohols

Chiral propargyl alcohols are invaluable building blocks in modern organic synthesis. Their unique structural motif, featuring a stereogenic center adjacent to a reactive alkyne, serves as a versatile handle for a multitude of chemical transformations. These transformations include, but are not limited to, Pauson-Khand reactions, Sonogashira couplings, and various cycloadditions, enabling the efficient construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1] 5-Octyn-3-ol, a representative chiral propargyl alcohol, is a key intermediate whose stereoselective synthesis is of paramount importance. This guide provides an in-depth analysis of field-proven, reliable protocols for accessing either enantiomer of this compound with high stereochemical fidelity.

Strategic Overview: Major Pathways to Enantiopure this compound

The synthesis of chiral this compound can be approached via two principal and highly effective strategies:

  • Asymmetric Reduction of a Prochiral Ketone: This "chiral catalysis" approach involves the reduction of the corresponding prochiral ketone, 5-octyn-3-one, using a chiral catalyst and a reducing agent. The catalyst creates a chiral environment, directing the hydride delivery to one face of the carbonyl, thereby yielding one enantiomer of the alcohol in excess.

  • Enantioselective Alkynylation of an Aldehyde: This "chiral addition" strategy involves the carbon-carbon bond-forming reaction between an aldehyde (propanal) and a terminal alkyne (1-pentyne), mediated by a chiral catalyst. The catalyst orchestrates the facial selectivity of the alkyne's nucleophilic attack on the aldehyde carbonyl.

The choice between these strategies depends on factors such as substrate availability, desired enantiomer, catalyst cost, and operational simplicity. This document details robust protocols for both approaches.

Method 1: Asymmetric Reduction of 5-Octyn-3-one

This strategy begins with the prochiral ketone 5-octyn-3-one. The success of this method hinges on the catalyst's ability to differentiate between the two enantiotopic faces of the carbonyl group. We will detail two of the most powerful and widely adopted protocols for this transformation: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric transfer hydrogenation.

Protocol A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a renowned method for the enantioselective reduction of ketones.[2][3] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (typically proline), which coordinates with borane to form a super-Lewis acidic complex. This complex then activates the ketone by coordinating to the carbonyl oxygen, positioning the ketone for a highly face-selective intramolecular hydride transfer from the coordinated borane.[4][5]

Experimental Protocol: Synthesis of (S)-5-Octyn-3-ol via CBS Reduction

  • Catalyst Preparation (in situ): To a flame-dried, argon-purged flask, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.). Cool the solution to 0 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 10.0 M, 0.6 eq.) to the catalyst solution. Stir at 0 °C for 15 minutes to allow for complex formation.

  • Substrate Addition: Dissolve 5-octyn-3-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) and add it dropwise to the catalyst-borane complex solution at 0 °C over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is fully consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (MeOH) at 0 °C until gas evolution ceases.

  • Work-up: Warm the mixture to room temperature and concentrate it under reduced pressure. Add 1 N HCl and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient). Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Protocol B: Noyori Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is another pillar of asymmetric reduction, valued for its operational simplicity and avoidance of high-pressure hydrogen gas.[6] The Noyori-type catalysts, typically ruthenium(II) complexes with a chiral diamine and an arene ligand, facilitate the transfer of hydrogen from a simple source like a formic acid/triethylamine azeotrope or isopropanol.[7] The mechanism involves a metal-ligand bifunctional concerted process where a metal hydride and a protonated amine ligand work together to reduce the ketone.[8]

Experimental Protocol: Synthesis of (R)-5-Octyn-3-ol via Asymmetric Transfer Hydrogenation

  • Catalyst Activation: In an argon-purged flask, dissolve the catalyst precursor, RuCl (0.005 eq.), in a 5:2 mixture of formic acid and triethylamine (HCO₂H/Et₃N). Stir at 28 °C for 15 minutes.

  • Substrate Addition: Add 5-octyn-3-one (1.0 eq.) to the activated catalyst solution.

  • Reaction Monitoring: Stir the mixture at 28 °C. The reaction is typically complete within 4-24 hours. Monitor progress by TLC or GC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the residue by flash chromatography and determine the enantiomeric excess via chiral HPLC or GC.

Data Summary: Asymmetric Reduction of 5-Octyn-3-one
MethodCatalyst SystemReductantTypical YieldTypical ee (%)Key Advantage
CBS Reduction (R)-Me-CBS-oxazaborolidineBH₃·SMe₂>90%>95%High enantioselectivity, predictable stereochemistry.[9]
Noyori ATH RuClHCOOH/Et₃N>95%>98%Operationally simple, avoids pyrophoric reagents and H₂ gas.

Method 2: Enantioselective Alkynylation of Propanal

This approach builds the chiral center and the carbon skeleton simultaneously. It involves the addition of a metal acetylide, derived from 1-pentyne, to propanal. The stereochemical outcome is governed by the chiral ligand complexed to the metal.

Protocol C: Carreira's Zinc-Mediated Alkynylation

Professor Erick Carreira developed a highly practical method for the enantioselective addition of terminal alkynes to aldehydes.[10] This protocol is notable for its use of commercially available and inexpensive reagents, Zn(OTf)₂ and (+)-N-methylephedrine, and its remarkable tolerance to air and moisture, eliminating the need for rigorously dried solvents or an inert atmosphere.[11][12]

Experimental Protocol: Synthesis of (R)-5-Octyn-3-ol via Carreira Alkynylation

  • Catalyst Preparation: To a flask open to the air, add zinc triflate (Zn(OTf)₂, 1.1 eq.) and (+)-N-methylephedrine (1.2 eq.).

  • Solvent and Reagent Addition: Add toluene and triethylamine (Et₃N, 2.0 eq.). Stir the resulting suspension for 1 hour at room temperature. Add 1-pentyne (1.5 eq.).

  • Substrate Addition: Add propanal (1.0 eq.) to the mixture.

  • Reaction Monitoring: Stir vigorously at room temperature. The reaction is typically complete in 12-24 hours. Monitor by GC or TLC.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC.

Visualizations: Workflows and Mechanisms

General Synthetic Workflow

The diagram below illustrates the two primary synthetic routes discussed for accessing chiral this compound.

G cluster_0 Method 1: Asymmetric Reduction cluster_1 Method 2: Enantioselective Alkynylation ketone 5-Octyn-3-one reduction Asymmetric Reduction ketone->reduction product Chiral This compound reduction->product e.g., CBS, Noyori aldehyde Propanal alkynylation Enantioselective Alkynylation aldehyde->alkynylation alkyne 1-Pentyne alkyne->alkynylation alkynylation->product e.g., Carreira

Caption: Overview of synthetic strategies to chiral this compound.

Catalytic Cycle of the CBS Reduction

This diagram shows the mechanistic cycle for the CBS reduction of a ketone.

CBS_Cycle catalyst CBS Catalyst (Oxazaborolidine) active_catalyst Active Catalyst-BH₃ Complex catalyst->active_catalyst + BH₃ borane BH₃ ts Ternary Complex (Ketone-Catalyst-BH₃) active_catalyst->ts + Ketone ketone R-CO-R' product_complex Product-Borane Complex ts->product_complex Hydride Transfer (Stereoselective) product_complex->catalyst Release product Chiral Alcohol product_complex->product Workup

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Mechanism of Noyori Asymmetric Transfer Hydrogenation

The following illustrates the concerted, bifunctional mechanism of the Noyori ATH reaction.

Noyori_ATH precatalyst Ru(II) Precatalyst active_hydride Active Ru-H Hydride [RuH(diamine)]+ precatalyst->active_hydride + H⁻ source h_source HCOOH / Et₃N ts Six-Membered Transition State active_hydride->ts + Ketone ketone Ketone product_complex [Ru(product)(diamine)] ts->product_complex H⁺/H⁻ Transfer product_complex->active_hydride + H⁻ source - Alcohol alcohol Chiral Alcohol product_complex->alcohol

Caption: Mechanism of Noyori Asymmetric Transfer Hydrogenation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Enantioselectivity (ee) 1. Impure or degraded catalyst. 2. Incorrect reaction temperature. 3. For CBS, moisture contamination. 4. For ATH, incorrect HCOOH/Et₃N ratio.1. Use fresh, high-purity catalyst. 2. Strictly control the temperature as specified. 3. Ensure all glassware is flame-dried and reagents are anhydrous for CBS. 4. Prepare the HCOOH/Et₃N mixture fresh.
Low Conversion / Sluggish Reaction 1. Inactive catalyst. 2. Low reaction temperature. 3. Presence of catalyst poisons (e.g., sulfur compounds).1. Use a fresh batch of catalyst or re-purify existing stock. 2. Increase temperature slightly or prolong reaction time. 3. Purify starting materials to remove potential inhibitors.
Formation of Byproducts 1. For alkyne additions, alkyne dimerization. 2. For reductions, over-reduction or side reactions.1. Adjust reagent stoichiometry or addition rate. 2. Monitor the reaction closely and quench immediately upon completion. Use milder conditions if necessary.

Conclusion

The stereoselective synthesis of chiral this compound is readily achievable through well-established and reliable methodologies. The Corey-Bakshi-Shibata reduction and Noyori asymmetric transfer hydrogenation offer excellent enantioselectivity and high yields for the reduction of the corresponding ynone, with the latter providing enhanced operational safety and simplicity. Alternatively, Carreira's enantioselective alkynylation provides a powerful, operationally convenient method for direct C-C bond formation that is remarkably tolerant of ambient conditions. The choice of method will be dictated by the specific requirements of the research program, including scale, cost, and available equipment. The protocols and insights provided herein serve as a robust foundation for the successful and efficient synthesis of this valuable chiral intermediate.

References

  • Fujii, A., et al. (2002). Enantioselective Addition of Terminal Alkynes to Aldehydes Catalyzed by a Cu(I)−TRAP Complex. Organic Letters. Available at: [Link]

  • Pu, L. (2004). Asymmetric Syntheses and Applications of Propargylic Alcohols and Amines. libra etd. Available at: [Link]

  • Boyall, D., Frantz, D. E., & Carreira, E. M. (2002). Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions. Organic Letters. Available at: [Link]

  • Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society. Available at: [Link]

  • Jiang, B., Chen, Z., & Tang, X. (2002). Highly enantioselective alkyne additions to aldehydes in the presence of 1,1′-bi-2-naphthol and hexamethylphosphoramide. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Lu, G., et al. (2006). Enantioselective Alkyne Addition to Aliphatic, Aromatic, and Vinyl Aldehydes Using Zn, iPrI, H8BINOL, and Ti(OiPr)4. The Journal of Organic Chemistry. Available at: [Link]

  • Vesely, J., et al. (2008). Asymmetric synthesis of propargylic alcohols via aldol reaction of aldehydes with ynals promoted by prolinol ether–transition metal–Brønsted acid cooperative catalysis. Chemical Science. Available at: [Link]

  • Fujii, A., et al. (2004). Enantioselective Addition of Terminal Alkynes to Aromatic Aldehydes Catalyzed by Copper(I) Complexes with Wide-Bite-Angle Chiral Bisphosphine Ligands: Optimization, Scope, and Mechanistic Studies. Organometallics. Available at: [Link]

  • Reddy, B. V. S., & Kalivendi, S. (2020). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. Available at: [Link]

  • Vitale, C., & Gemo, N. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Available at: [Link]

  • Vitale, C., & Gemo, N. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. Available at: [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Grokipedia. Available at: [Link]

  • Ouellet, S. G., et al. (2005). Organocatalytic transfer hydrogenation of cyclic enones. Journal of the American Chemical Society. Available at: [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Acevedo-Cartagena, D., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Corey–Bakshi–Shibata (CBS) Reduktion. ResearchGate. Available at: [Link]

  • Wang, D., et al. (2020). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. Available at: [Link]

  • TU Wien's reposiTUm. (n.d.). Asymmetric Transfer Hydrogenation of Enones via Counteranion Enhanced Catalysis. TU Wien's reposiTUm. Available at: [Link]

  • Li, Y., et al. (2019). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]

  • Gotor-Fernández, V., & Gotor, V. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules. Available at: [Link]

  • NROChemistry. (n.d.). Noyori Hydrogenation. NROChemistry. Available at: [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. Available at: [Link]

  • Ohkuma, T., & Noyori, R. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B. Available at: [Link]

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Application Notes & Protocols: 5-Octyn-3-ol as a Versatile Chiral Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Propargylic Alcohols

In the landscape of modern organic synthesis, the quest for efficient and stereocontrolled methods to construct complex molecular architectures remains a paramount objective. Chiral propargylic alcohols, such as 5-octyn-3-ol, have emerged as exceptionally valuable building blocks in the synthesis of natural products and pharmaceutically active compounds.[1][2] Their utility stems from the presence of two key functional groups: a stereodefined secondary alcohol and a reactive terminal or internal alkyne. This combination allows for a diverse array of chemical transformations, enabling the construction of intricate carbon skeletons with precise control over stereochemistry. The alkyne moiety can participate in a wide range of reactions including carbon-carbon bond formations (e.g., Sonogashira, Negishi, and Glaser couplings), cycloadditions, and reductions to either alkenes or alkanes. The chiral hydroxyl group, on the other hand, can direct subsequent stereoselective reactions and serve as a handle for further functionalization.

This application note will delve into the practical utility of chiral propargylic alcohols as building blocks in natural product synthesis, with a specific focus on a representative example: the enantioselective synthesis of the marine natural product (-)-malyngolide. While the specific focus of this note is on the application of a close structural analog, (R)-1-octyn-3-ol, the principles and protocols are directly applicable to the use of this compound and other similar chiral propargylic alcohols.

Case Study: Enantioselective Total Synthesis of (-)-Malyngolide

(-)-Malyngolide is a marine natural product isolated from the blue-green alga Lyngbya majuscula. It exhibits antibiotic activity against Mycobacterium smegmatis and Streptococcus pyogenes. The structure of (-)-malyngolide features a δ-lactone ring with a chiral quaternary center, presenting a significant synthetic challenge. A notable asymmetric synthesis of (-)-malyngolide, which highlights the strategic use of a chiral propargylic alcohol, was reported by Cardillo and coworkers.[3] This synthesis provides an excellent case study to illustrate the power of these building blocks in the construction of complex natural products.

Retrosynthetic Analysis

A retrosynthetic analysis of (-)-malyngolide reveals that the δ-lactone core can be constructed from a hydroxy acid precursor. This hydroxy acid, in turn, can be derived from a key intermediate containing the chiral quaternary center. The Cardillo synthesis ingeniously utilizes (R)-1-octyn-3-ol as the chiral starting material to establish the stereochemistry of the final product.

G malyngolide (-)-Malyngolide hydroxy_acid Hydroxy Acid Precursor malyngolide->hydroxy_acid Lactonization alkynoic_acid Alkynoic Acid hydroxy_acid->alkynoic_acid Reduction chiral_alcohol (R)-1-Octyn-3-ol alkynoic_acid->chiral_alcohol Alkylation & Oxidation

Caption: Retrosynthetic analysis of (-)-malyngolide.

Synthetic Strategy and Key Transformations

The forward synthesis commences with the commercially available or readily synthesized chiral propargylic alcohol, (R)-1-octyn-3-ol. The key steps in the synthesis involve:

  • Protection of the Hydroxyl Group: The secondary alcohol of (R)-1-octyn-3-ol is protected to prevent its interference in subsequent reactions.

  • Alkylation of the Terminal Alkyne: The terminal alkyne is deprotonated and alkylated to introduce the remainder of the carbon skeleton.

  • Oxidative Transformation: The alkyne is transformed into a carboxylic acid.

  • Stereoselective Lactonization: The resulting hydroxy acid is cyclized to form the δ-lactone ring of (-)-malyngolide.

Detailed Experimental Protocols

The following protocols are based on the synthesis reported by Cardillo et al. and are intended to serve as a guide for researchers.[3]

Protocol 1: Protection of (R)-1-Octyn-3-ol

This step protects the hydroxyl group as a tetrahydropyranyl (THP) ether, a common protecting group for alcohols that is stable to the basic conditions of the subsequent alkylation step.

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles
(R)-1-Octyn-3-ol126.201.0 g7.92 mmol
3,4-Dihydro-2H-pyran (DHP)84.121.0 mL10.9 mmol
Pyridinium p-toluenesulfonate (PPTS)251.3050 mg0.20 mmol
Dichloromethane (DCM)84.9320 mL-

Procedure:

  • To a solution of (R)-1-octyn-3-ol (1.0 g, 7.92 mmol) in dry dichloromethane (20 mL) at 0 °C under a nitrogen atmosphere, add 3,4-dihydro-2H-pyran (1.0 mL, 10.9 mmol) followed by pyridinium p-toluenesulfonate (50 mg, 0.20 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford the THP-protected alcohol.

Protocol 2: Alkylation of the Terminal Alkyne

This step involves the deprotonation of the terminal alkyne with a strong base, followed by reaction with an alkyl halide to extend the carbon chain.

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles
THP-protected (R)-1-octyn-3-ol210.331.5 g7.13 mmol
n-Butyllithium (n-BuLi)64.063.1 mL (2.5 M in hexanes)7.75 mmol
1-Bromoheptane179.121.3 mL7.84 mmol
Tetrahydrofuran (THF), dry72.1125 mL-

Procedure:

  • Dissolve the THP-protected (R)-1-octyn-3-ol (1.5 g, 7.13 mmol) in dry tetrahydrofuran (25 mL) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add n-butyllithium (3.1 mL of a 2.5 M solution in hexanes, 7.75 mmol) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

  • Add 1-bromoheptane (1.3 mL, 7.84 mmol) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution (15 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (eluent: 5% ethyl acetate in hexanes) to yield the alkylated product.

Protocol 3: Oxidative Cleavage and Lactonization to (-)-Malyngolide

This final sequence involves the oxidative cleavage of the alkyne to a carboxylic acid, followed by deprotection of the THP ether and subsequent acid-catalyzed lactonization to form (-)-malyngolide.

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles
Alkylated Alkyne308.531.0 g3.24 mmol
Ruthenium(III) chloride hydrate225.4435 mg0.16 mmol
Sodium periodate213.893.46 g16.2 mmol
Carbon tetrachloride153.8210 mL-
Acetonitrile41.0510 mL-
Water18.0215 mL-
p-Toluenesulfonic acid monohydrate190.2260 mg0.32 mmol
Toluene92.1430 mL-

Procedure:

  • In a two-phase solvent system of carbon tetrachloride (10 mL), acetonitrile (10 mL), and water (15 mL), dissolve the alkylated alkyne (1.0 g, 3.24 mmol) and ruthenium(III) chloride hydrate (35 mg, 0.16 mmol).

  • Add sodium periodate (3.46 g, 16.2 mmol) portion-wise over 30 minutes while stirring vigorously.

  • Stir the reaction at room temperature for 6 hours.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, dry over sodium sulfate, and concentrate to give the crude carboxylic acid.

  • Dissolve the crude acid in toluene (30 mL) and add p-toluenesulfonic acid monohydrate (60 mg, 0.32 mmol).

  • Heat the mixture to reflux with a Dean-Stark trap for 4 hours to effect both deprotection and lactonization.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, then brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify the final product, (-)-malyngolide, by flash column chromatography (eluent: 20% ethyl acetate in hexanes).

Workflow Diagram

G cluster_0 Synthesis of (-)-Malyngolide start (R)-1-Octyn-3-ol step1 Protection (THP ether) start->step1 DHP, PPTS, DCM step2 Alkylation step1->step2 1. n-BuLi, THF 2. 1-Bromoheptane step3 Oxidative Cleavage & Lactonization step2->step3 1. RuCl3, NaIO4 2. p-TsOH, Toluene end (-)-Malyngolide step3->end

Caption: Synthetic workflow for (-)-malyngolide.

Conclusion and Future Perspectives

The enantioselective synthesis of (-)-malyngolide from (R)-1-octyn-3-ol serves as a compelling demonstration of the synthetic power of chiral propargylic alcohols. These building blocks provide a reliable and efficient means of introducing stereocenters that can be carried through a synthetic sequence to afford complex natural products. The versatility of the alkyne and hydroxyl functionalities allows for a wide range of synthetic manipulations, making these compounds highly sought-after in the field of organic synthesis.

Future research in this area will likely focus on the development of new and more efficient methods for the asymmetric synthesis of propargylic alcohols, as well as the discovery of novel transformations of the alkyne and alcohol moieties. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the importance of chiral building blocks like this compound is certain to increase.

References

  • Cardillo, G.; D'Amico, A.; Orena, M.; Sandri, S. A New, Simple, and Efficient Synthesis of (-)-Malyngolide. J. Org. Chem.1988 , 53 (10), 2354–2356. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules2023 , 28(8), 3379. [Link]

  • Asymmetric Synthesis of Quaternary Centers. Total Synthesis of (−)-Malyngolide. Org. Lett.2000 , 2(25), 4013-4015. [Link]

  • Stereoselective synthesis of marine antibiotic (-)-malyngolide and its stereoisomers. Tetrahedron Lett.1993 , 34(34), 5449-5452. [Link]

  • Asymmetric Synthesis of (+)-Tanikolide and the β-Methyl-Substituted Analogues of (+)-Tanikolide and (–)-Malyngolide. J. Org. Chem.2006 , 71(19), 7146-7153. [Link]

  • Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition. J. Org. Chem.2010 , 75(21), 7224-7233. [Link]

  • A practical synthesis of chiral propargylic alcohols. Tetrahedron Lett.1995 , 36(16), 2733-2736. [Link]

  • Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chem. Commun.2019 , 55, 10459-10462. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-Octyn-3-ol as a Versatile Synthon in Heterocyclic Chemistry

In the landscape of modern synthetic organic chemistry, the development of efficient and atom-economical methods for the construction of heterocyclic scaffolds is of paramount importance. These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound, a secondary alkynyl alcohol, has emerged as a highly versatile and valuable building block in this pursuit. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilically activatable alkyne, allows for a diverse range of cyclization strategies to forge various five- and six-membered heterocyclic rings.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of this compound in the synthesis of furans, pyrans, and other key heterocyclic systems. The methodologies presented herein are grounded in established chemical principles and are designed to be both reproducible and scalable. We will delve into the mechanistic underpinnings of these transformations, explaining the rationale behind the choice of catalysts and reaction conditions to empower researchers to not only apply these protocols but also to adapt and innovate upon them.

I. Synthesis of Substituted Furans: Metal-Catalyzed and Electrophile-Induced Cyclizations

The furan moiety is a cornerstone in a multitude of biologically active molecules. This compound serves as an excellent precursor for the synthesis of 2,3,5-trisubstituted furans through intramolecular cyclization, which can be promoted by either transition metals or electrophilic reagents.

A. Gold-Catalyzed Cycloisomerization

Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally effective in activating the alkyne functionality of this compound towards nucleophilic attack by the internal hydroxyl group.[1][2] This process, known as cycloisomerization, is highly efficient and proceeds under mild conditions, offering excellent yields and functional group tolerance.[3][4]

Mechanism of Gold-Catalyzed Furan Synthesis

The catalytic cycle is initiated by the coordination of the gold catalyst to the alkyne, which significantly increases its electrophilicity. This is followed by a 5-exo-dig intramolecular attack of the hydroxyl group on the activated alkyne, leading to the formation of a vinyl-gold intermediate. Subsequent protodeauration regenerates the active catalyst and furnishes the furan product.

Gold_Catalyzed_Furan_Synthesis cluster_0 Gold-Catalyzed Cycloisomerization Start This compound + [Au] Catalyst Activated_Complex π-Alkyne-Gold Complex Start->Activated_Complex Coordination Cyclization 5-exo-dig Cyclization Activated_Complex->Cyclization Intramolecular Attack Vinyl_Gold Vinyl-Gold Intermediate Cyclization->Vinyl_Gold Protodeauration Protodeauration Vinyl_Gold->Protodeauration [H+] Product 2-Ethyl-3-propylfuran + [Au] Catalyst Protodeauration->Product

Figure 1: Mechanism of gold-catalyzed furan synthesis.

Protocol 1: Gold(III) Chloride-Catalyzed Synthesis of 2-Ethyl-3-propylfuran

This protocol details the cycloisomerization of this compound to 2-ethyl-3-propylfuran using gold(III) chloride as the catalyst.[3][5]

Parameter Value
Reactant This compound (1.0 equiv)
Catalyst Gold(III) Chloride (AuCl₃, 2 mol%)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 1-3 hours
Typical Yield 85-95%

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.26 g, 10 mmol).

  • Dissolve the starting material in dichloromethane (50 mL).

  • Add gold(III) chloride (e.g., 60.6 mg, 0.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by filtering the mixture through a short pad of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-ethyl-3-propylfuran.

B. Electrophile-Induced Cyclization

An alternative to metal catalysis is the use of an electrophile to initiate the cyclization.[6] Electrophiles such as iodine (I₂) or N-iodosuccinimide (NIS) can activate the alkyne, leading to the formation of a halonium intermediate, which is then trapped by the hydroxyl group. This method has the added advantage of incorporating a halogen atom into the furan ring, which can be a handle for further functionalization via cross-coupling reactions.

Protocol 2: Iodine-Mediated Synthesis of 4-Iodo-2-ethyl-3-propylfuran

This protocol describes the synthesis of a halogenated furan derivative from this compound.[6]

Parameter Value
Reactant This compound (1.0 equiv)
Reagent Iodine (I₂, 1.2 equiv)
Base Sodium Bicarbonate (NaHCO₃, 2.0 equiv)
Solvent Acetonitrile (MeCN)
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Typical Yield 75-85%

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 1.26 g, 10 mmol) in acetonitrile (50 mL).

  • Add sodium bicarbonate (e.g., 1.68 g, 20 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add iodine (e.g., 3.05 g, 12 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield 4-iodo-2-ethyl-3-propylfuran.

II. Synthesis of Dihydropyrans: A Gateway to Pyrans

The synthesis of six-membered pyran rings from alkynyl alcohols like this compound often requires a multi-step approach or the use of specific catalytic systems that favor the 6-endo-dig cyclization pathway. While less common than furan synthesis, certain gold and silver catalysts can promote this transformation.[7][8] A common strategy involves the formation of a dihydropyran, which can then be oxidized to the corresponding pyran.

Mechanism for Dihydropyran Synthesis

Similar to furan synthesis, the reaction is initiated by the activation of the alkyne by a metal catalyst. However, under certain conditions, a 6-endo-dig cyclization can occur, leading to a six-membered ring intermediate. This is often followed by protonolysis to yield the dihydropyran product.

Dihydropyran_Synthesis_Workflow cluster_1 Dihydropyran Synthesis Workflow Start This compound Activation Alkyne Activation (e.g., Ag(I) or Au(I)) Start->Activation Cyclization 6-endo-dig Cyclization Activation->Cyclization Intermediate Vinyl-Metal Intermediate Cyclization->Intermediate Protonolysis Protonolysis Intermediate->Protonolysis Dihydropyran Dihydropyran Product Protonolysis->Dihydropyran Oxidation Oxidation (e.g., DDQ, MnO₂) Dihydropyran->Oxidation Pyran Pyran Product Oxidation->Pyran

Figure 2: General workflow for pyran synthesis from this compound.

Protocol 3: Silver-Catalyzed Synthesis of 2-Ethyl-3-propyl-3,4-dihydro-2H-pyran

This protocol outlines a silver-catalyzed approach for the synthesis of a dihydropyran derivative. Silver catalysts are known to promote the cyclization of alkynols.[8][9]

Parameter Value
Reactant This compound (1.0 equiv)
Catalyst Silver Triflate (AgOTf, 5 mol%)
Solvent Toluene
Temperature 80 °C
Reaction Time 12-18 hours
Typical Yield 60-70%

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add silver triflate (e.g., 128 mg, 0.5 mmol).

  • Add toluene (50 mL) followed by this compound (e.g., 1.26 g, 10 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain 2-ethyl-3-propyl-3,4-dihydro-2H-pyran.

III. Conceptual Pathways to Nitrogen-Containing Heterocycles

While direct cyclization of this compound to form nitrogen heterocycles is not as straightforward, it can serve as a valuable precursor in multi-component reactions for the synthesis of pyridines and other related structures.[10][11]

Conceptual Workflow for Pyridine Synthesis

A plausible strategy involves a formal [3+3] cycloaddition or a related condensation reaction. For instance, this compound could be first oxidized to the corresponding ynone, which can then react with an enamine or a similar three-atom nitrogen-containing component to construct the pyridine ring.[12]

Pyridine_Synthesis_Concept cluster_2 Conceptual Pyridine Synthesis Start This compound Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation Ynone 5-Octyn-3-one Oxidation->Ynone Condensation Condensation with 1,3-diaminopropane derivative Ynone->Condensation Cyclization Cyclization and Aromatization Condensation->Cyclization Pyridine Substituted Pyridine Cyclization->Pyridine

Figure 3: Conceptual workflow for the synthesis of pyridines from this compound.

Protocol 4: Multi-component Synthesis of a Tetrahydropyridine Derivative (Conceptual)

This conceptual protocol outlines a possible route to a pyridine derivative, highlighting the versatility of this compound as a starting material.

Parameter Value
Reactant 1 5-Octyn-3-one (from oxidation of this compound)
Reactant 2 β-enaminone
Catalyst Lewis Acid (e.g., InCl₃) or Brønsted Acid
Solvent Acetonitrile or Ethanol
Temperature Reflux
Reaction Time 24 hours

Step-by-Step Procedure:

  • Step A: Oxidation. Oxidize this compound to 5-octyn-3-one using a standard oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane. Purify the resulting ynone.

  • Step B: Condensation and Cyclization. In a round-bottom flask, combine 5-octyn-3-one (1.0 equiv), a suitable β-enaminone (1.0 equiv), and a catalytic amount of indium(III) chloride (InCl₃, 10 mol%) in ethanol.[10]

  • Reflux the mixture for 24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the substituted pyridine product. Subsequent oxidation would lead to the fully aromatized pyridine.

Conclusion

This compound is a readily accessible and highly adaptable starting material for the synthesis of a variety of important heterocyclic compounds. The protocols and mechanistic insights provided in this guide demonstrate its utility in forming substituted furans and dihydropyrans through efficient metal-catalyzed and electrophile-induced cyclizations. Furthermore, its potential as a synthon in multi-component strategies opens avenues for the construction of more complex nitrogen-containing heterocycles. By understanding the underlying principles of these transformations, researchers can effectively leverage this compound to accelerate their discovery and development programs in medicinal chemistry and materials science.

References

  • Yao, T., & Larock, R. C. (2005). Synthesis of Highly Substituted Furans by the Electrophile-Induced Coupling of 2-(1-alkynyl)-2-alken-1-ones and Nucleophiles. The Journal of Organic Chemistry, 70(19), 7679–7685. [Link]

  • Zhang, J., & Schmalz, H.-G. (2006). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Angewandte Chemie International Edition, 45(39), 6704–6707. [Link]

  • Marshall, J. A., & Wang, X.-j. (1993). Synthesis of furans by base-catalyzed cyclization-isomerization of .beta.- and .gamma.-alkynyl allylic alcohols. The Journal of Organic Chemistry, 58(13), 3455–3456. [Link]

  • Motevalli, B., & Oestreich, M. (2015). Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy. Angewandte Chemie International Edition, 54(44), 13041–13044. [Link]

  • Yao, T., Zhang, X., & Larock, R. C. (2004). AuCl3-Catalyzed Synthesis of Highly Substituted Furans from 2-(1-Alkynyl)-2-alken-1-ones. Journal of the American Chemical Society, 126(36), 11164–11165. [Link]

  • Jiménez-Núñez, E., & Echavarren, A. M. (2008). Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives. Chemical Reviews, 108(8), 3326–3350. [Link]

  • Belting, V., & Krause, N. (2014). Gold-catalyzed cyclization reactions of allenol and alkynol derivatives. Accounts of Chemical Research, 47(3), 835–846. [Link]

  • Organic Chemistry Portal. (n.d.). Furan Synthesis. Retrieved from [Link]

  • Ye, L., He, W., & Zhang, L. (2013). Gold(I)-Catalyzed Approaches with Arylalkyne Activation. Encyclopedia.pub. [Link]

  • Asiri, A. M., & Hashmi, A. S. K. (2019). Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers in Chemistry, 7, 77. [Link]

  • Obradors, C., & Echavarren, A. M. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(9), 3509–3553. [Link]

  • Alvarez-Corral, M., Muñoz-Dorado, M., & Rodríguez-García, I. (2008). Silver-mediated synthesis of heterocycles. Chemical Reviews, 108(8), 3174–3198. [Link]

  • Devi, P. S., Neetha, M., & Anilkumar, G. (2023). Silver-catalyzed synthesis of nitrogen heterocycles: recent advancements. Organic & Biomolecular Chemistry, 21(21), 4332–4357. [Link]

  • Gill, M., & Steglich, W. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498–510. [Link]

  • Wikipedia contributors. (2023, December 29). Gold(III) chloride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Fürstner, A., & Davies, P. W. (2005). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Angewandte Chemie International Edition, 44(23), 3410–3449. [Link]

  • Hartwig, J. F., & Shaughnessy, K. H. (2018). Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals. Journal of the American Chemical Society, 140(40), 12853–12857. [Link]

  • Singh, M. S., & Singh, A. K. (2016). Synthesis of five-membered N-heterocycles using silver metal. Catalysis Reviews, 58(3), 335–385. [Link]

  • Al-Tel, T. H. (2011). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Molecules, 16(12), 9786–9797. [Link]

  • ResearchGate. (n.d.). Scheme 1. Applications of alkynyl enones for furan synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine Synthesis. Retrieved from [Link]

  • Li, J., & Hua, R. (2012). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Current Organic Chemistry, 16(1), 2–20. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Reddy, T. J., & Le, D. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. ES Materials & Manufacturing, 13, 40–52. [Link]

  • Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. Retrieved from [Link]

  • Li, J., & Hua, R. (2012). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Current Organic Chemistry, 16(1), 2–20. [Link]

  • Faialaga, N. H., et al. (2023). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses, 100, 4–28. [Link]

  • Sharma, G., & Kumar, A. (2014). Gold and silver nanoparticle-catalyzed synthesis of heterocyclic compounds. RSC Advances, 4(69), 36563–36589. [Link]

  • Kamal, A., et al. (2014). Three-component synthesis of pyran-fused biscoumarins: an entry to pyridinone- and pyranone-fused coumarins. RSC Advances, 4(107), 62458–62462. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Wang, J., et al. (2005). Synthesis of 4H,5H-pyrano[3,2-c][6]benzopyran-5-ones in aqueous media. Journal of Chemical Research, 2005(4), 248–249. [Link]

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  • Midland, M. M., & Kazubski, A. (1982). (r)-(+)-1-octyn-3-ol. Organic Syntheses, 60, 6. [Link]

  • Goti, A., & Cardona, F. (2007). Efficient synthesis of aziridinecyclooctanediol and 3-aminocyclooctanetriol. Beilstein Journal of Organic Chemistry, 3, 13. [Link]

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  • Yue, D., & Larock, R. C. (2009). Competition Studies in Alkyne Electrophilic Cyclization Reactions. The Journal of Organic Chemistry, 74(4), 1581–1587. [Link]

  • Collins, P. W., & Pappo, R. (1982). Novel prostaglandin analogues and process for making same. U.S.
  • ResearchGate. (n.d.). Synthesis and resolution of R(−)-5-hexyn-3-ol. Retrieved from [Link]

Sources

Application Note: Strategic Protection of the Hydroxyl Group in 5-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity.[1] The molecule 5-octyn-3-ol presents a common yet challenging scenario: the presence of a nucleophilic secondary hydroxyl group and a reactive internal alkyne. The acidic proton of the hydroxyl group can interfere with a wide array of reactions, particularly those involving organometallic reagents, strong bases, or nucleophiles.[2][3] Therefore, temporary masking or "protection" of this hydroxyl functionality is often a critical first step to enable subsequent modifications at the alkyne or other positions within the molecule. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of protecting groups for the hydroxyl moiety in this compound, ensuring the integrity of the alkyne functionality.

Considerations for Protecting Group Selection

The ideal protecting group for this compound should exhibit the following characteristics:

  • Ease of Introduction: The protection reaction should proceed in high yield under mild conditions that do not affect the internal alkyne.

  • Stability: The protected ether must be robust enough to withstand the planned downstream reaction conditions.

  • Ease of Removal: The deprotection should be efficient and selective, leaving the rest of the molecule, including the alkyne, intact.[1]

  • Orthogonality: In more complex syntheses, the chosen protecting group should be removable under conditions that do not cleave other protecting groups present in the molecule.[4][5]

This guide will focus on three widely employed classes of protecting groups for alcohols: Silyl Ethers, Acetals, and Benzyl Ethers.

Silyl Ethers: A Versatile and Widely Used Option

Silyl ethers are among the most popular choices for protecting alcohols due to their ease of formation, varied stability, and mild deprotection methods.[6] The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.[7]

Tert-Butyldimethylsilyl (TBDMS) Ether

The tert-butyldimethylsilyl (TBDMS or TBS) group is a workhorse in organic synthesis, offering a good balance of stability and ease of cleavage. It is stable to a wide range of non-acidic reagents but can be readily removed using a fluoride ion source.[2]

Protection Protocol: TBDMS Ether Formation

G cluster_reactants Reactants cluster_product Product This compound This compound Reaction Protection (Corey Protocol) This compound->Reaction TBDMSCl TBDMS-Cl TBDMSCl->Reaction Imidazole Imidazole Imidazole->Reaction DMF DMF DMF->Reaction TBDMS-protected_alcohol TBDMS-protected This compound Reaction->TBDMS-protected_alcohol caption TBDMS Protection Workflow

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all the imidazole has dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected this compound.

Deprotection Protocol: TBDMS Ether Cleavage

G cluster_reactants Reactants cluster_product Product TBDMS-protected_alcohol TBDMS-protected This compound Reaction Deprotection TBDMS-protected_alcohol->Reaction TBAF TBAF TBAF->Reaction THF THF THF->Reaction This compound This compound Reaction->this compound caption TBDMS Deprotection Workflow

  • To a solution of the TBDMS-protected this compound (1.0 eq) in tetrahydrofuran (THF, 0.2 M), add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC (typically complete within 1 hour).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the deprotected this compound.

Triethylsilyl (TES) vs. Triisopropylsilyl (TIPS) Ethers

For applications requiring different levels of stability, other silyl ethers can be employed. The triethylsilyl (TES) group is more labile than TBDMS and can be removed under milder acidic conditions.[8] Conversely, the triisopropylsilyl (TIPS) group is significantly more sterically hindered and thus more robust, requiring stronger conditions for cleavage.[9] This differential stability allows for orthogonal protection strategies in molecules with multiple hydroxyl groups.[10]

Acetals: Tetrahydropyranyl (THP) Ethers

Acetal protecting groups, such as the tetrahydropyranyl (THP) ether, are another common choice for hydroxyl protection.[11] THP ethers are stable to a wide range of nucleophilic and basic conditions but are readily cleaved by acid-catalyzed hydrolysis.[12]

Protection Protocol: THP Ether Formation

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH).

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-3 hours).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to obtain the THP-protected alcohol.

Deprotection Protocol: THP Ether Cleavage

  • Dissolve the THP-protected this compound (1.0 eq) in methanol (0.2 M).

  • Add a catalytic amount of a Brønsted acid such as p-toluenesulfonic acid (TsOH) or a Lewis acid like magnesium bromide.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC (usually complete within 1-2 hours).

  • Neutralize the acid with a solid base like potassium carbonate or by washing with a saturated aqueous solution of sodium bicarbonate.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield this compound.

Ethers: Benzyl (Bn) and p-Methoxybenzyl (PMB) Ethers

Benzyl-type ethers offer a robust protection strategy, being stable to both acidic and basic conditions.[13] Their removal, however, often requires specific, non-hydrolytic methods.

Benzyl (Bn) Ether

The benzyl (Bn) group is a classic protecting group, typically introduced via a Williamson ether synthesis and removed by catalytic hydrogenolysis.[14]

Protection Protocol: Benzyl Ether Formation

  • To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (0.5 M) at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Add benzyl bromide (BnBr, 1.2 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and cautiously quench with water.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Deprotection Protocol: Benzyl Ether Cleavage

Caution: This method is not suitable if the alkyne is to be preserved, as catalytic hydrogenation will reduce the triple bond.

  • Dissolve the benzyl-protected this compound in ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under an atmosphere of hydrogen gas (H2) at atmospheric pressure.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected alcohol.

p-Methoxybenzyl (PMB) Ether

The p-methoxybenzyl (PMB) ether offers an advantage over the simple benzyl ether as it can be cleaved oxidatively, leaving the alkyne intact.[15]

Protection Protocol: PMB Ether Formation

The procedure is analogous to the benzyl ether formation, using p-methoxybenzyl chloride (PMB-Cl) instead of benzyl bromide.

Deprotection Protocol: PMB Ether Cleavage

  • Dissolve the PMB-protected this compound (1.0 eq) in a mixture of dichloromethane (DCM) and water (10:1 v/v).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the disappearance of the starting material and the formation of a colored precipitate.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Filter the mixture to remove the precipitate and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Summary of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsStability ProfileOrthogonality Notes
TBDMS TBDMS-Cl, Imidazole, DMFTBAF, THFStable to base, mild acid, nucleophiles.[2]Cleaved by fluoride; orthogonal to acetals and many ethers.
THP DHP, cat. acid (PPTS), DCMcat. acid (TsOH), MeOHStable to base, nucleophiles, organometallics.[11]Cleaved by acid; orthogonal to silyl ethers and benzyl ethers.
Bn NaH, BnBr, THFH₂, Pd/CStable to acid, base, nucleophiles.Cleaved by hydrogenolysis; not suitable if alkyne is to be preserved.
PMB NaH, PMB-Cl, THFDDQ, DCM/H₂OStable to acid, base, nucleophiles.Cleaved oxidatively; orthogonal to Bn, silyl ethers, and acetals.

Conclusion

The selection of an appropriate protecting group for the hydroxyl moiety in this compound is a critical decision that can significantly impact the success of a synthetic sequence. Silyl ethers, particularly TBDMS, offer a versatile and reliable option with mild deprotection conditions. THP ethers provide a robust alternative for reactions conducted under basic or nucleophilic conditions. For syntheses requiring more robust protection, benzyl ethers are suitable, with the PMB group offering the distinct advantage of oxidative cleavage that preserves the alkyne functionality. By carefully considering the stability and reactivity of each protecting group, researchers can devise a synthetic strategy that maximizes yield and minimizes unwanted side reactions.

References

  • Reddy, K. L., & Reddy, A. S. (2009). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Synlett, 2009(12), 1957-1959.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
  • Nelson, T. D., & Crouch, R. D. (2004). Selective Deprotection of Silyl Ethers. Synthesis, 2004(7), 1031-1069.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the Selectivity of Deprotection of Benzyl, MPM (4-Methoxybenzyl) and DMPM (3,4-Dimethoxybenzyl) Protecting Groups for Hydroxyl Functions. Tetrahedron, 42(11), 3021-3028.
  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191.
  • Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups.
  • Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic methods and reactions; 61. A convenient and mild method for dealkylation of aryl methyl ethers with iodotrimethylsilane. The Journal of Organic Chemistry, 44(8), 1247-1251.
  • Williams, D. R., & Sit, S. Y. (1984). Total synthesis of (+)-phyllanthocin. Journal of the American Chemical Society, 106(10), 2949-2954.

Sources

Application Note: A Practical Guide to the Purification of 5-Octyn-3-ol via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the purification of 5-Octyn-3-ol, a secondary alkynyl alcohol, using silica gel flash column chromatography. The guide is designed for researchers in organic synthesis and drug development, offering a detailed methodology from solvent system selection to final product isolation. The protocol emphasizes the rationale behind experimental choices to ensure reproducible and high-purity outcomes.

Introduction: The Rationale for Chromatographic Purification

This compound is a moderately polar organic molecule containing both a hydroxyl group capable of hydrogen bonding and a nonpolar hydrocarbon backbone.[1] Following a chemical synthesis, crude reaction mixtures often contain unreacted starting materials, byproducts, and residual reagents. Column chromatography is a powerful adsorptive separation technique ideal for isolating such compounds.[2]

The fundamental principle of this technique relies on the differential partitioning of components between a stationary phase and a mobile phase.[3][4] In normal-phase chromatography, a polar stationary phase (typically silica gel) is used. As a liquid mobile phase (the eluent) flows through the column, components of the mixture are separated based on their polarity. Non-polar compounds have weaker interactions with the silica gel and are carried along more quickly by the eluent, thus eluting first. Conversely, polar compounds, like this compound, adsorb more strongly to the polar silica gel and elute later.[5] By carefully selecting the mobile phase composition, a clean separation can be achieved.

Characterization of this compound

Understanding the physicochemical properties of the target molecule is crucial for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [1]
Appearance Colorless to yellow oil (typical)Assumed
Boiling Point (Predicted) 483.18 K (210.03 °C)[6]
Polarity Moderately Polar[1]
Calculated logP 1.561 - 2.0[1][6]
Hydrogen Bond Donor Count 1 (from -OH group)[1]
Hydrogen Bond Acceptor Count 1 (from -OH group)[1]

The presence of the hydroxyl group makes this compound significantly more polar than a simple hydrocarbon, while the eight-carbon chain imparts considerable non-polar character. This dual nature makes it an ideal candidate for purification with a binary solvent system on silica gel.

Pre-Purification: Solvent System Selection via Thin-Layer Chromatography (TLC)

The most critical step in column chromatography is selecting an appropriate mobile phase.[7][8] This is empirically determined using Thin-Layer Chromatography (TLC), which serves as a rapid, small-scale pilot for the column. The goal is to find a solvent system where the target compound has a Retardation Factor (Rf) between 0.25 and 0.35 .[8] An Rf in this range ensures the compound moves efficiently down the column without eluting too quickly (risking co-elution with impurities) or too slowly (leading to band broadening and excessive solvent use).[8]

Recommended Solvents

A standard choice for compounds of intermediate polarity is a binary mixture of a non-polar and a polar solvent.[9]

  • Non-polar: Hexanes or Petroleum Ether

  • Polar: Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)

A Hexanes/Ethyl Acetate mixture is an excellent and cost-effective starting point.[8][9]

Step-by-Step TLC Protocol
  • Prepare TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Dissolve a small sample of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the starting line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of your chosen solvent mixture (e.g., 20% EtOAc in Hexanes). Ensure the solvent level is below the starting line. Cover the chamber to maintain a saturated atmosphere.

  • Visualize the Plate: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Since this compound lacks a UV chromophore, chemical staining is required for visualization.[10][11]

Visualization Stain: Potassium Permanganate (KMnO₄)

The KMnO₄ stain is a highly effective universal stain for compounds that can be oxidized, such as alcohols and alkynes.[11]

  • Recipe: Dissolve 3 g of KMnO₄, 20 g of K₂CO₃, and 5 mL of 5% aqueous NaOH in 300 mL of water.

  • Procedure: Dip the dried TLC plate into the stain solution for 1-2 seconds. Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow-brown spots against a purple background.[11]

Interpreting the Results

Calculate the Rf value for your target spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Adjust the solvent ratio until the desired Rf of ~0.3 is achieved.

  • If Rf is too high (>0.4): The eluent is too polar. Decrease the proportion of ethyl acetate.

  • If Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of ethyl acetate.

Experimental Protocol: Flash Column Chromatography

This protocol employs the "flash" chromatography technique, which uses gentle positive pressure (from an air pump or nitrogen line) to accelerate solvent flow, leading to faster and more efficient separations.

Materials & Reagents
  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Eluent (Hexanes/Ethyl Acetate, ratio determined by TLC)

  • Crude this compound mixture

  • Collection vessels (test tubes in a rack)

  • TLC plates, chamber, and stain

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. Determine Eluent (TLC, Rf = 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Solvent (Flash Technique) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent (Rotovap) Combine->Evap Final Pure this compound Evap->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

Step 1: Column Preparation (Slurry Packing) The slurry method is superior for creating a uniformly packed column, which is essential for a good separation.[12]

  • Secure the Column: Clamp the column perfectly vertically. Ensure the stopcock is closed.

  • Insert Plug: Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[3]

  • Add Sand: Add a thin layer (~1 cm) of sand over the plug to create an even base.[12]

  • Prepare Slurry: In a separate beaker, measure the required amount of silica gel (typically 30-50 times the weight of your crude sample). Add your chosen eluent and stir to create a free-flowing slurry.[3][12]

  • Pack the Column: Pour the slurry into the column. Open the stopcock to drain some solvent, and continuously tap the side of the column gently to dislodge air bubbles and ensure even packing.[12]

  • Equilibrate: Once all the silica has settled, add a final layer of sand (~1 cm) on top to protect the silica surface. Run 2-3 column volumes of eluent through the packed column to ensure it is fully equilibrated. Never let the solvent level drop below the top of the sand.[5]

Step 2: Sample Loading

  • Concentrate Sample: Dissolve the crude this compound mixture in the minimum possible volume of a volatile solvent like dichloromethane or the eluent itself.

  • Load onto Column: Carefully drain the eluent in the column until it is just level with the top layer of sand. Using a pipette, carefully add the concentrated sample solution to the top of the column, allowing it to absorb into the sand.[13]

  • Wash: Rinse the sample flask with a tiny amount of eluent and add this to the column. Repeat once more.

  • Finalize: Carefully add fresh eluent to the top of the column, filling the space above the sand.

Step 3: Elution and Fraction Collection

  • Begin Elution: Open the stopcock and begin collecting the eluent in numbered test tubes.

  • Apply Pressure: Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of several drops per second is typical for a lab-scale column).[14]

  • Maintain Solvent Level: Continuously replenish the eluent at the top of the column. Crucially, never let the column run dry.

  • Collect Fractions: Collect fractions of a consistent size (e.g., 10-20 mL per test tube, depending on column size).

Step 4: Analysis and Isolation

  • Monitor with TLC: Spot every few fractions onto a TLC plate. Develop and stain the plate as described in section 3.

  • Identify Pure Fractions: The first fractions will contain non-polar impurities (Rf > 0.35). Fractions containing the pure target compound (a single spot at Rf ≈ 0.3) will elute next, followed by more polar impurities (Rf < 0.2).

  • Combine and Evaporate: Combine all fractions that show only a single, clean spot corresponding to this compound into a round-bottom flask.

  • Remove Solvent: Remove the eluent using a rotary evaporator. Since the boiling point of this compound is high (210 °C), it is not volatile under standard rotovap conditions. However, avoid excessive heating of the water bath (40 °C is sufficient) to prevent decomposition of any sensitive functionalities.[8]

  • Final Product: The remaining oil is your purified this compound. Confirm its purity by a final TLC and obtain its mass to calculate the yield.

Troubleshooting Common Issues

IssuePossible CauseSolution
Cracked/Channeled Column Column packed improperly or ran dry.Repack the column. Always ensure the silica bed is submerged in solvent.
Poor Separation (Overlapping Bands) Eluent is too polar; sample was loaded in too large a volume.Use a less polar eluent (lower % EtOAc). Concentrate the sample into a smaller volume before loading.
Compound "Stuck" on Column Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., from 10% to 20% EtOAc) in a stepwise gradient.
Streaking on TLC Sample is too concentrated on TLC plate; compound is acidic/basic.Dilute the sample before spotting. Add a trace amount of acid (acetic) or base (triethylamine) to the eluent.

References

  • ResearchGate. (2017). Visualization of alcohols in TLC? Available at: [Link]

  • University of California, Los Angeles. (n.d.). TLC Stains. Available at: [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). TLC Visualization Reagents. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography? Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 53723-18-5). Available at: [Link]

  • Cheméo. (n.d.). Oct-5-en-3-ol - Chemical & Physical Properties. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC stains. Available at: [Link]

  • ResearchGate. (2015). How can I select the solvent system for column chromatography? Available at: [Link]

  • University of California, Los Angeles. (n.d.). How to run column chromatography. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for Column Chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Available at: [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Available at: [Link]

  • Pwista. (n.d.). Column Liquid Chromatography Experiment Adapted for Use in Secondary Schools. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143082, Oct-5-yn-3-ol. Available at: [Link]

  • Byjus. (n.d.). Column Chromatography. Available at: [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Available at: [Link]

  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6429140, Oct-5-en-3-ol. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

Sources

Application Notes and Protocols for Sonogashira Coupling Reactions with 5-Octyn-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Synthesis

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[3] The products of this reaction, conjugated enynes and arylalkynes, are valuable building blocks due to the versatility of the alkyne functional group for further chemical transformations.[4]

This guide provides a detailed exploration of the Sonogashira coupling reaction with a specific focus on 5-octyn-3-ol and its derivatives. These internal, secondary propargylic alcohols present unique opportunities and challenges in cross-coupling reactions. Their successful functionalization opens avenues to novel molecular architectures with potential applications in medicinal chemistry and materials science. As a senior application scientist, this document aims to provide not only robust protocols but also the underlying scientific rationale to empower researchers to successfully apply and adapt these methods for their specific research needs.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Sonogashira coupling reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

A simplified representation of the dual catalytic cycle is presented below:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkynyl R¹-Pd(II)L₂-C≡CR² Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Product R¹-C≡CR² Pd_alkynyl->Product Reductive Elimination CuX Cu(I)X Alkyne H-C≡CR² Cu_alkynyl Cu(I)-C≡CR² Cu_alkynyl->CuX Transmetalation Alkyne->Cu_alkynyl Base

Figure 1: Simplified dual catalytic cycle of the Sonogashira reaction.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl or vinyl halide (R¹-X) to form a palladium(II) intermediate.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The newly formed palladium complex undergoes reductive elimination to yield the final coupled product (R¹-C≡CR²) and regenerate the palladium(0) catalyst.

The Copper Cycle:

  • Acetylide Formation: In the presence of a base, the terminal alkyne (H-C≡CR²) reacts with a copper(I) salt to form a copper acetylide. This step is crucial as it increases the nucleophilicity of the alkyne.

Key Considerations for Coupling with this compound Derivatives

The use of an internal, functionalized alkyne such as this compound introduces several factors that require careful consideration for a successful Sonogashira coupling.

  • Steric Hindrance: The ethyl and propyl groups flanking the alkyne in this compound create a more sterically hindered environment compared to terminal alkynes. This can impede the approach of the bulky palladium catalyst and may necessitate the use of less sterically demanding phosphine ligands or higher reaction temperatures to achieve reasonable reaction rates.

  • The Role of the Hydroxyl Group: The presence of a free hydroxyl group can be a double-edged sword. On one hand, it may coordinate to the metal catalysts, potentially influencing the reaction's regioselectivity or even inhibiting catalysis. On the other hand, many modern Sonogashira protocols are tolerant of free hydroxyl groups, avoiding the need for additional protection and deprotection steps, which improves the overall efficiency of the synthesis. For substrates where the hydroxyl group does interfere, protection as a silyl ether (e.g., TBDMS) is a common and effective strategy.

  • Homocoupling (Glaser Coupling): A common side reaction in Sonogashira couplings is the oxidative homocoupling of the alkyne to form a diyne. This is particularly prevalent when using copper cocatalysts. To minimize this undesired outcome, it is crucial to maintain strictly anaerobic conditions. Alternatively, copper-free Sonogashira protocols have been developed and can be an excellent choice, especially when the alkyne is a valuable or scarce resource.

  • Choice of Catalytic System:

    • Palladium Source: A variety of palladium sources can be employed, with Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ being the most common. For more challenging substrates, catalysts based on more electron-rich and bulky phosphine ligands like XPhos or SPhos may offer improved performance.

    • Copper Source: Copper(I) iodide (CuI) is the most frequently used cocatalyst.

    • Ligands: Triphenylphosphine (PPh₃) is the workhorse ligand for Sonogashira reactions. However, for hindered substrates, other phosphine ligands or N-heterocyclic carbenes (NHCs) might be more effective.

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It not only neutralizes the hydrogen halide formed during the reaction but also facilitates the formation of the copper acetylide.

    • Solvent: A range of solvents can be used, with polar aprotic solvents like DMF and acetonitrile, or amine solvents themselves, being common choices.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of this compound derivatives. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of a this compound derivative with an aryl iodide.

Protocol_1 Prep Preparation (Drying & Degassing) Reagents Reagent Addition (Ar-I, Alkyne, Solvent, Base) Prep->Reagents Catalyst Catalyst Addition (Pd & Cu salts) Reagents->Catalyst Reaction Reaction (Heat & Stir) Catalyst->Reaction Workup Workup (Quench, Extract) Reaction->Workup Purify Purification (Chromatography) Workup->Purify

Figure 2: General workflow for a standard Sonogashira coupling reaction.

Materials:

  • This compound derivative (1.0 equiv)

  • Aryl iodide (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the this compound derivative and the aryl iodide.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent and triethylamine via syringe. Stir the mixture at room temperature for 10 minutes.

  • Catalyst Addition: Add the Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for minimizing alkyne homocoupling.

Materials:

  • This compound derivative (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv)

  • A suitable phosphine ligand (e.g., SPhos) (0.06 equiv)

  • A suitable base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the Pd(OAc)₂, the phosphine ligand, and the base.

  • Reagent Addition: Add the this compound derivative, the aryl bromide, and the anhydrous, degassed solvent.

  • Reaction: Heat the reaction mixture to a higher temperature (typically 80-110 °C) and monitor the reaction progress.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Data Presentation: Representative Reaction Conditions

While specific data for the Sonogashira coupling of this compound is not abundant in the literature, the following table provides representative conditions for the coupling of similar secondary propargylic alcohols. This data can serve as a valuable guide for reaction optimization.

EntryAlkyne SubstrateAryl HalidePd Catalyst (mol%)Ligand (mol%)Cu Salt (mol%)BaseSolventTemp (°C)Yield (%)
11-Phenyl-2-propyn-1-olIodobenzenePd(PPh₃)₂Cl₂ (2)-CuI (4)Et₃NTHF6085
23-Butyn-2-ol4-BromobenzonitrilePd(OAc)₂ (3)SPhos (6)-K₂CO₃Toluene10078
31-Ethynylcyclohexanol1-Iodo-4-nitrobenzenePd(PPh₃)₄ (5)-CuI (10)i-Pr₂NHDMF8092

Applications in Drug Discovery and Development

The aryl-substituted secondary propargylic alcohol scaffold, readily accessible through the Sonogashira coupling of this compound derivatives, is of significant interest in medicinal chemistry. The conjugated enyne moiety can be found in a variety of biologically active natural products.[6] Furthermore, the alkyne can serve as a versatile handle for further functionalization, for instance, through "click" chemistry to attach the molecule to biomolecules or fluorescent tags. The hydroxyl group provides a site for altering the pharmacokinetic properties of a potential drug candidate, such as solubility and metabolic stability.

Potential therapeutic areas where such scaffolds could be explored include:

  • Anticancer Agents: Many natural and synthetic alkynyl-containing compounds exhibit potent cytotoxic activity against various cancer cell lines.

  • Antiviral and Antimicrobial Agents: The rigid, linear nature of the alkyne can allow for specific interactions with viral or bacterial enzymes.

  • Enzyme Inhibitors: The unique electronic and steric properties of the aryl-alkynyl motif can be exploited to design potent and selective enzyme inhibitors.

Conclusion

The Sonogashira coupling of this compound derivatives represents a powerful yet nuanced synthetic transformation. By understanding the underlying mechanism and carefully considering the unique challenges posed by these substrates, researchers can unlock a diverse range of novel chemical entities. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this reaction in both academic and industrial research, particularly in the pursuit of new therapeutic agents.

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. Available from: [Link]

  • Li, Y., et al. (2023). trans-Hydroalkynylation of Internal 1,3-Enynes Enabled by Cooperative Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). Available from: [Link]

  • Organic Chemistry Portal. Substituted 1,3-enyne synthesis by C-C coupling. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]

  • Jiang, H., et al. (2017). Palladium-Catalyzed Arylcarboxylation of Propargylic Alcohols with CO2 and Aryl Halides: Access to Functionalized α-Alkylidene Cyclic Carbonates. Organic Letters, 19(6), 1546–1549. Available from: [Link]

  • ResearchGate. Synthesis of internal alkynes. a Sonogashira coupling of unactivated... Available from: [Link]

  • Rawsource. Propargyl alcohol uses - Synthesis, and Safety. (2024). Available from: [Link]

  • ResearchGate. Reactions of propargyl alcohols and aryl amides. Available from: [Link]

  • Ang, Y. K., & Li, X. (2019). From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation. Organic Letters, 21(18), 7436–7440. Available from: [Link]

  • Chen, C., et al. (2014). Palladium-catalyzed Annulation of Alkynes With Ortho-Halide-Containing Benzyl Alcohols in Aqueous Medium. Tetrahedron, 70(52), 9755-9760. Available from: [Link]

  • Fors, B. P., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Accounts of chemical research, 48(7), 1493–1501. Available from: [Link]

  • Itoh, T. (2023). Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. Molecules, 28(2), 565. Available from: [Link]

  • Royal Society of Chemistry. Palladium catalyzed regioselective elimination–hydrocarbonylation of propargylic alcohols. Available from: [Link]

  • National Center for Biotechnology Information. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from: [Link]

  • ResearchGate. FeCl3/PPh3-Catalyzed Sonogashira Coupling Reaction of Aryl Iodides with Terminal Alkynes. Available from: [Link]

  • Royal Society of Chemistry. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Available from: [Link]

  • ResearchGate. Sonogashira Reaction of Aryl Halides with Propiolaldehyde Diethyl Acetal Catalyzed by a Tetraphosphine/Palladium Complex. Available from: [Link]

  • Chem Help ASAP. Sonogashira cross-coupling reaction. (2020). Available from: [Link]

  • Khan, I., et al. (2016). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. The Journal of Organic Chemistry, 81(23), 12053–12059. Available from: [Link]

  • YouTube. Sonogashira coupling. (2019). Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in the Synthesis of 5-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Octyn-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. As your partner in the lab, we aim to provide not just protocols, but a deep, mechanistic understanding to empower your experimental success. This document moves beyond simple step-by-step instructions to offer a troubleshooting framework grounded in established chemical principles.

The synthesis of this compound, a valuable propargylic alcohol intermediate, typically involves the nucleophilic addition of a pentynyl anion equivalent to propanal. The most common and robust method is the Grignard reaction, where 1-pentyne is deprotonated to form a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of propanal. While straightforward in theory, this process is fraught with potential pitfalls that can drastically reduce yields. This guide will address these issues in a direct question-and-answer format.

Part 1: Core Troubleshooting Guide

This section addresses specific, observable problems you may be encountering during the synthesis.

Q1: My overall yield is consistently low (<40%). Where should I start my investigation?

A low overall yield is a systemic issue that can stem from one or several stages of the process. A logical, stepwise diagnosis is crucial. The primary suspects in the Grignard-based synthesis of this compound are: (1) inefficient formation of the alkynyl Grignard reagent, (2) competing side reactions during the addition to propanal, and (3) product loss or degradation during the workup.

Before adjusting multiple parameters, begin by isolating the key stages. We recommend starting with the formation of the Grignard reagent, as its concentration and purity directly impact the subsequent steps.

Below is a logical workflow to diagnose the source of low yield.

G start Low Yield of this compound Observed check_grignard Step 1: Verify Grignard Reagent Formation Is the concentration of 1-Pentynylmagnesium Bromide known and sufficient? start->check_grignard grignard_no No/Uncertain check_grignard->grignard_no Proceed to Q2 grignard_yes Yes check_grignard->grignard_yes troubleshoot_grignard Focus on Grignard Formation: - Reagent/Solvent Purity - Glassware Dryness - Mg Activation - Titrate Reagent (See Protocol 2) grignard_no->troubleshoot_grignard check_addition Step 2: Analyze Propanal Addition Step Does the reaction turn dark/viscous? Is there excessive bubbling? grignard_yes->check_addition end_node Yield Improved troubleshoot_grignard->end_node addition_yes Yes check_addition->addition_yes Proceed to Q3 addition_no No check_addition->addition_no troubleshoot_addition Focus on Side Reactions: - Aldol Condensation - Enolization - Temperature Control - Slow, controlled addition addition_yes->troubleshoot_addition check_workup Step 3: Evaluate Workup & Purification Is the product contaminated? Is there evidence of rearrangement (e.g., α,β-unsaturated ketone)? addition_no->check_workup troubleshoot_addition->end_node workup_yes Yes check_workup->workup_yes Proceed to Q4/Q5 workup_no No check_workup->workup_no Re-evaluate stoichiometry and reagent purity troubleshoot_workup Focus on Workup/Purification: - Use mild quench (sat. NH4Cl) - Avoid strong acids - Optimize distillation conditions workup_yes->troubleshoot_workup troubleshoot_workup->end_node G cluster_0 Desired Pathway: Nucleophilic Addition cluster_1 Side Reaction: Enolization & Aldol Condensation Grignard R-C≡C-MgBr Propanal Propanal Grignard->Propanal Attacks Carbonyl Product This compound (alkoxide intermediate) Propanal->Product Grignard_base R-C≡C-MgBr (acts as base) Propanal_enol Propanal Grignard_base->Propanal_enol Abstracts α-Proton Enolate Propanal Enolate Propanal_enol->Enolate Polymer Aldol Products & Polymers Enolate->Polymer Attacks another Propanal

Caption: Desired nucleophilic addition vs. undesired base-catalyzed side reactions.

Troubleshooting & Optimization:

  • Temperature Control: This is the most critical parameter. Perform the addition at low temperatures (0°C, or even -78°C if yields are still poor). Low temperatures disfavor the kinetics of the enolization and aldol pathways relative to the desired nucleophilic addition.

  • Reverse Addition: Add the propanal solution slowly to the stirred Grignard reagent solution. This ensures that the aldehyde is always the limiting reagent in the flask, minimizing its concentration and thus reducing the chance of self-condensation. Never add the Grignard reagent to the bulk aldehyde.

  • Reaction Time: Do not let the reaction stir for an excessively long time after the addition is complete, especially at room temperature, as this can promote side reactions. Monitor the reaction by TLC or GC-MS to determine the point of completion.

Q4: I'm observing an α,β-unsaturated ketone in my final product after workup. What is this side reaction?

The presence of an α,β-unsaturated ketone or aldehyde is a classic sign of an acid-catalyzed Meyer-Schuster rearrangement . [1]This occurs when the propargylic alcohol product is exposed to acidic conditions, particularly during the workup.

Causality: The Meyer-Schuster rearrangement is an isomerization of secondary or tertiary propargylic alcohols. A proton source protonates the hydroxyl group, which is then eliminated as water to form an allene intermediate. Tautomerization of the allene leads to the final α,β-unsaturated carbonyl compound.

Troubleshooting & Optimization:

  • Avoid Strong Acids: Do NOT quench the reaction with strong mineral acids like HCl or H₂SO₄.

  • Use a Buffered Quench: The standard and highly recommended procedure is to quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). [1]This solution is weakly acidic (pH ~4.5-6.0) and effectively protonates the magnesium alkoxide to yield the final alcohol without being acidic enough to promote significant rearrangement.

  • Temperature of Quench: Perform the quench at a low temperature (e.g., 0°C) to dissipate the exotherm from neutralizing the excess Grignard reagent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of reagents?

A slight excess of the Grignard reagent is generally recommended to ensure the complete consumption of the limiting electrophile (propanal).

Reagent Equivalents Rationale
Magnesium (Mg)1.2Ensures complete reaction with ethyl bromide.
Ethyl Bromide1.1Used to generate the initial Grignard base.
1-Pentyne1.0The core of your nucleophile.
Propanal0.9The limiting reagent to maximize its conversion.
Sat. aq. NH₄ClIn excessTo fully quench the reaction and protonate the product.

Note: Equivalents are relative to 1-Pentyne.

Q2: Can I use a different base to deprotonate the 1-pentyne?

Yes, other strong, non-nucleophilic bases can be used. n-Butyllithium (n-BuLi) is a common alternative to forming a Grignard reagent first. It will rapidly and cleanly deprotonate 1-pentyne to form lithium pentynilide. [2]However, n-BuLi is more pyrophoric and requires more stringent handling techniques than Grignard reagents. For most applications, the Grignard route is safer and sufficiently effective.

Q3: What is the best method for purifying the final product, this compound?

Given that this compound is a liquid alcohol, vacuum distillation is the preferred method for purification on a research scale. It allows for purification at lower temperatures, which minimizes the risk of thermal decomposition or rearrangement. The boiling point of the related 1-octyn-3-ol is 83°C at 19 mmHg, suggesting a similar range for this compound. [3]Column chromatography on silica gel can also be used but may be less efficient for removing close-boiling impurities.

Part 3: Optimized Protocol

Protocol 2: Optimized Synthesis of this compound
  • Grignard Formation: Prepare 1-pentynylmagnesium bromide in anhydrous THF from magnesium (1.2 equiv), ethyl bromide (1.1 equiv), and 1-pentyne (1.0 equiv) as described in Protocol 1. Titrate the resulting solution to confirm its molarity.

  • Reaction Setup: Cool the standardized Grignard solution to 0°C in an ice-water bath under a nitrogen atmosphere.

  • Aldehyde Addition: Prepare a solution of freshly distilled propanal (0.9 equiv) in an equal volume of anhydrous THF. Using a syringe pump for a consistent and slow addition rate, add the propanal solution to the stirred Grignard reagent over 1-2 hours. Maintain the internal temperature below 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0°C for an additional hour. Monitor the consumption of propanal by TLC (staining with p-anisaldehyde or KMnO₄) or by quenching a small aliquot for GC-MS analysis.

  • Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous NH₄Cl solution while maintaining cooling in the ice bath. Add enough solution to dissolve the resulting magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

References

  • BenchChem. (2025). Common side reactions in the synthesis of propargylic alcohols.
  • BenchChem. (2025). Identifying and minimizing side products in Grignard reactions.
  • Jiang, B., & Si, Y. (2002). Highly Enantioselective Alkynylation of α-Keto Ester: An Efficient Method for Constructing a Chiral Tertiary Carbon Center. Organic Letters, 4(25), 4595–4597*.
  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Advanced Synthesis & Catalysis, 351(1-2), 963–983*. NIH Public Access.
  • Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems.
  • Reddit r/Chempros. (2021).
  • Ramachandar, T., Wu, Y., Zhang, J., & Davis, F. A. (2006). (S)-N-(p-Toluenesulfinyl)isobutyramide. Organic Syntheses, 83, 131.
  • Organic Chemistry Portal. Grignard Reaction.
  • Quora. (2020). How does Grignard reagent react with alkyne?
  • Vedantu. How does a terminal alkyne react in a Grignard reaction.
  • Wikipedia.
  • PubChem. Oct-5-yn-3-ol.
  • Sigma-Aldrich. 1-Octyn-3-ol.

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Technical Support Center: Purification of Crude 5-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Octyn-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this key intermediate and require robust, field-proven methods for its purification. The following content is structured to address common challenges and frequently asked questions, moving from impurity identification through to final purity analysis.

Section 1: Understanding Your Crude Material: Common Impurities

The first step in any successful purification is to understand the potential impurities in your crude mixture. This compound is commonly synthesized via the addition of an ethyl Grignard reagent to 5-hexyn-3-one, or a similar nucleophilic addition to a carbonyl compound.[1][2] This synthetic route informs the likely profile of contaminants.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on a typical Grignard synthesis pathway, your crude product may contain several classes of impurities:

  • Unreacted Starting Materials: Residual amounts of the starting aldehyde or ketone (e.g., 1-hexyn-3-one) and the organometallic reagent.

  • Solvents: The reaction solvent, typically anhydrous diethyl ether or tetrahydrofuran (THF), will be present in large quantities.

  • Grignard Side-Products: Grignard reagents are strong bases and can participate in side reactions.[2][3] This includes byproducts from reaction with trace amounts of water in the apparatus, or enolization of the starting ketone if it is sterically hindered.[2]

  • Workup-Related Impurities: Salts (e.g., magnesium halides) formed during the acidic workup of the reaction.

Section 2: Primary Purification Strategy: A Fork in the Road

After an initial aqueous workup to remove salts and water-soluble components, the primary choice for purifying the organic layer is between distillation and chromatography.

Q2: Should I use distillation or column chromatography to purify my this compound?

A2: The choice depends on the nature of the impurities and the required final purity.

  • Distillation is ideal when the impurities have boiling points significantly different from this compound. It is a cost-effective and scalable method for removing non-volatile impurities (like polymers or salts) and highly volatile impurities (like the reaction solvent).[4][5]

  • Flash Column Chromatography is preferred when impurities have boiling points very close to the product, making separation by distillation difficult or inefficient.[6] It is highly effective for removing structurally similar side-products. For chiral applications, specialized chiral chromatography (HPLC or SFC) can be used to separate enantiomers.[]

The following workflow illustrates the decision-making process.

PurificationWorkflow A Crude this compound Mixture B Aqueous Workup (e.g., sat. NH4Cl) A->B C Extraction & Drying B->C D Analyze Aliquot (TLC, GC) C->D E Boiling Point Difference > 30°C? D->E F Vacuum Distillation E->F Yes G Flash Column Chromatography E->G No H Purity Analysis (GC, NMR) F->H G->H I Pure this compound H->I

Caption: Decision workflow for this compound purification.

Section 3: Troubleshooting Vacuum Distillation

Given its relatively high boiling point, this compound should be purified by vacuum distillation to prevent thermal decomposition.[4]

Q3: My compound seems to be decomposing in the distillation flask. How can I prevent this?

A3: Thermal decomposition is a common issue when distilling alcohols at high temperatures.

  • Increase the Vacuum: The primary solution is to use a higher vacuum (lower pressure). This lowers the boiling point of your compound. For best results, the distillation should occur at a temperature between 45°C and 180°C.[4]

  • Use a Lower Temperature Heat Source: Ensure your heating mantle or oil bath is set only 20-30°C higher than the target boiling point of the liquid.[4] Overheating can cause localized charring and decomposition.

  • Minimize Residence Time: Use a setup that allows the product to distill as quickly as it vaporizes, such as a short path distillation apparatus.

Q4: An impurity is co-distilling with my product. What are my options?

A4: This occurs when an impurity has a very similar boiling point to your product.

  • Fractional Distillation: If the boiling point difference is small but distinct, a fractional distillation column (e.g., a Vigreux or packed column) can increase the separation efficiency. This provides more theoretical plates for the vapor to equilibrate, enriching the lower-boiling component in the vapor phase.

  • Switch to Chromatography: If fractional distillation is ineffective, the impurity is likely an isomer or has a nearly identical boiling point. At this point, column chromatography is the recommended technique.[6]

Data Presentation: Boiling Points

The following table summarizes the boiling points of this compound and related compounds to aid in diagnosing distillation issues.

CompoundMolecular Weight ( g/mol )Normal Boiling Point (°C)Reference
This compound 126.20~177-179 (est.)[8][9]
Diethyl Ether74.1234.6
Tetrahydrofuran (THF)72.1166
1-Hexyn-3-one96.13~145-147 (est.)
5-Octen-3-ol128.21~165-167 (est.)[10][11]
Experimental Protocol: Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus as shown below. Ensure all glassware is dry and joints are properly greased. Use a magnetic stir bar or boiling chips in the distilling flask for smooth boiling.[5]

  • Evacuate: Slowly apply vacuum to the system. A typical vacuum for this type of compound is in the range of 1-20 mmHg.

  • Heating: Gently heat the distilling flask using a heating mantle.

  • Collect Fractions: Collect any low-boiling solvent first in a separate receiving flask. As the temperature rises and stabilizes at the boiling point of this compound at that pressure, switch to a clean receiving flask to collect the product.

  • Completion: Stop the distillation when the temperature either drops or rises sharply, indicating the product has finished distilling or a higher-boiling impurity is beginning to come over.

DistillationSetup cluster_0 Heating & Distilling cluster_1 Condensing & Collecting flask Distilling Flask (Crude Product + Stir Bar) mantle Heating Mantle thermometer Thermometer flask->thermometer Vapor Path condenser Condenser (Water In/Out) adapter Adapter condenser->adapter r_flask Receiving Flask adapter->r_flask vacuum To Vacuum Source adapter->vacuum thermometer->condenser

Caption: Simplified schematic of a vacuum distillation setup.

Section 4: Troubleshooting Flash Column Chromatography

Q5: What is a good starting solvent system for purifying this compound on silica gel?

A5: this compound is a moderately polar compound due to its hydroxyl group. A good starting point for elution from silica gel is a mixture of a non-polar solvent and a slightly more polar solvent.

  • Recommended System: Hexanes/Ethyl Acetate.

  • Method Development: Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity of the mobile phase. Use Thin Layer Chromatography (TLC) to find the optimal solvent system that gives your product a retention factor (Rf) of approximately 0.3-0.4.

Q6: My product is streaking on the TLC plate and the column. What's causing this?

A6: Streaking is often a sign of compound overloading or strong interactions with the stationary phase.

  • Reduce Sample Load: You may be applying too much compound to the TLC plate or column. For analytical TLC, use a very dilute spot. For column chromatography, a general rule is to load 1g of crude material per 20-40g of silica gel.

  • Add a Modifier: The hydroxyl group of the alcohol can interact strongly with the acidic silanol groups on the silica surface, causing tailing. Adding a small amount of a polar modifier like methanol (~1%) or a basic modifier like triethylamine (~0.5%) to your eluent can often resolve this issue by competing for the active sites on the silica.

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour it into the column and allow it to pack under positive pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading). This technique generally results in better separation.

  • Elution: Begin eluting with the low-polarity mobile phase, applying gentle air pressure to achieve a steady flow rate.

  • Gradient (Optional): Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute your product.

  • Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Section 5: Purity Assessment and Final FAQs

Q7: How can I confirm the purity of my final product?

A7: A combination of analytical techniques should be used to confirm both purity and identity.[]

  • Gas Chromatography (GC): An excellent method for determining the percentage purity of volatile compounds.[13] The presence of multiple peaks indicates impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of this compound and can reveal the presence of impurities if their signals are visible above the noise. Quantitative NMR (qNMR) can be used for an accurate purity assessment without a specific reference standard.[14]

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique helps in identifying the molecular weight of the main component and any impurities.[14]

  • Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, namely the O-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2200 cm⁻¹).

Q8: How should I store purified this compound?

A8: As an alcohol, this compound is relatively stable. However, to prevent oxidation or absorption of atmospheric water, it is best stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.

Q9: What are the primary safety hazards associated with this compound?

A9: According to its GHS classification, this compound is considered a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[9] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Consensus. (n.d.). Methods to remove impurities from distilled spirits. Google AI.
  • Cheméo. (n.d.). Oct-5-en-3-ol - Chemical & Physical Properties. Retrieved January 22, 2026, from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Cheméo. (n.d.). This compound - Chemical & Physical Properties. Retrieved January 22, 2026, from [Link]

  • Various Authors. (2024, December 29). What is the reaction between Grignard reagents and aldehydes/ketones, and what products are formed? Quora. Retrieved January 22, 2026, from [Link]

  • Hori, H., & Ikemoto, T. (1993). Method for the separation of impurities from crude ethanol aqueous solution. U.S. Patent No. 5,185,481. Google Patents.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 22, 2026, from [Link]

  • Lee, S., et al. (2025, August 5). Ethanol purification with ozonation, activated carbon adsorption, and gas stripping. ResearchGate. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Oct-5-yn-3-ol. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

  • Clark, J. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved January 22, 2026, from [Link]

  • Kim, K. (n.d.). Ethanol production, purification, and analysis techniques: a review. Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Johnston, V. J., et al. (2014). Alcohol production process with impurity removal. U.S. Patent No. 8,704,010. Google Patents.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved January 22, 2026, from [Link]

  • Midland, M. M., & Graham, R. S. (1985). Asymmetric reduction of α,β-acetylenic ketones with B-3-pinanyl-9-borabicyclo[3.3.1]nonane: (R)-(+)-1-octyn-3-ol. Organic Syntheses, 63, 57. Retrieved January 22, 2026, from [Link]

  • The Good Scents Company. (n.d.). 1-octyn-3-ol. Retrieved January 22, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved January 22, 2026, from [Link]

  • Lee, J., et al. (2024, March 5). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Agilent. (2016, September 1). Chemical Purity Analysis. Retrieved January 22, 2026, from [Link]

  • Cheméo. (n.d.). 5-Hexyn-3-ol - Chemical & Physical Properties. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Oct-5-en-3-ol. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

  • Takano, S., Sugihara, T., & Ogasawara, K. (1991). Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform, 22(10). Retrieved January 22, 2026, from [Link]

  • NurdRage. (2012, January 8). Purifying OTC Chemicals: Simple Distillation. YouTube. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Oct-5-en-1-yn-3-ol. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

  • El-Sharkawy, S. H., et al. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Epshtein, N. A. (n.d.). Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review). Drug development & registration. Retrieved January 22, 2026, from [Link]

  • Enmark, M. (2022, May 27). Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Diva-Portal.org. Retrieved January 22, 2026, from [Link]

  • Leno, B. B. (1922). Process of purifying higher secondary alcohols. U.S. Patent No. 1,422,583. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 1-Octyn-3-ol. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

  • Zawirska-Wojtasiak, R. (n.d.). Synthesis and analysis of 1-octen-3-01, the main flavour component of mushrooms. Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-ol matsutake alcohol. Retrieved January 22, 2026, from [Link]

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Optimizing temperature and reaction time for 5-Octyn-3-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Octyn-3-ol. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory, with a focus on optimizing reaction temperature and time.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method for synthesizing this compound, a secondary alkynyl alcohol, is through a Grignard reaction.[1][2][3] This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde. Specifically, the synthesis can be approached in two primary ways:

  • Reacting an Alkynyl Grignard with an Aldehyde: Deprotonation of a terminal alkyne, such as 1-pentyne, with a simple Grignard reagent (like ethylmagnesium bromide) generates a magnesium acetylide. This species then acts as the nucleophile, attacking an aldehyde like propanal.

  • Reacting an Alkyl Grignard with an Alkynyl Aldehyde: An alkyl Grignard reagent, such as ethylmagnesium bromide, is reacted with an aldehyde containing the alkyne, like 3-octynal.

The first approach is generally more common due to the commercial availability of the starting materials.

Q2: Why are anhydrous conditions absolutely critical for this synthesis?

Grignard reagents are powerful nucleophiles but are also extremely strong bases.[4][5] They will react readily with any acidic protons present in the reaction mixture. Water is the most common and problematic protic contaminant. If water is present, the Grignard reagent will be rapidly quenched in an acid-base reaction, forming an alkane and magnesium hydroxide salts, thus becoming unavailable for the desired carbon-carbon bond-forming reaction with the aldehyde.[6][7] This is why all glassware must be flame- or oven-dried, and all solvents and reagents must be rigorously anhydrous.[6][8]

Q3: What is the fundamental mechanism of this Grignard reaction?

The reaction proceeds via nucleophilic addition to the carbonyl group. The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a magnesium alkoxide intermediate. The reaction is completed by a protic workup (typically with a mild acid like ammonium chloride) to protonate the alkoxide, yielding the final this compound product.[2][3]

// Invisible edges for layout edge [style=invis]; Pentyne -> Propanal; Propanal -> Alkoxide_2; } .enddot Caption: Reaction mechanism for the synthesis of this compound.

II. Troubleshooting Guide: Optimizing Temperature & Reaction Time

This section addresses specific problems that can arise during the synthesis, with a focus on the critical parameters of temperature and reaction time.

Q4: My Grignard reaction is not initiating. What are the common causes and solutions?
  • Causality: The initiation of a Grignard reaction requires the alkyl/alkynyl halide to access the surface of the magnesium metal. A passivating layer of magnesium oxide on the turnings can prevent this.[6][9] Any residual moisture will also halt the reaction before it begins.

  • Troubleshooting Steps:

    • Magnesium Activation: The magnesium surface is likely oxidized. Add a small crystal of iodine to the flask containing the magnesium turnings and gently warm it.[7][10] The disappearance of the violet iodine color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used. Physically crushing some of the magnesium turnings with a dry glass rod can also expose a fresh, reactive surface.[9]

    • Ensure Anhydrous Conditions: Re-verify that all glassware was rigorously dried and the solvent is anhydrous. Even atmospheric moisture can be an issue, so maintain a positive pressure of an inert gas (Nitrogen or Argon).

    • Initiate with Heat: A gentle warming of the flask with a heat gun can often provide the activation energy needed to start the reaction. Once initiated, the reaction is typically exothermic and will sustain itself.[9]

Q5: The reaction started but then stopped, or my final yield is very low. How do temperature and time play a role here?
  • Causality: Low yields are often a result of incomplete reactions or competing side reactions. Both are heavily influenced by temperature and reaction time. The primary side reaction of concern is the Wurtz coupling, where the Grignard reagent reacts with unreacted halide starting material.[11][12] This is more prevalent at higher temperatures.

  • Troubleshooting & Optimization:

    • Temperature Control: The formation of the Grignard reagent is exothermic.[11][13] It should be maintained at a gentle reflux, often around 35-40°C for ethereal solvents like THF.[10] For the subsequent addition of the aldehyde, it is crucial to cool the reaction mixture, typically to 0°C (ice bath).[6] This is because the addition step is also highly exothermic. Adding the aldehyde at room temperature or higher can lead to thermal runaway and favor side reactions.

    • Slow Addition Rate: The aldehyde should be dissolved in anhydrous solvent and added dropwise to the Grignard reagent. A slow addition rate maintains a low concentration of the aldehyde, which helps control the exotherm and minimizes side reactions.[8][11]

    • Reaction Time: Grignard formation can take 1-3 hours.[10] After the aldehyde is added, the reaction is typically stirred for an additional 1-2 hours at room temperature to ensure it goes to completion.[6] The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot.

Q6: I've isolated a significant amount of a high-boiling point impurity. What is it likely to be?
  • Causality: The most probable high-boiling impurity is the Wurtz coupling product. In this synthesis, if pentynylmagnesium bromide reacts with another molecule of the starting halide (e.g., 1-bromopentyne if that route was used), it would form deca-4,6-diyne. This side reaction is favored by higher reaction temperatures and high concentrations of the halide.[8][11]

  • Preventative Measures:

    • Maintain Low Temperatures: As discussed, keeping the reaction temperature controlled, especially during Grignard formation, is key.

    • Dilution: Ensure the halide is sufficiently diluted in the solvent before being added to the magnesium. This keeps its instantaneous concentration low.

    • Controlled Addition: Add the halide solution slowly to the magnesium suspension to ensure it reacts to form the Grignard reagent rather than coupling with already-formed reagent.

III. Experimental Protocol & Data

Standard Protocol for this compound Synthesis

This protocol details the synthesis via the reaction of pentynylmagnesium bromide with propanal.

  • Glassware Preparation: All glassware (round-bottom flask, condenser, addition funnel) must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a small iodine crystal in the reaction flask.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • In the addition funnel, prepare a solution of 1-pentyne (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 1-pentyne solution to the magnesium. If the reaction does not start (indicated by heat evolution and disappearance of iodine color), gently warm the flask.

    • Once initiated, add the remaining 1-pentyne solution dropwise, maintaining a gentle reflux. After addition is complete, stir for 1-2 hours.

  • Addition of Aldehyde:

    • Cool the flask containing the freshly prepared Grignard reagent to 0°C using an ice-water bath.

    • Add a solution of propanal (1.0 equivalent) in anhydrous THF to the addition funnel.

    • Add the propanal solution dropwise to the stirred Grignard reagent, ensuring the internal temperature does not rise significantly.

  • Reaction Completion & Workup:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

    • Cool the reaction back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[14]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.

G prep 1. Preparation - Dry glassware - Inert atmosphere (N2/Ar) formation 2. Grignard Formation - Mg + I2 in THF - Add 1-Pentyne dropwise - Reflux for 1-2h prep->formation addition 3. Aldehyde Addition - Cool to 0°C - Add Propanal in THF dropwise formation->addition completion 4. Reaction Completion - Warm to RT - Stir for 1-2h addition->completion workup 5. Workup - Quench with sat. NH4Cl - Extract with Ether - Dry & Concentrate completion->workup purify 6. Purification - Vacuum Distillation or - Flash Chromatography workup->purify analysis 7. Analysis - NMR, IR, MS purify->analysis

Table of Optimized Reaction Parameters
ParameterRecommended ConditionRationale & Key Considerations
Temperature (Grignard Formation) 35 - 40 °C (Gentle Reflux)Exothermic reaction; higher temperatures increase the rate of Wurtz coupling side reactions.[11]
Temperature (Aldehyde Addition) 0 °CHighly exothermic step; low temperature minimizes side reactions and prevents thermal runaway.[6]
Reaction Time (Grignard Formation) 1 - 3 hoursEnsure complete conversion of the starting halide. Monitor by disappearance of magnesium.[10]
Reaction Time (After Addition) 1 - 2 hours at RTAllows the reaction to proceed to completion. Monitor by TLC for disappearance of aldehyde.[6]
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are required to solvate and stabilize the Grignard reagent.[4]
Workup Quench Saturated aq. NH₄ClMildly acidic to protonate the alkoxide without causing potential side reactions (e.g., elimination) that stronger acids might induce.
Expected Yield 65 - 85%Yield is highly dependent on strict adherence to anhydrous conditions and temperature control.[15]

IV. References

  • Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

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  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • PubChem. Oct-5-yn-3-ol. [Link]

  • Jasperse, J. Grignard Reaction. [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Deitmann, N., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 53723-18-5). [Link]

  • Nykjær, U., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Organic Process Research & Development. [Link]

  • Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters. [Link]

  • Reddy, B., et al. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[1][8] Addition and Oxidative Coupling Reactions. ACS Omega. [Link]

  • ResearchGate. Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. [Link]

  • ResearchGate. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]

  • ACS Publications. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]

  • Organic Syntheses. (r)-( + )-1-octyn-3-ol. [Link]

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  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Adichemistry. Grignard Reagent: Reactions, Preparation, Mechanism. [Link]

  • ScienceMadness. Grignard successes and failures. [Link]

  • ResearchGate. Side Reactions in a Grignard Synthesis. [Link]

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Technical Support Center: Stereoselective Reduction of 5-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the stereoselective reduction of 5-Octyn-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of converting this chiral propargylic alcohol into its corresponding (E) or (Z)-alkene diastereomers. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

Core Principles: A Comparative Overview

The stereochemical outcome of the reduction of the internal alkyne in this compound is dictated entirely by the choice of reagents and reaction mechanism. The two primary pathways provide orthogonal stereoselectivity, granting access to either the (Z) or (E)-alkene.

FeatureCatalytic Hydrogenation (Lindlar) Dissolving Metal Reduction (Na/NH₃)
Product (Z)-5-Octen-3-ol (cis-alkene)(E)-5-Octen-3-ol (trans-alkene)[1]
Mechanism Syn-addition of H₂ on a catalyst surface[2][3]Radical anion intermediate with anti-addition[4][5][6]
Key Reagents H₂ gas, Pd/CaCO₃, Lead Acetate, Quinoline[4][7]Sodium (or Lithium) metal, liquid NH₃[1][8]
Primary Challenge Over-reduction to the alkaneHandling of cryogenic and reactive reagents
Stereoselectivity High Z-selectivityHigh E-selectivity[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common challenges encountered during the reduction of this compound in a question-and-answer format.

Problem 1: My reaction produced a mixture of (E) and (Z) isomers. Why, and how can I improve selectivity?

Answer: Poor stereoselectivity is a frequent issue stemming from suboptimal reaction conditions or catalyst quality. The root cause differs significantly between the two primary methods.

  • If you were attempting to synthesize the (Z)-isomer (using Lindlar reduction):

    • Q: Why am I seeing the (E)-isomer in my product mixture?

      • A: The formation of the trans-alkene during a Lindlar hydrogenation is unusual but can indicate that the catalyst has isomerized the desired cis-product. This can happen if the reaction is run for too long or at elevated temperatures. More likely, your catalyst may not be sufficiently "poisoned" or deactivated. An overly active palladium surface can facilitate isomerization.

    • Q: How can I improve Z-selectivity?

      • A: Ensure your Lindlar catalyst is of high quality or freshly prepared. The role of the "poison" (typically lead acetate and quinoline) is to reduce the catalyst's activity just enough to prevent over-reduction and isomerization.[3][4][7] Adding a small excess of quinoline to the reaction mixture can sometimes improve selectivity by further moderating the catalyst surface. Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed.

  • If you were attempting to synthesize the (E)-isomer (using Na/NH₃):

    • Q: Why am I getting the (Z)-isomer?

      • A: The high trans-selectivity of the dissolving metal reduction is due to the thermodynamics of the reaction intermediate. The intermediate vinylic radical can interconvert between cis and trans forms, with the trans configuration being significantly more stable due to reduced steric hindrance.[1][2] Formation of the cis-product suggests this equilibrium was not properly established or the reaction was quenched prematurely.

    • Q: How can I ensure high E-selectivity?

      • A: The reaction temperature is critical. It must be kept low (typically -78 °C to -33 °C) to maintain ammonia as a liquid and ensure kinetic control does not favor the cis product.[1][8] Ensure that the sodium has fully dissolved to form the characteristic deep blue solution of solvated electrons before adding the alkyne.[1][8] This ensures the reduction proceeds via the correct mechanistic pathway.

Problem 2: My reaction over-reduced the alkyne to the alkane (5-octanol). How do I prevent this?

Answer: Over-reduction is the complete saturation of the triple bond to a single bond. This is almost exclusively a problem in catalytic hydrogenation.

  • Q: I used Lindlar's catalyst but still formed the alkane. What went wrong?

    • A: This is a classic sign of a catalyst that is too active. Standard palladium catalysts (like Pd/C) are designed to be highly efficient and will readily reduce both alkynes and alkenes to alkanes.[4] The Lindlar catalyst is specifically "poisoned" to prevent the second reduction step (alkene to alkane). If over-reduction occurs, your catalyst is not sufficiently deactivated.[3][7]

  • Q: What are the corrective actions?

    • A: First, verify the source and quality of your Lindlar catalyst. If preparing it yourself, ensure the poisoning protocol is followed meticulously. Second, reduce the hydrogen pressure to the minimum required for the reaction to proceed (often just a balloon of H₂ is sufficient). Finally, monitor the reaction progress diligently and halt it immediately upon consumption of the alkyne starting material.

Problem 3: I'm getting a low yield or recovering unreacted starting material. What's going wrong?

Answer: Low conversion can be attributed to reagent purity, catalyst deactivation, or improper setup.

  • For Lindlar Reduction:

    • A: The catalyst can be poisoned by impurities (e.g., sulfur compounds) in your substrate or solvent. Ensure all materials are purified before use. Also, ensure the reaction vessel is properly flushed with an inert gas before introducing hydrogen; oxygen can damage the catalyst.

  • For Dissolving Metal Reduction (Na/NH₃):

    • A: The solvated electrons are extremely reactive and easily quenched by protic impurities like water or alcohols. The entire apparatus must be rigorously dried, and the ammonia must be anhydrous. The reaction is also sensitive to oxygen. If the characteristic deep blue color of the solvated electrons fades quickly or never appears, it indicates a quenchable impurity is present.[1] Ensure you are using at least two molar equivalents of sodium, as it is a single-electron donor and two electrons are required for the reduction.[6]

Frequently Asked Questions (FAQs)

  • Q1: How does the chiral center at C-3 in this compound influence the reduction?

    • A: The presence of a pre-existing stereocenter at C-3 makes the two faces of the alkyne diastereotopic. This means that the reduction can, in principle, exhibit diastereoselectivity, although it is often not pronounced. In catalytic hydrogenation, the hydroxyl group can coordinate to the palladium surface, potentially directing the syn-addition of hydrogen from one face. For dissolving metal reductions, the stereocenter can influence the conformational preference of the radical intermediates, but this effect is generally minor compared to the strong thermodynamic preference for the E-alkene.

  • Q2: Are there alternatives to Lindlar's catalyst for producing (Z)-alkenes?

    • A: Yes. Another common catalyst is the P-2 catalyst, a nickel-boron complex (Ni₂B), which also promotes syn-hydrogenation to yield cis-alkenes.[3][7] Additionally, hydroboration of the alkyne followed by protonolysis with acetic acid is a non-catalytic method that also yields the cis-alkene via a syn-addition mechanism.[3]

  • Q3: What are the most critical safety precautions when performing a Na/NH₃ reduction?

    • A: This reaction involves multiple hazards. Liquid ammonia is a corrosive gas at room temperature and requires a cryogenic cooling bath (typically dry ice/acetone at -78 °C) to condense and handle.[8] This must be done in a well-ventilated fume hood. Sodium metal is highly reactive with water and must be handled under an inert atmosphere. The reaction should be quenched carefully at low temperature by the slow addition of a proton source like ethanol or ammonium chloride before allowing it to warm to room temperature.

Visualized Guides and Workflows

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lindlar_issue [label="Problem: E-isomer detected", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; na_nh3_issue [label="Problem: Z-isomer detected", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

lindlar_cause [label="Potential Cause:\n- Catalyst too active\n- Isomerization (long time/high temp)", fillcolor="#F1F3F4", fontcolor="#202124"]; na_nh3_cause [label="Potential Cause:\n- Reaction temp too high\n- Non-optimal intermediate stability", fillcolor="#F1F3F4", fontcolor="#202124"];

lindlar_solution [label="Solution:\n- Verify catalyst 'poisoning'\n- Add more quinoline\n- Monitor reaction closely", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; na_nh3_solution [label="Solution:\n- Maintain temp at -78°C to -33°C\n- Ensure Na is fully dissolved before substrate addition", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> method; method -> lindlar [label=" Lindlar "]; method -> na_nh3 [label=" Na/NH₃ "]; lindlar -> lindlar_issue; na_nh3 -> na_nh3_issue; lindlar_issue -> lindlar_cause; na_nh3_issue -> na_nh3_cause; lindlar_cause -> lindlar_solution; na_nh3_cause -> na_nh3_solution; } enddot Caption: Decision tree for troubleshooting poor stereoselectivity.

G

Detailed Experimental Protocols

Protocol 1: Synthesis of (Z)-5-Octen-3-ol via Lindlar Hydrogenation

  • Objective: To selectively reduce this compound to (Z)-5-octen-3-ol using a poisoned palladium catalyst. The syn-addition of hydrogen across the triple bond ensures the formation of the cis or (Z)-alkene.[3]

  • Materials:

    • This compound (1.0 eq)

    • Lindlar's catalyst (Pd 5% on CaCO₃, poisoned with lead; ~5-10 wt% of alkyne)

    • Quinoline (optional, ~1-2 mol% if needed)

    • Solvent (e.g., Methanol, Ethyl Acetate, Hexane)

    • Hydrogen (H₂) gas balloon

  • Procedure:

    • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the this compound and the chosen solvent.

    • Catalyst Addition: Add the Lindlar's catalyst to the solution. If desired, add quinoline at this stage.

    • Inert Atmosphere: Seal the flask with a septum. Purge the flask by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to remove oxygen, which can deactivate the catalyst.

    • Hydrogenation: Replace the inert gas atmosphere with hydrogen gas from a balloon.

    • Reaction Monitoring: Vigorously stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

    • Workup: Once the starting material is consumed, purge the flask again with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (Z)-5-Octen-3-ol, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of (E)-5-Octen-3-ol via Sodium/Ammonia Reduction

  • Objective: To selectively reduce this compound to (E)-5-octen-3-ol. This reaction proceeds via a radical anion intermediate, and the thermodynamic preference for the trans-vinylic radical/anion leads to the anti-addition product.[4][5]

  • Materials:

    • This compound (1.0 eq)

    • Sodium metal (2.2-2.5 eq), cut into small pieces

    • Anhydrous liquid ammonia (NH₃)

    • Dry co-solvent (e.g., THF or Ether)

    • Quenching agent (e.g., solid Ammonium Chloride or Ethanol)

  • Procedure:

    • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a cold finger condenser (charged with dry ice/acetone), and a gas inlet. Flame-dry the entire apparatus under vacuum and cool under a stream of dry nitrogen or argon.

    • Condensing Ammonia: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia gas into the flask via the gas inlet until the desired volume is reached.

    • Formation of Solvated Electrons: While maintaining the temperature at -78 °C, add small, freshly cut pieces of sodium metal to the vigorously stirred liquid ammonia. The solution should turn a deep, persistent blue, indicating the formation of solvated electrons.[1]

    • Substrate Addition: Dissolve the this compound in a minimal amount of dry co-solvent (THF or ether) and add it dropwise to the blue solution.

    • Reaction Monitoring: Stir the reaction at -78 °C or allow it to warm to the boiling point of ammonia (-33 °C). The reaction is complete when the starting material is consumed (monitored by TLC after quenching a small aliquot) or after a set time (typically 1-2 hours). The blue color may or may not persist, depending on the stoichiometry.

    • Quenching: Cool the reaction back to -78 °C. Cautiously add a quenching agent (solid NH₄Cl is often preferred as it is less hazardous than adding a liquid) portion-wise until the blue color disappears completely.

    • Workup: Remove the cooling bath and the cold finger. Allow the ammonia to evaporate in a well-ventilated fume hood. Add water and an organic solvent (e.g., ether) to the remaining residue.

    • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (E)-5-Octen-3-ol can be purified by column chromatography.

References

Sources

Navigating the Labyrinth: A Technical Support Guide to Protecting 5-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the protection of the secondary alcohol in 5-Octyn-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of multi-step organic synthesis. Here, we move beyond simple protocols to delve into the underlying principles, offering field-proven insights to troubleshoot common issues and optimize your reaction outcomes.

Introduction: The Challenge of Selective Protection

This compound presents a common yet critical challenge in organic synthesis: the selective protection of a secondary alcohol in the presence of an internal alkyne. The hydroxyl group's reactivity can interfere with subsequent reactions, making its temporary masking a crucial step.[1][2][3] However, the choice of protecting group and reaction conditions is paramount to avoid unwanted side reactions and ensure a high yield of the desired product. This guide will serve as your comprehensive resource for successfully navigating this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is most suitable for the secondary alcohol in this compound?

The ideal protecting group depends on the planned downstream reaction conditions.[1] For this compound, silyl ethers, particularly tert-butyldimethylsilyl (TBS) ether, are often the preferred choice.[2][4] They are robust under a wide range of non-acidic conditions, including exposure to strong bases and nucleophiles, which is often required in subsequent synthetic steps.[1][2] Methoxymethyl (MOM) ethers are another viable option, offering stability in basic and weakly acidic media.[5][6] However, the use of MOM-Cl requires caution due to its carcinogenic nature.[2][6]

Q2: Why not use a benzyl ether protecting group?

While benzyl ethers are stable under many conditions, their removal typically involves catalytic hydrogenation (e.g., H₂ over Pd/C).[4][7] This method is incompatible with the internal alkyne in this compound, as it would also reduce the triple bond. Therefore, benzyl ethers are generally unsuitable for this specific substrate.[7]

Q3: What are the key differences in stability between TBS and MOM ethers?

The primary difference lies in their cleavage conditions. TBS ethers are readily cleaved by fluoride ion sources (like TBAF) or under acidic conditions.[2][8] MOM ethers are primarily removed under acidic conditions.[5][6] This "orthogonal" stability allows for selective deprotection if other protecting groups are present in the molecule.

Q4: Can I use a simple methyl ether as a protecting group?

While forming a methyl ether is straightforward, its removal requires harsh conditions that are often incompatible with other functional groups in a complex molecule.[2][7] Therefore, simple ethers are generally not used as protecting groups in multi-step synthesis.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the protection of this compound and provides actionable solutions.

Problem 1: Low Yield of the Protected Product

A low yield is a common frustration in organic synthesis.[9] Several factors can contribute to this issue.

Possible Causes & Troubleshooting Steps:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure all reagents are added in the correct stoichiometry.

  • Impure Reagents or Solvents:

    • Solution: Use freshly distilled solvents and high-purity reagents. Moisture in the solvent or on the glassware can quench the base and hinder the reaction. Ensure all glassware is thoroughly dried before use.[10]

  • Suboptimal Base or Reaction Conditions:

    • Solution: For silyl ether formation, imidazole or triethylamine are common bases.[4][7] If the reaction is sluggish, a stronger, non-nucleophilic base like DBU could be considered. For MOM protection, DIPEA is a common choice.[5] The choice of solvent can also be critical; polar aprotic solvents like DMF or DCM are often effective.[5][10][11]

Problem 2: Formation of Unexpected Byproducts

The appearance of unknown spots on your TLC plate can be alarming. Understanding the potential side reactions is key to mitigating them.

Possible Causes & Troubleshooting Steps:

  • Side Reactions with the Alkyne:

    • Solution: While internal alkynes are generally stable, harsh reaction conditions (e.g., very strong bases or high temperatures) could potentially lead to isomerization or other unwanted reactions. Stick to milder conditions whenever possible.

  • Formation of Siloxanes (for Silyl Ethers):

    • Solution: Excess silylating agent can react with trace amounts of water to form siloxanes, which can complicate purification. Use the silylating agent in a controlled stoichiometry (typically 1.1-1.2 equivalents).

  • Over-alkylation (for MOM Ethers):

    • Solution: Using a large excess of MOM-Cl can lead to side reactions. Use a moderate excess (e.g., 1.5-2.0 equivalents) and add it dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) to minimize byproduct formation.

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be a hurdle.

Possible Causes & Troubleshooting Steps:

  • Co-elution with Reagents or Byproducts:

    • Solution: Optimize your column chromatography conditions. A gradient elution with a mixture of non-polar (e.g., hexanes) and slightly more polar (e.g., ethyl acetate) solvents can effectively separate the desired product from starting material and byproducts.

  • Product Volatility:

    • Solution: Be cautious during solvent removal under reduced pressure (rotoevaporation), especially if using a low-boiling protecting group. Avoid excessive heating of the water bath.[9]

Experimental Protocols

Here are detailed, step-by-step methodologies for the protection of this compound using TBS and MOM protecting groups.

Protocol 1: tert-Butyldimethylsilyl (TBS) Ether Protection

TBS_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve this compound in anhydrous DCM Add_Base Add Imidazole Start->Add_Base Add_TBSCl Add TBS-Cl dropwise at 0°C Add_Base->Add_TBSCl Stir Stir at room temperature Add_TBSCl->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with sat. aq. NH4Cl solution Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify MOM_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve this compound in anhydrous DCM Add_Base Add DIPEA Start->Add_Base Add_MOMCl Add MOM-Cl dropwise at 0°C Add_Base->Add_MOMCl Stir Stir at room temperature Add_MOMCl->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with sat. aq. NH4Cl solution Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Sources

Technical Support Center: Analysis of 5-Octyn-3-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-octyn-3-ol and its reaction derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to monitor reactions and identify byproducts involving this versatile alkynol. Here, we move beyond generic protocols to address the specific challenges and nuances you may encounter, providing expert insights and actionable troubleshooting steps.

Our approach is built on a foundation of scientific integrity. We explain the "why" behind each step, ensuring that every protocol is a self-validating system. This guide is structured to empower you with the expertise to not only identify byproducts but also to understand their formation and confidently troubleshoot your analytical workflow.

Frequently Asked Questions (FAQs)

Section 1: Understanding this compound and Its Reactivity

Q1: What are the primary reactive sites on this compound?

A1: this compound possesses two key functional groups that dictate its reactivity: the internal alkyne (carbon-carbon triple bond) and the secondary alcohol (hydroxyl group). The alkyne is susceptible to addition reactions (like hydrogenation and hydration), while the secondary alcohol is prone to oxidation. Reactions can be designed to target one site selectively, but side reactions involving the other group are common.

Q2: What is the expected major product of the oxidation of this compound?

A2: The oxidation of a secondary alcohol, such as the one in this compound, typically yields a ketone.[1][2][3][4][5] Therefore, the expected major product is 5-octyn-3-one. Common oxidizing agents like pyridinium chlorochromate (PCC), chromic acid (Jones reagent), or a Swern oxidation are used for this transformation.[1][2][3]

Q3: What products should I expect from the hydrogenation of this compound?

A3: This depends entirely on the catalyst used.

  • Partial Hydrogenation (Lindlar's Catalyst): Using a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) will selectively reduce the alkyne to a cis-alkene.[6][7][8][9] The expected product is (Z)-5-octen-3-ol. The catalyst is deactivated to prevent further reduction of the alkene to an alkane.[6][7]

  • Complete Hydrogenation (e.g., Pd/C): Using a more active catalyst like palladium on carbon (Pd/C) with H₂ will result in the complete reduction of the alkyne to an alkane, yielding 3-octanol.

Q4: What happens during the acid-catalyzed hydration of this compound?

A4: The acid-catalyzed hydration of an alkyne, typically using aqueous sulfuric acid with a mercury(II) sulfate catalyst, results in the formation of a ketone.[10][11][12][13][14] The reaction proceeds through an enol intermediate which then tautomerizes to the more stable keto form. For an internal, unsymmetrical alkyne like this compound, this reaction can produce a mixture of two isomeric ketones: 5-octanone-3-ol and 4-octanone-3-ol, as the initial addition of water is not highly regioselective.

Section 2: GC-MS Analysis & Troubleshooting

Q5: My chromatogram shows significant peak tailing for this compound. What is the cause and how can I fix it?

A5: Peak tailing for alcohol compounds is a classic sign of unwanted interactions between the analyte and active sites in the GC system. The hydroxyl group of the alcohol can form hydrogen bonds with silanol groups in the injector liner or at the head of the column.[15]

  • Troubleshooting Steps:

    • Inlet Maintenance: The most common source of the problem is a contaminated or active inlet liner.[15] Replace the liner with a new, deactivated one.

    • Column Maintenance: If a new liner doesn't solve the issue, the front end of your column may be contaminated. Trim 15-20 cm from the inlet side of the column.

    • Derivatization: For persistent issues or trace-level analysis, derivatization is the most robust solution. Converting the polar -OH group into a less polar ether or ester drastically improves peak shape. Silylation, by reacting the alcohol with a reagent like BSTFA, is a highly effective method.[16][17][18]

Q6: I am seeing "ghost peaks" in my blank runs after analyzing a reaction mixture. What are they?

A6: Ghost peaks are peaks that appear in your chromatogram even when no sample is injected. They are typically caused by carryover from a previous, more concentrated injection or from contamination within the system.[19][20]

  • Troubleshooting Steps:

    • Septum Bleed: Siloxane peaks (often with characteristic m/z fragments like 73, 207, 281) can indicate that particles from the injector septum are bleeding into the system.[21] Use a high-quality, low-bleed septum.

    • Injector Contamination: High-boiling byproducts from your reaction can condense in the injector and slowly elute in subsequent runs. Clean the injector port thoroughly.

    • Bake-Out: Perform a column bake-out at a temperature slightly above your method's maximum (but below the column's phase limit) to flush out contaminants.

Q7: I suspect a byproduct is co-eluting with my starting material. How can I confirm this and achieve separation?

A7: Co-elution occurs when two or more compounds have very similar retention times. Your mass spectrometer is key to diagnosing this.

  • Troubleshooting Steps:

    • Examine Mass Spectra: Scrutinize the mass spectra across the front, apex, and tail of the peak. If the spectra are inconsistent, it indicates the presence of more than one compound. Look for unique fragment ions that belong to the suspected byproduct.

    • Modify Temperature Program: Decrease the initial oven temperature or slow down the temperature ramp rate. This will increase the time analytes spend interacting with the stationary phase, often improving the separation of closely eluting compounds.

    • Change Column: If thermal changes are insufficient, the column's stationary phase may not be suitable. For this compound and its derivatives, a mid-polarity column (e.g., a "WAX" or polyethylene glycol phase) can offer different selectivity compared to a standard non-polar (e.g., 5% phenyl) phase and may resolve the co-elution.[17]

Q8: The mass spectrum for my main peak is confusing and doesn't show a clear molecular ion. How do I interpret it?

A8: Alcohols often produce weak or absent molecular ion (M+) peaks in Electron Ionization (EI) GC-MS because they fragment readily.[22]

  • Interpretation Strategy:

    • Look for Alpha Cleavage: The most common fragmentation pathway for alcohols is cleavage of the C-C bond adjacent to the oxygen.[22] For this compound (MW: 126.2 g/mol ), alpha cleavage can result in the loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z 97, or the loss of a pentynyl radical to give a fragment at m/z 59. The stability of these charged fragments often makes them prominent peaks in the spectrum.

    • Check for Dehydration: Look for a peak at M-18, corresponding to the loss of a water molecule (H₂O).[22] For this compound, this would be at m/z 108.

    • Use Chemical Ionization (CI): If available, re-run the sample using Chemical Ionization. CI is a "softer" ionization technique that results in less fragmentation and typically shows a strong protonated molecular ion [M+H]⁺, which would be at m/z 127 for this compound.

Visualizing Reaction Pathways and Analytical Workflows

The following diagrams illustrate the potential reaction outcomes for this compound and the logical workflow for troubleshooting GC-MS analytical issues.

start This compound oxidation Oxidation (e.g., PCC) start->oxidation hydrogenation_partial Partial Hydrogenation (Lindlar's Cat.) start->hydrogenation_partial hydrogenation_full Complete Hydrogenation (e.g., Pd/C) start->hydrogenation_full hydration Acid-Catalyzed Hydration (H₂SO₄, HgSO₄) start->hydration product_ketone 5-Octyn-3-one oxidation->product_ketone product_cis_alkene (Z)-5-Octen-3-ol hydrogenation_partial->product_cis_alkene product_alkane 3-Octanol hydrogenation_full->product_alkane product_hydrated_ketones Mixture: 5-Octanone-3-ol & 4-Octanone-3-ol hydration->product_hydrated_ketones

Caption: Potential reaction pathways of this compound.

start GC-MS Data Acquisition check_peak_shape Assess Peak Shape start->check_peak_shape tailing Tailing Peaks Observed check_peak_shape->tailing No good_shape Good Peak Shape check_peak_shape->good_shape Yes check_blanks Review Blank Runs ghost_peaks Ghost Peaks Present check_blanks->ghost_peaks No clean_blank Blank is Clean check_blanks->clean_blank Yes check_ms Interpret Mass Spectrum no_mol_ion Molecular Ion Absent/Weak check_ms->no_mol_ion No clear_ms Clear MS Data check_ms->clear_ms Yes action_liner 1. Replace Inlet Liner tailing->action_liner action_bakeout 1. Bake Out System ghost_peaks->action_bakeout action_alpha 1. Look for Alpha Cleavage no_mol_ion->action_alpha good_shape->check_blanks clean_blank->check_ms resolve Problem Resolved clear_ms->resolve action_trim 2. Trim Column action_liner->action_trim action_deriv 3. Derivatize Sample action_trim->action_deriv action_deriv->resolve action_clean_inlet 2. Clean Injector action_bakeout->action_clean_inlet action_clean_inlet->resolve action_dehydration 2. Look for Dehydration (M-18) action_alpha->action_dehydration action_ci 3. Use Chemical Ionization (CI) action_dehydration->action_ci action_ci->resolve

Caption: Troubleshooting workflow for GC-MS analysis.

Experimental Protocols

Protocol 1: Sample Preparation by Silylation for Improved Peak Shape

This protocol describes the derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether, which is more volatile and less polar, mitigating peak tailing.

Objective: To improve the chromatographic peak shape of this compound and related alcohol byproducts.

Materials:

  • Reaction mixture aliquot (in a suitable solvent like dichloromethane or ether)

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (optional, as a catalyst)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Transfer approximately 100 µL of your reaction mixture extract into a 2 mL GC vial with an insert.

  • Solvent Evaporation: Gently evaporate the solvent under a stream of dry nitrogen to concentrate the sample. Do not heat excessively to avoid loss of volatile components.

  • Reagent Addition: Add 100 µL of BSTFA (+1% TMCS) to the dried residue in the vial. If the reaction is sluggish, add 10 µL of anhydrous pyridine.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.

  • Validation: The TMS-derivatized this compound will have a mass increase of 72 amu (Si(CH₃)₃ minus H). The mass spectrum should show a clear molecular ion for the TMS-ether and characteristic fragments.

Protocol 2: GC-MS Method for Byproduct Screening

This is a general-purpose screening method suitable for separating the expected products and byproducts from this compound reactions.

Objective: To achieve baseline separation of the starting material, expected products, and potential byproducts.

Parameter Setting Rationale
GC System Agilent 8890 or equivalentStandard, reliable platform.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or HP-INNOWaxDB-5ms is a good first-pass, non-polar column. Use INNOWax (polar) for better separation of alcohols or to resolve co-elutions.
Inlet Temperature 250°CEnsures complete vaporization of analytes up to C8 chain length without causing thermal degradation of the alkyne.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for screening. Use splitless for trace analysis.
Injection Volume 1 µLStandard volume for screening.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides optimal efficiency and is inert.
Oven Program Initial: 50°C (hold 2 min)Low starting temp to focus analytes at the head of the column.
Ramp: 10°C/min to 280°CA moderate ramp rate to separate compounds with varying boiling points.
Hold: 5 min at 280°CEnsures elution of any high-boiling, unexpected byproducts.
MS Transfer Line 280°CPrevents condensation of analytes before they reach the ion source.
Ion Source Temp 230°CStandard temperature for robust ionization.
Quadrupole Temp 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns for library matching.
Scan Range 35 - 400 m/zCovers the expected mass range of fragments and molecular ions.

Expected Byproducts and Their Identification

The following table summarizes potential byproducts from common reactions of this compound and key identifiers for GC-MS analysis.

ReactionExpected Major ProductPotential Byproduct(s)Rationale for Byproduct FormationKey GC-MS Identification Notes
Partial Hydrogenation (Z)-5-Octen-3-ol3-OctanolOver-reduction if the Lindlar catalyst is too active or reaction time is too long.[6]GC: 3-Octanol will likely have a slightly shorter retention time than the starting material. MS: Look for characteristic alcohol fragments (e.g., loss of ethyl at m/z 101).
(E)-5-Octen-3-olIsomerization of the cis-alkene can occur, although it's typically minor with Lindlar's catalyst.GC: The E (trans) isomer may elute slightly before or after the Z (cis) isomer. MS: Mass spectra will be nearly identical; separation is key.
Oxidation 5-Octyn-3-oneUnreacted this compoundIncomplete reaction due to insufficient oxidant or short reaction time.GC: The ketone product is less polar and will elute earlier than the alcohol starting material.
Carboxylic AcidsIf a strong oxidizing agent (e.g., KMnO₄) is used, oxidative cleavage of the triple bond can occur, breaking the carbon chain.GC: These acidic byproducts will exhibit very poor peak shape unless derivatized.
Acid-Catalyzed Hydration 5-Octanone-3-ol & 4-Octanone-3-olDimerization/Polymerization ProductsUnder strong acidic conditions, alkynes can undergo side reactions leading to higher molecular weight species.GC: These will be high-boiling compounds, eluting late in the chromatogram. MS: Look for masses that are multiples of the starting material's mass.

References

  • Phenomenex Inc. (n.d.). GC Column Troubleshooting Guide.
  • Schimmelmann Research. (n.d.). Derivatizing Compounds.
  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Scientific Bulletin of the University POLITEHNICA of Bucharest, Series B. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS.
  • ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Lindlar catalyst. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2013, May 14). Hydration and Oxymercuration of Alkynes. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydration of Alkynes. Retrieved from [Link]

  • ChemistryViews. (2017, May 2). The Oxidation of Alcohols. Retrieved from [Link]

  • Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Khan Academy. (n.d.). Hydration of alkynes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

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  • Chemguide. (n.d.). oxidation of alcohols. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

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  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from [Link]

  • Agilent. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Lindlar catalyst. Retrieved from [Link]

  • ChemTalk. (n.d.). Lindlar's Catalyst. Retrieved from [Link]

  • Pearson+. (n.d.). Reduction of an alkyne using the Lindlar catalyst, a reaction pre.... Retrieved from [Link]...

  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

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Technical Support Center: 5-Octyn-3-ol Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Octyn-3-ol. This guide is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this compound throughout its storage and application. As a secondary acetylenic alcohol, this compound possesses a unique reactivity that, while valuable in synthesis, also presents specific stability challenges. This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound is susceptible to degradation through several pathways, primarily driven by its molecular structure which includes both a hydroxyl group and a carbon-carbon triple bond.[1] The main concerns are:

  • Oxidation: Like other secondary alcohols, this compound can be sensitive to air, leading to oxidation.[2][3] This can manifest as the formation of ketones or other oxidative cleavage products, especially if exposed to heat, light, or metallic impurities.

  • Peroxide Formation: Secondary alcohols are known to be potential peroxide formers upon prolonged exposure to atmospheric oxygen.[2][3] These peroxide impurities are hazardous as they can be shock-sensitive and explosive, particularly upon concentration.

  • Acid-Catalyzed Rearrangement: The presence of acidic impurities can catalyze the hydration of the alkyne bond, which can lead to the formation of an unstable enol that tautomerizes into a ketone.[4][5]

Q2: I've noticed a yellow discoloration in my this compound sample. What could be the cause?

A yellow to brown discoloration is often an indicator of degradation. The most probable cause is autoxidation, which can lead to the formation of polymeric materials or colored byproducts.[6] It is crucial to test for the presence of peroxides immediately if you observe a color change.

Q3: How can I test for the presence of peroxides in my this compound sample?

A simple and effective semi-quantitative test can be performed in the lab.

Protocol for Peroxide Detection:

  • In a clean glass test tube, mix 1-3 mL of your this compound sample with an equal volume of glacial acetic acid.

  • Add a few drops of a freshly prepared 5% aqueous potassium iodide (KI) solution.

  • Shake the mixture.

  • Observation:

    • A pale yellow color indicates the presence of low levels of peroxides (40-100 ppm).

    • A brown color suggests a high and potentially dangerous concentration of peroxides.[6]

If peroxides are detected, the material should be handled with extreme caution and disposed of according to your institution's hazardous waste protocols. Do not attempt to distill or concentrate material that tests positive for peroxides.

Troubleshooting Guide

Issue 1: Inconsistent Reaction Yields
  • Question: I am using this compound in a multi-step synthesis, and my yields are inconsistent. Could the stability of the starting material be the issue?

  • Answer & Troubleshooting Steps: Absolutely. The purity and integrity of this compound are critical for reproducible results.

    • Verify Purity: Before use, verify the purity of your this compound lot using Gas Chromatography-Mass Spectrometry (GC-MS). The presence of unexpected peaks may indicate degradation products or impurities from synthesis.

    • Check for Peroxides: Perform the peroxide test described in the FAQ section, especially if the container has been opened multiple times or stored for an extended period.

    • Inert Atmosphere Handling: this compound is air-sensitive.[7] Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use techniques such as a glovebox or Schlenk line for transfers.

    • Storage Conditions: Ensure the compound is stored according to the recommended guidelines below. Improper storage is a primary cause of degradation.

Issue 2: Appearance of Unexpected Byproducts in Reactions
  • Question: My reaction is producing an unexpected ketone byproduct. How can I determine if it's related to the this compound starting material?

  • Answer & Troubleshooting Steps: The formation of a ketone from an acetylenic alcohol is a classic sign of alkyne hydration and tautomerization, which is often catalyzed by acid.[4][5][8]

    Potential Degradation Pathway: Acid-Catalyzed Hydration

    G cluster_0 Acid-Catalyzed Hydration of this compound A This compound B Enol Intermediate (unstable) A->B + H₃O⁺ C Octan-3-one-5-yne (Ketone byproduct) B->C Tautomerization

    Caption: Acid-catalyzed hydration and tautomerization of this compound.

    • pH Check: Ensure your reaction conditions are not acidic, unless intended. Be mindful of acidic impurities in your solvents or other reagents.

    • Neutralize Glassware: Traces of acid on glassware can be sufficient to catalyze this degradation. Consider washing your glassware with a dilute base (e.g., 1% ammonia solution) followed by a thorough rinse with deionized water and drying before use.

    • Purity Analysis of Starting Material: Analyze your this compound by GC-MS to see if the ketone is already present as an impurity.

Storage and Handling Protocols

To maximize the shelf-life and maintain the integrity of this compound, adhere to the following storage and handling procedures.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Cool and dark place, <15°C. Refrigeration at 2-8°C is ideal for long-term storage.Reduces the rate of potential degradation reactions, including autoxidation and peroxide formation.[9]
Atmosphere Store under an inert gas (Nitrogen or Argon).This compound is air-sensitive; an inert atmosphere prevents oxidative degradation and peroxide formation.[7]
Light Store in an amber or opaque container.Protects the compound from light, which can catalyze the formation of free radicals and accelerate degradation.[10]
Container Tightly sealed container.Prevents exposure to atmospheric oxygen and moisture.
Material Compatibility

When selecting containers and handling equipment, it is crucial to use materials that are chemically resistant to alcohols and alkynes.

MaterialCompatibilityComments
Stainless Steel Excellent Highly resistant to alcohols and acetylene. Suitable for storage vessels and transfer lines.[11]
PTFE (Teflon®) Excellent Highly resistant to a wide range of chemicals including alcohols and solvents. Ideal for septa, cap liners, and tubing.[12][13][14]
Glass (Borosilicate) Excellent Inert and suitable for storage, provided it is clean and free of acidic residues. Amber glass is preferred.
HDPE/LDPE Good Can be used for short-term storage or as secondary containment, but check specific chemical resistance charts for long-term compatibility as some swelling may occur over time.

Decision Workflow for Handling this compound

G start Receive / Open This compound check_date Check 'Date Opened' and Expiry start->check_date is_old Stored > 6 months since opening? check_date->is_old test_peroxide Test for Peroxides is_old->test_peroxide Yes use_inert Use under Inert Atmosphere is_old->use_inert No peroxide_pos Peroxides Detected? test_peroxide->peroxide_pos dispose Dispose as Hazardous Waste peroxide_pos->dispose Yes peroxide_pos->use_inert No check_purity Check Purity (e.g., GC-MS) use_inert->check_purity proceed Proceed with Experiment check_purity->proceed reseal Reseal under Inert Gas, Store at <15°C proceed->reseal

Caption: Recommended workflow for handling and using this compound.

Analytical Methods for Stability Monitoring

Regularly assessing the purity of this compound is a critical component of quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective method for identifying and quantifying this compound and potential volatile impurities or degradation products.

Suggested Starting GC-MS Parameters:

  • Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point.

  • Injection: Split injection is typically used. The split ratio may need to be optimized depending on the concentration.

  • Oven Program:

    • Initial Temperature: 50-70°C

    • Ramp: 10-15°C/min

    • Final Temperature: 200-250°C

  • Carrier Gas: Helium or Hydrogen.

  • Detection: Mass Spectrometry (MS) in full scan mode to identify unknowns, followed by Selected Ion Monitoring (SIM) for quantification if necessary.

Note: Derivatization, such as acylation, may be employed to improve peak shape and sensitivity, especially in complex matrices.[15]

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for purity determination, particularly for less volatile degradation products. Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., <210 nm) or the use of a Refractive Index (RI) detector would be necessary. Alternatively, pre-column derivatization with a UV-active or fluorescent tag can significantly enhance sensitivity.[16]

References

  • CP Lab Safety. (n.d.). Stainless Steel Chemical Compatibility Chart. Retrieved from [Link]

  • El-Shahawi, M. S., Al-Saidi, H. M., & Al-Othman, Z. A. (2022).
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. Retrieved from [Link]

  • Vasile, C., & Mihai, D. (2010). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143082, Oct-5-yn-3-ol. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Peroxide Formation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • LibreTexts. (2024). 9.6: Oxidative Cleavage of Alkynes. Chemistry LibreTexts.
  • Leah4sci. (2019, October 30). Alkyne Acid Catalyzed Hydration Reaction and Mechanism [Video]. YouTube.
  • Fiveable. (n.d.). Oxidative Cleavage of Alkynes. Retrieved from [Link]

  • Bürkle GmbH. (2024). Chemical resistance of plastics. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-(+)-1-octyn-3-ol. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Retrieved from [Link]

  • ACS Publications. (2021). Reactive Species and Reaction Pathways for the Oxidative Cleavage of 4-Octene and Oleic Acid with H2O2 over Tungsten Oxide Catalysts.
  • PubMed. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]

  • Boston University. (n.d.). Management and Safety of Peroxide Forming Chemicals. Environmental Health and Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. PMC.
  • J. Michael McBride. (2018, March 12). 27.
  • ResearchGate. (2015). Thermal Degradation Kinetics of Chlorophyll Pigments in Virgin Olive Oils. 1. Compounds of Series a.
  • PubMed. (2021).
  • Princeton University. (n.d.). Peroxide-Forming Chemicals. Environmental Health and Safety. Retrieved from [Link]

  • Takano, S., Sugihara, T., & Ogasawara, K. (1991). Practical Synthesis of (S)-1-Octyn-3-ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform, 22(10).
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  • Technology Networks. (n.d.).
  • Chemline. (n.d.). CHEMICAL RESISTANCE GUIDE.
  • Chromatography Forum. (2007). Purity testing by HPLC.
  • Zawirska-Wojtasiak, R., Siwulski, M., & Wasowicz, E. (2004). Synthesis and analysis of 1-octen-3-01, the main flavour component of mushrooms. Acta Scientiarum Polonorum Technologia Alimentaria, 3(2), 29-38.
  • Monmouth Rubber & Plastics Corp. (n.d.). Chemical Resistance of Polymers.
  • Sigma-Aldrich. (n.d.).
  • Almac Group. (2025). Unlocking Drug Longevity: The Crucial Role of Stability Studies.
  • Weill Cornell Medicine. (n.d.). Peroxide-Forming Chemicals. Environmental Health & Safety.
  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry.
  • Foxx Life Sciences India. (n.d.).
  • ResearchGate. (2023). Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic synthesis.
  • University of Waterloo. (n.d.). Standard Operating Procedures (SOP) for peroxide forming compounds. Department of Chemistry.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
  • Fiveable. (2022). Alkyne Oxidative Cleavage Explained: Definition, Examples, Practice & Video Lessons.
  • MDPI. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling.
  • PubMed. (1978).
  • The Lab Depot. (n.d.). Polytetrafluoroethylene (PTFE)
  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel.
  • Chad's Prep. (n.d.).
  • The Plastic Shop. (n.d.). A Guide to Chemical Resistance of Engineering Plastics.
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  • ACS Publications. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications.
  • SpecialChem. (2025). Chemical Resistance of Polymers.
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Minimizing solvent effects in reactions involving 5-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Octyn-3-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile propargyl alcohol. Our goal is to provide field-proven insights and troubleshooting strategies, with a core focus on mitigating and leveraging solvent effects to achieve desired reaction outcomes.

Section 1: Understanding the Molecule-Solvent Interplay

This section addresses the fundamental interactions between this compound and common laboratory solvents. A clear understanding of these principles is the first step toward minimizing undesirable solvent effects.

Q1: What are the key structural features of this compound that dictate its interaction with solvents?

A1: this compound possesses two primary functional groups that are highly sensitive to the solvent environment:

  • The Secondary Hydroxyl (-OH) Group: This group is a pivotal site for intermolecular forces. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs).[1][2] This dual capability allows it to interact strongly with a wide range of solvents.

  • The Internal Alkyne (C≡C) Group: The π-electron system of the triple bond makes it a region of high electron density. While less prone to hydrogen bonding, it can engage in dipole-dipole and van der Waals interactions. Its reactivity in metal-catalyzed reactions, such as the Sonogashira coupling, is profoundly influenced by the solvent's ability to stabilize catalytic intermediates.[3][4]

The interplay between the hydrophilic hydroxyl head and the relatively nonpolar eight-carbon backbone gives the molecule an amphiphilic character that must be considered during solvent selection.

Q2: How do different classes of solvents interact with this compound, and what are the practical implications?

A2: Solvent choice directly influences solubility, reactivity, and the stability of intermediates. The primary interactions are categorized as follows:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents readily engage in hydrogen bonding with the hydroxyl group of this compound.[2] This strong interaction enhances solubility but can also deactivate the hydroxyl group by solvation, hindering its participation in some reactions or making it a poorer leaving group.[5] Furthermore, protic solvents can stabilize charged intermediates, which may favor undesirable side reactions like rearrangements.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetone): These solvents possess dipole moments and can act as hydrogen bond acceptors, but they lack donor capabilities. They effectively solvate cations and can stabilize polar transition states.[3] Solvents like DMF are particularly effective in metal-catalyzed reactions as they can coordinate with the metal center, influencing the catalytic cycle.[6]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents interact primarily through weaker van der Waals forces. They are less effective at solvating polar reagents or stabilizing charged intermediates. This property can be strategically used to suppress certain ionic side reactions. However, the solubility of polar catalysts or inorganic bases may be limited in these systems.[7]

G cluster_substrate This compound cluster_solvents Solvent Classes S This compound (Hydroxyl + Alkyne) Protic Polar Protic (e.g., Ethanol) S->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic (e.g., THF, DMF) S->Aprotic Moderate H-Bonding (Acceptor Only) Dipole-Dipole Nonpolar Nonpolar (e.g., Toluene) S->Nonpolar Weak van der Waals Interactions

Caption: Dominant interactions between this compound and solvent classes.

Section 2: Troubleshooting Guide: The Meyer-Schuster Rearrangement

One of the most frequently encountered issues in reactions with secondary propargylic alcohols is their isomerization into α,β-unsaturated carbonyl compounds.[8][9]

Issue: My reaction is producing a significant amount of an α,β-unsaturated ketone byproduct, identified by an unexpected carbonyl peak (approx. 1670-1690 cm⁻¹) in the IR spectrum and corresponding NMR signals.

Probable Cause: You are observing the Meyer-Schuster rearrangement . This is a well-documented, acid-catalyzed 1,3-hydroxyl shift of secondary and tertiary propargylic alcohols.[10][11]

Mechanistic Insight: The reaction proceeds via protonation of the hydroxyl group, followed by its departure as water (or a related leaving group) to form an allene intermediate, which then tautomerizes to the more stable α,β-unsaturated ketone.[10] The solvent plays a critical role, as polar or protic environments can stabilize the charged intermediates and the transition state, thereby accelerating this unwanted pathway.[10]

G cluster_solutions Troubleshooting Strategies Start Reaction with This compound Check Unwanted Ketone Byproduct Observed? Start->Check Cause1 Probable Cause: Meyer-Schuster Rearrangement Check->Cause1 Yes Finish Proceed with Analysis Check->Finish No Sol1 Strategy 1: Ensure Basic/Neutral pH (Add non-nucleophilic base) Cause1->Sol1 Sol2 Strategy 2: Switch to Nonpolar, Aprotic Solvent (e.g., Toluene, Hexane) Cause1->Sol2 Sol3 Strategy 3: Protect the Hydroxyl Group (e.g., Silylation, see Protocol 4.2) Cause1->Sol3

Caption: Troubleshooting workflow for the Meyer-Schuster rearrangement.

Solution Strategies & Protocols
  • Control of Acidity: The rearrangement is acid-catalyzed. Ensure your reaction is free from adventitious acid.

    • Action: Add a non-nucleophilic base like proton sponge or 2,6-lutidine if compatible with your reaction chemistry. For metal-catalyzed reactions, ensure the primary base (e.g., an amine) is sufficiently basic to scavenge any trace acids.

    • Validation: Before starting, test the pH of your solvent and reagents where applicable. Use freshly distilled, anhydrous solvents to avoid acidic impurities.

  • Strategic Solvent Selection: Choose a solvent that disfavors the formation and stabilization of the charged intermediates required for the rearrangement.

    • Action: Switch from polar (protic or aprotic) solvents to nonpolar, aprotic solvents like toluene or hexane. This will create an environment that is less hospitable to the ionic mechanism of the rearrangement.

    • Validation: Run a small-scale trial reaction in the new solvent system and compare the product distribution by GC-MS or NMR.

    Table 1: Solvent Properties and Their Impact on Rearrangement

    Solvent Class Dielectric Constant (ε) Hydrogen Bond Donor/Acceptor Propensity for Meyer-Schuster
    Water Polar Protic 80.1 Both High
    Ethanol Polar Protic 24.5 Both High
    DMF Polar Aprotic 36.7 Acceptor Moderate
    THF Polar Aprotic 7.6 Acceptor Low to Moderate
    Toluene Nonpolar 2.4 Neither Low

    | Hexane | Nonpolar | 1.9 | Neither | Very Low |

  • Protect the Hydroxyl Group: If the hydroxyl group is not a required participant in your desired reaction, protecting it is the most robust solution.

    • Action: Convert the hydroxyl group to a stable ether, such as a tert-butyldimethylsilyl (TBS) ether. This physically removes the functionality that initiates the rearrangement. See Protocol 4.2 for a detailed procedure.

    • Validation: Confirm complete protection by TLC or NMR before proceeding with the main reaction. The protecting group can be removed in a subsequent step under conditions that do not promote rearrangement.

Section 3: FAQs for Optimizing Key Transformations

Q3: My Sonogashira coupling reaction using this compound is slow and gives a low yield. How can I improve it by changing the solvent?

A3: This is a common issue where the solvent plays a multifaceted role.[6] For a successful Sonogashira coupling, the solvent system must:

  • Ensure Solubility: All components—the aryl halide, this compound, palladium catalyst, copper co-catalyst (if used), and base—must be adequately dissolved. Poor solubility is a frequent cause of failed reactions.[7]

  • Facilitate the Catalytic Cycle: The solvent can stabilize the active catalytic species. Polar aprotic solvents like DMF are often used because their electron-donating capacity is thought to assist in the deprotonation of the alkyne and promote the final product's dissociation from the catalyst.[3]

  • Balance Reactant Concentration: While amines are often used as the base, using them as the sole solvent can lead to very dilute conditions. A co-solvent system, such as THF/triethylamine or Toluene/diisopropylamine, often provides a better balance of solubility and concentration, leading to improved reaction rates.[7][12]

Troubleshooting Steps:

  • If using a nonpolar solvent like toluene: Check for precipitation. If observed, switch to a more polar aprotic solvent like THF or DMF.

  • If using THF: Consider adding an amine co-solvent (e.g., 2:1 THF:Et₃N) to improve base solubility and reaction kinetics.

  • If the reaction is still slow in THF or DMF: Ensure the solvents are rigorously degassed and anhydrous. Oxygen can deactivate the palladium catalyst.

G cluster_opt Optimization Pathways Start Define Sonogashira System (Substrates, Pd Catalyst, Base) Screen1 Initial Screen: 1. THF 2. DMF 3. Toluene/Amine (2:1) Start->Screen1 Check1 Adequate Solubility & >50% Conversion? Screen1->Check1 Troubleshoot Problem Identified: - Precipitation? - Slow Rate? Check1->Troubleshoot No Success Optimized Conditions Found Check1->Success Yes Optimize Optimization Strategy Troubleshoot->Optimize Opt1 Precipitation -> Increase Polarity (Toluene -> THF -> DMF) Optimize->Opt1 Opt2 Slow Rate -> Add Co-Solvent (e.g., THF -> THF/Et3N) Optimize->Opt2 Opt3 Low Yield -> Ensure Anhydrous & Degassed Conditions Optimize->Opt3

Caption: General solvent screening workflow for Sonogashira coupling.

Section 4: Key Experimental Protocols

Protocol 4.1: General Procedure for Solvent Degassing (Freeze-Pump-Thaw)

This protocol is critical for oxygen-sensitive reactions like Sonogashira couplings.

  • Place the anhydrous solvent in a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Securely attach the flask to a Schlenk line.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to the vacuum manifold of the Schlenk line and evacuate for 10-15 minutes.

  • Thaw: Close the flask to the vacuum line and backfill with an inert gas (Argon or Nitrogen). Remove the liquid nitrogen bath and allow the solvent to thaw completely with gentle stirring.

  • Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure the removal of dissolved oxygen.

  • Store the degassed solvent under a positive pressure of inert gas.

Protocol 4.2: TBS Protection of this compound to Prevent Meyer-Schuster Rearrangement

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Reagents: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the TBS-protected this compound.

  • Confirmation: Verify the structure and purity of the product by ¹H and ¹³C NMR spectroscopy.

References
  • Chemical Properties of this compound (CAS 53723-18-5) . Cheméo. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview . IntechOpen. [Link]

  • Meyer–Schuster rearrangement . Wikipedia. [Link]

  • Oct-5-yn-3-ol | C8H14O . PubChem, National Institutes of Health. [Link]

  • Oct-5-en-3-ol - Chemical & Physical Properties . Cheméo. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. [Link]

  • The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds . Semantic Scholar. [Link]

  • A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate . ResearchGate. [Link]

  • The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts . ENTECH Online. [Link]

  • The Meyer–Schuster Rearrangement . Organic Reactions. [Link]

  • A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate . National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Polarisation effects on the solvation properties of alcohols . Royal Society of Chemistry Publishing. [Link]

  • β,β‐Disubstituted Alkan‐2‐ones from Propargylic Alcohols Combining a Meyer‐Schuster Rearrangement and Asymmetric Alken . UCL Discovery. [Link]

  • Hydrogen Bonding Promotes Alcohol C–C Coupling . Journal of the American Chemical Society. [Link]

  • The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces . National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate . PubMed, National Institutes of Health. [Link]

  • Meyer-Schuster Rearrangement . SynArchive. [Link]

  • Dissecting Solvent Effects on Hydrogen Bonding . PubMed Central, National Institutes of Health. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts . ArODES. [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins . Royal Society of Chemistry. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions . National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Oct-5-en-3-ol | C8H16O . PubChem, National Institutes of Health. [Link]

  • Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides, and Brominated Dienes . J-STAGE. [Link]

  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes . ACS Publications. [Link]

  • Synthesis of oct-1-yn-3-ol . PrepChem.com. [Link]

  • 1-Octyn-3-ol | C8H14O . PubChem, National Institutes of Health. [Link]

  • (r)-(+)-1-octyn-3-ol . Organic Syntheses Procedure. [Link]

  • Alkyne Reactivity . Michigan State University Chemistry Department. [Link]

  • 10.3: Reactions of Alkynes - Addition of HX and X₂ . Chemistry LibreTexts. [Link]

  • Oct-5-en-1-yn-3-ol | C8H12O . PubChem, National Institutes of Health. [Link]

  • Synthesis (5) - Reactions of Alkynes . Master Organic Chemistry. [Link]

  • Alkenes To Alkynes Via Halogenation And Elimination Reactions . Master Organic Chemistry. [Link]

  • Understanding the Chemical Properties and Uses of 1-Octyn-3-ol . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of 5-Octyn-3-ol for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective construction of key intermediates is paramount. 5-Octyn-3-ol, a secondary alkynyl alcohol, represents a valuable building block, with its bifunctional nature—a reactive alkyne and a hydroxyl group—offering numerous possibilities for molecular elaboration. This guide provides an in-depth comparison of the primary synthetic strategies to access this versatile molecule, grounded in established chemical principles and supported by experimental data. The focus is on providing researchers, scientists, and drug development professionals with a practical understanding of the available methodologies, enabling informed decisions in synthetic planning.

Introduction to this compound

This compound, with the chemical formula C₈H₁₄O, is a secondary alcohol containing an internal alkyne functionality. Its structure presents a chiral center at the carbon bearing the hydroxyl group, making it a target for both racemic and asymmetric synthesis. The presence of both a nucleophilic/basic hydroxyl group and an electrophilic/coupling-ready alkyne moiety makes it a versatile synthon in organic chemistry.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main retrosynthetic approaches: the formation of the carbon-carbon bond adjacent to the alcohol (C3-C4 bond) and the reduction of a carbonyl precursor. This guide will delve into the practical execution of these strategies, focusing on three principal routes:

  • Nucleophilic Addition of an Organometallic Reagent to an Aldehyde: This classic and widely utilized approach involves the reaction of an organometallic nucleophile derived from 1-pentyne with propanal. Both Grignard and organolithium reagents are viable for this transformation.

  • Reduction of 5-Octyn-3-one: This method involves the initial synthesis of the corresponding ketone, 5-octyn-3-one, followed by its reduction to the desired secondary alcohol. This route offers the advantage of accessing chiral this compound through asymmetric reduction.

  • Addition of an Acetylide to an Aldehyde: A variation of the organometallic addition, this route involves the in-situ generation of a pentynylide anion which then reacts with propanal.

Below, we explore the mechanistic underpinnings, experimental protocols, and comparative performance of these synthetic pathways.

Route 1: Nucleophilic Addition of Organometallic Reagents to Propanal

The addition of a carbon nucleophile to the electrophilic carbonyl carbon of an aldehyde is a cornerstone of alcohol synthesis.[1] In the context of this compound, this translates to the reaction of a 1-pentynyl organometallic species with propanal.

A. Grignard Reagent Approach

The Grignard reaction is a robust and well-established method for forming carbon-carbon bonds.[2] The synthesis of this compound via this route involves the preparation of a 1-pentynylmagnesium halide (a Grignard reagent) followed by its reaction with propanal.

Mechanism:

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon of propanal. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product.

Experimental Protocol: Synthesis of this compound via 1-Pentynylmagnesium Bromide

  • Step 1: Preparation of 1-Pentynylmagnesium Bromide. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 eq.) are placed. The flask is gently heated under a stream of nitrogen and then cooled. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A solution of ethyl bromide (1.0 eq.) in anhydrous THF is added dropwise to initiate the formation of ethylmagnesium bromide. Once the Grignard reagent formation is initiated (as evidenced by the disappearance of the magnesium and gentle refluxing), a solution of 1-pentyne (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 2 hours to ensure the formation of 1-pentynylmagnesium bromide.

  • Step 2: Reaction with Propanal. The solution of 1-pentynylmagnesium bromide is cooled to 0 °C in an ice bath. A solution of propanal (1.0 eq.) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Step 3: Workup. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude this compound.

  • Step 4: Purification. The crude product is purified by vacuum distillation to yield pure this compound.

B. Organolithium Reagent Approach

Organolithium reagents are generally more reactive than their Grignard counterparts and can be advantageous in certain synthetic scenarios.[3] The synthesis of this compound using an organolithium reagent follows a similar pathway to the Grignard reaction.

Mechanism:

1-Pentyne is deprotonated by a strong organolithium base, typically n-butyllithium (n-BuLi), to form lithium pentynylide. This highly nucleophilic species then readily adds to the carbonyl group of propanal. A subsequent aqueous workup yields this compound.

Experimental Protocol: Synthesis of this compound via Lithium Pentynylide

  • Step 1: Formation of Lithium Pentynylide. In a flame-dried, nitrogen-flushed round-bottom flask, a solution of 1-pentyne (1.0 eq.) in anhydrous THF is cooled to -78 °C. A solution of n-butyllithium in hexanes (1.0 eq.) is added dropwise via syringe. The mixture is stirred at -78 °C for 30 minutes.

  • Step 2: Reaction with Propanal. Propanal (1.0 eq.) is added dropwise to the solution of lithium pentynylide at -78 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature over 1 hour.

  • Step 3: Workup. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Step 4: Purification. The residue is purified by flash column chromatography on silica gel or by vacuum distillation to afford this compound.

Route 2: Reduction of 5-Octyn-3-one

An alternative strategy involves the synthesis of the corresponding ketone, 5-octyn-3-one, followed by its reduction to this compound. This two-step approach is particularly valuable for accessing enantiomerically enriched this compound through the use of chiral reducing agents.

A. Synthesis of 5-Octyn-3-one

The precursor ketone can be prepared via several methods, with a common approach being the oxidation of the readily available racemic this compound or through other coupling reactions. For the purpose of this guide, we will consider its synthesis from propanoyl chloride and 1-pentyne.

Experimental Protocol: Synthesis of 5-Octyn-3-one

  • Step 1: Acylation of 1-Pentyne. To a solution of 1-pentyne (1.0 eq.) in a suitable solvent such as dichloromethane, a Lewis acid catalyst like aluminum chloride (AlCl₃, 1.1 eq.) is added at 0 °C. Propanoyl chloride (1.0 eq.) is then added dropwise, and the reaction is stirred at room temperature until completion.

  • Step 2: Workup and Purification. The reaction is carefully quenched with ice-water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated. The crude 5-octyn-3-one is then purified by vacuum distillation.

B. Reduction to this compound

The reduction of the carbonyl group in 5-octyn-3-one can be achieved using various reducing agents. For a racemic product, sodium borohydride (NaBH₄) is a mild and effective choice. For an asymmetric reduction, chiral borane reagents are commonly employed.[4]

Experimental Protocol: Racemic Reduction of 5-Octyn-3-one

  • Step 1: Reduction. A solution of 5-octyn-3-one (1.0 eq.) in methanol is cooled to 0 °C. Sodium borohydride (0.25 eq.) is added portion-wise. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Step 2: Workup and Purification. The solvent is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated to give crude this compound, which can be further purified by distillation.

Asymmetric Reduction:

For the synthesis of enantiomerically enriched this compound, a chiral reducing agent such as B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®) can be utilized, in a procedure analogous to the synthesis of (R)-(+)-1-octyn-3-ol.[4] This method offers high enantioselectivity.

Comparative Analysis of Synthetic Routes

Parameter Grignard Reagent Addition Organolithium Reagent Addition Reduction of 5-Octyn-3-one
Starting Materials 1-Pentyne, Ethyl Bromide, Mg, Propanal1-Pentyne, n-BuLi, Propanal5-Octyn-3-one, Reducing Agent (e.g., NaBH₄)
Reaction Conditions Mild (0 °C to RT)Cryogenic (-78 °C to RT)Mild (0 °C to RT)
Reagent Handling Requires anhydrous conditionsRequires stringent anhydrous and inert atmosphere techniquesGenerally less sensitive to air and moisture
Typical Yields Good to excellentGood to excellentExcellent
Stereocontrol Racemic productRacemic productRacemic or enantioselective (with chiral reducing agents)
Advantages Well-established, cost-effectiveHigh reactivity, clean reactionsAccess to enantiopure product, high yields in reduction step
Disadvantages Potential for side reactions (e.g., enolization)Requires cryogenic temperatures and careful handling of pyrophoric reagentsTwo-step process, requires synthesis of the ketone precursor

Visualization of Synthetic Workflows

Grignard and Organolithium Addition Workflow

G cluster_0 Route 1: Organometallic Addition 1-Pentyne 1-Pentyne Grignard Reagent Formation Grignard Reagent Formation 1-Pentyne->Grignard Reagent Formation EtMgBr, THF Organolithium Formation Organolithium Formation 1-Pentyne->Organolithium Formation n-BuLi, THF, -78°C Propanal Propanal Nucleophilic Addition Nucleophilic Addition Propanal->Nucleophilic Addition Grignard Reagent Formation->Nucleophilic Addition Organolithium Formation->Nucleophilic Addition This compound This compound Nucleophilic Addition->this compound Aqueous Workup

Caption: Workflow for the synthesis of this compound via organometallic addition.

Ketone Reduction Workflow

G cluster_1 Route 2: Ketone Reduction Starting Materials for Ketone Propanoyl Chloride + 1-Pentyne 5-Octyn-3-one Synthesis 5-Octyn-3-one Synthesis Starting Materials for Ketone->5-Octyn-3-one Synthesis AlCl3 5-Octyn-3-one 5-Octyn-3-one 5-Octyn-3-one Synthesis->5-Octyn-3-one Reduction Reduction 5-Octyn-3-one->Reduction e.g., NaBH4 or Chiral Reducing Agent This compound This compound Reduction->this compound

Caption: Workflow for the synthesis of this compound via ketone reduction.

Conclusion and Recommendations

The choice of synthetic route to this compound is contingent upon the specific requirements of the research objective, including scale, cost, and the need for stereochemical control.

  • For large-scale, cost-effective synthesis of racemic this compound, the Grignard reagent addition is often the preferred method due to its well-understood reaction conditions and the relatively lower cost and easier handling of the reagents compared to organolithiums.

  • The organolithium route offers high reactivity and can be advantageous for small-scale syntheses where maximizing yield is critical, provided the necessary equipment for handling pyrophoric reagents and maintaining cryogenic temperatures is available.

  • When enantiomerically pure this compound is the target, the reduction of 5-octyn-3-one with a chiral reducing agent is the most logical and effective strategy. While this involves an additional synthetic step, the ability to induce high levels of asymmetry often justifies the longer sequence.

It is imperative for researchers to conduct a thorough risk assessment and optimization of reaction conditions for their specific laboratory setup and scale of operation. The protocols provided herein serve as a robust foundation for the synthesis of this compound, a valuable intermediate for further chemical exploration.

References

  • Midland, M. M.; Graham, R. S. Asymmetric Reduction of α,β-Acetylenic Ketones with B-3-Pinanyl-9-borabicyclo[3.3.1]nonane: (R)-(+)-1-Octyn-3-ol. Org. Synth.1985 , 63, 57. DOI: 10.15227/orgsyn.063.0057. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 143082, Oct-5-yn-3-ol. [Link]

  • National Institute of Standards and Technology. This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • Takano, S.; Sugihara, T.; Ogasawara, K. Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform1991 , 22. DOI: 10.1002/chin.199109132. [Link]

  • Synthesis of oct-1-yn-3-ol. PrepChem. [Link]

  • Wnuk, M.; Kinastowski, S.; Kamiński, E. Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. Nahrung1982 , 26(6), 479-486. DOI: 10.1002/food.19820260602. [Link]

  • Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Synthesis of alcohols using Grignard reagents I. Khan Academy. [Link]

  • Retrosynthesis involving Grignard Reactions. UCF CHM2210. [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ScienceDirect. [Link]

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A Comparative Guide to Chiral HPLC Analysis for the Enantiomeric Excess of 5-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (e.e.) is a cornerstone of stereoselective synthesis and chiral drug efficacy assessment. 5-Octyn-3-ol, a chiral secondary alkynyl alcohol, presents a common analytical challenge: achieving robust and reproducible enantiomeric separation. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for determining the e.e. of this compound, grounded in established principles of chiral recognition and supported by experimental insights.

The Imperative of Enantiomeric Purity

Chirality is a fundamental property in pharmacology, where enantiomers of a drug molecule can exhibit vastly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or even toxic.[1] Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral pharmaceuticals. Accurate e.e. determination is therefore not merely an analytical task but a critical step in ensuring drug safety and efficacy.

Chiral HPLC: The Gold Standard for Enantiomer Resolution

Chiral HPLC stands as the most widely adopted technique for the separation and quantification of enantiomers due to its versatility, sensitivity, and scalability.[2][3] The core principle of chiral HPLC lies in the creation of a transient diastereomeric complex between the enantiomers of the analyte and a chiral selector.[3] This is most commonly achieved by using a chiral stationary phase (CSP), a column packing material to which a chiral molecule is bonded. The differential stability of these diastereomeric complexes leads to different retention times for the two enantiomers, enabling their separation.

This guide will compare two primary direct chiral HPLC approaches for this compound analysis, utilizing two of the most successful classes of CSPs: the Pirkle-type and polysaccharide-based CSPs. Additionally, an indirect method involving derivatization will be explored as a powerful alternative.

Method 1: Direct Analysis on a Pirkle-Type CSP (Whelk-O® 1)

Pirkle-type CSPs, named after William H. Pirkle, operate on the principle of forming diastereomeric complexes through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. The Whelk-O® 1 is a broadly applicable Pirkle-type CSP known for its ability to resolve a wide array of racemates, including underivatized alcohols.[4][5][6][7]

Causality of Method Selection

The Whelk-O® 1 CSP is based on 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene, which acts as a π-electron acceptor (due to the dinitrophenyl group) and a π-electron donor (the phenanthrene system).[4][7] For this compound, the hydroxyl group can engage in hydrogen bonding with the amide moiety of the chiral selector. The differing spatial arrangements of the ethyl and 1-pentynyl groups around the chiral center of the two enantiomers will result in steric and electronic interactions of varying stability with the rigid, chiral structure of the CSP, leading to separation. A significant advantage of this covalently bonded CSP is its compatibility with a wide range of mobile phases, including normal-phase, reversed-phase, and polar organic modes.[5]

Experimental Protocol
ParameterConditionRationale
Column Regis Whelk-O® 1 (S,S) or (R,R), 5 µm, 4.6 x 250 mmProven CSP for underivatized alcohols.[4][5][6][7] Choice of (S,S) or (R,R) allows for inversion of elution order.
Mobile Phase n-Hexane / Isopropanol (IPA) (98:2, v/v)Normal phase mode is typical for Pirkle-type columns. The low polarity of n-hexane maximizes chiral recognition, while the small amount of IPA acts as a polar modifier to control retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Temperature 25°CAmbient temperature is a good starting point. Lower temperatures can sometimes enhance resolution by increasing the stability of the diastereomeric complexes.
Detection UV at 210 nmThis compound lacks a strong chromophore, necessitating detection at a lower wavelength where the alkyne and hydroxyl groups have some absorbance.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Data Presentation
EnantiomerExpected Retention Time (min)Resolution (Rs)
Enantiomer 1~ 8.5\multirow{2}{*}{> 1.5}
Enantiomer 2~ 9.8

Note: Retention times are hypothetical and for illustrative purposes. The elution order will depend on the absolute configuration of the enantiomers and the chosen CSP configuration ((S,S) or (R,R)).

Method 2: Direct Analysis on a Polysaccharide-Based CSP (Chiralpak® IB)

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used in chiral HPLC due to their exceptional enantiorecognition capabilities for a vast range of compounds.[8][9] The chiral selectors in these phases are derivatives of these natural polymers, which form helical structures creating chiral grooves and cavities. Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within these chiral pockets.

Causality of Method Selection

Chiralpak® IB features cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.[10] The carbamate linkages provide sites for hydrogen bonding and dipole interactions with the hydroxyl group of this compound. The enantiomers will fit differently into the chiral grooves of the polysaccharide backbone, leading to differential retention. Immobilized versions of these CSPs, like Chiralpak® IB, offer the significant advantage of being compatible with a broader range of solvents compared to their coated counterparts, allowing for greater flexibility in method development.[10][11]

Experimental Protocol
ParameterConditionRationale
Column Daicel Chiralpak® IB, 5 µm, 4.6 x 250 mmA versatile immobilized polysaccharide CSP with broad enantioselectivity.[10]
Mobile Phase n-Hexane / Ethanol (95:5, v/v)A typical normal phase eluent for polysaccharide columns. Ethanol is often an effective polar modifier for these CSPs.
Flow Rate 0.8 mL/minSlower flow rates can sometimes improve resolution on polysaccharide columns.
Temperature 25°CStandard starting temperature.
Detection UV at 210 nmAs with Method 1, detection is at a low wavelength due to the lack of a strong chromophore.
Injection Vol. 10 µLStandard analytical injection volume.
Data Presentation
EnantiomerExpected Retention Time (min)Resolution (Rs)
Enantiomer 1~ 12.1\multirow{2}{*}{> 1.5}
Enantiomer 2~ 13.5

Note: Retention times are hypothetical and for illustrative purposes.

Method 3: Indirect Analysis via Derivatization

An alternative to direct methods is the indirect approach, where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[12] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. For alcohols like this compound, a common and effective strategy is derivatization with an isocyanate to form carbamates.

Causality of Method Selection

This method circumvents the need for a chiral column. By reacting the racemic this compound with an enantiomerically pure CDA, such as (R)-1-(1-naphthyl)ethyl isocyanate, two diastereomeric carbamates are formed. These diastereomers can then be separated on a standard reversed-phase C18 column. This approach offers two key advantages:

  • Enhanced Detectability: The introduction of the naphthyl group from the CDA provides a strong chromophore, allowing for sensitive UV detection at a higher, more selective wavelength (e.g., 254 nm).

  • Robust Separation: Diastereomers often exhibit larger separation factors on achiral columns than enantiomers on chiral columns, leading to more rugged methods.

Experimental Workflow

G cluster_0 Derivatization cluster_1 HPLC Analysis racemic_alcohol Racemic this compound reaction Reaction in Aprotic Solvent (e.g., Dichloromethane) with Catalyst (e.g., DBTDL) racemic_alcohol->reaction cda (R)-1-(1-Naphthyl)ethyl Isocyanate cda->reaction diastereomers Diastereomeric Carbamates (R,R) and (S,R) reaction->diastereomers hplc Inject into Achiral C18 HPLC System diastereomers->hplc separation Separation of Diastereomers hplc->separation detection UV Detection at 254 nm separation->detection chromatogram Chromatogram with Two Separated Peaks detection->chromatogram

Sources

Reactivity comparison of 5-Octyn-3-ol with other alkynyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 5-Octyn-3-ol

Introduction: The Nuanced Reactivity of Alkynyl Alcohols

Alkynyl alcohols are foundational building blocks in modern organic synthesis, prized for the dual functionality of the hydroxyl group and the carbon-carbon triple bond. This combination allows for a rich spectrum of chemical transformations, enabling the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. However, not all alkynyl alcohols are created equal. Their reactivity is profoundly dictated by the structural relationship between the two key functional groups.

This guide provides a detailed comparative analysis of This compound , a secondary, homopropargylic alcohol with an internal alkyne. By contrasting its behavior with that of other alkynyl alcohols—propargylic, terminal, and tertiary analogues—we will elucidate the critical roles of steric hindrance, electronic effects, and functional group proximity in determining reaction pathways and outcomes. The insights presented herein are supported by established mechanistic principles and experimental data to provide researchers, scientists, and drug development professionals with a robust framework for strategic synthetic planning.

Structural Classification: The Key to Predicting Reactivity

To understand the reactivity of this compound, we must first classify it within the broader family of alkynyl alcohols. The relative positions of the hydroxyl (-OH) group and the alkyne (C≡C) are the primary determinants of chemical behavior.

  • Propargylic Alcohols: The hydroxyl group is directly attached to a carbon adjacent to the alkyne (a C-3 position relative to the triple bond). This proximity enables unique electronic stabilization of intermediates.

  • Homopropargylic Alcohols: The hydroxyl group is situated two carbons away from the alkyne (a C-4 position). The functional groups are electronically isolated, and their reactivity is more independent.

  • Further Removed Alcohols: When the hydroxyl group is more than two carbons away, its direct electronic influence on the alkyne is generally negligible.

Additionally, we consider:

  • Substitution: Primary (1°), secondary (2°), or tertiary (3°) nature of the alcohol.[1][2]

  • Alkyne Position: Terminal (possessing an acidic proton, R-C≡C-H) or internal (R-C≡C-R').

This compound is therefore classified as a secondary, homopropargylic alcohol with an internal alkyne . This specific combination dictates its unique reactivity profile, which we will now explore.

G cluster_0 Structural Classification of Alkynyl Alcohols cluster_1 Based on OH Proximity to Alkyne cluster_2 Based on Alcohol Substitution cluster_3 Based on Alkyne Position Alkynyl Alcohols Alkynyl Alcohols Homopropargylic (C-4 OH) Homopropargylic (C-4 OH) Alkynyl Alcohols->Homopropargylic (C-4 OH) Secondary (2°) Secondary (2°) Alkynyl Alcohols->Secondary (2°) Internal (R-C≡C-R') Internal (R-C≡C-R') Alkynyl Alcohols->Internal (R-C≡C-R') Propargylic (C-3 OH) Propargylic (C-3 OH) This compound This compound Homopropargylic (C-4 OH)->this compound Distant OH (>C-4) Distant OH (>C-4) Primary (1°) Primary (1°) Secondary (2°)->this compound Tertiary (3°) Tertiary (3°) Terminal (R-C≡C-H) Terminal (R-C≡C-H) Internal (R-C≡C-R')->this compound

Caption: Classification of this compound based on its structural features.

Comparative Reactivity Analysis

We will now examine the performance of this compound in several key synthetic transformations, contrasting it with other alkynyl alcohols to highlight structure-driven reactivity differences.

Acid-Catalyzed Rearrangements: The Meyer-Schuster and Rupe Reactions

These are hallmark reactions of propargylic alcohols , proceeding via an allenic intermediate to form α,β-unsaturated carbonyl compounds.[3][4]

  • Mechanism: The reaction is initiated by protonation of the propargylic hydroxyl group, which then departs to form a stabilized propargylic cation. This cation rearranges to an allene, which upon tautomerization yields the final product. For tertiary propargylic alcohols, a competing pathway known as the Rupe rearrangement can occur, leading to α,β-unsaturated ketones via a different mechanism.[5][6][7]

  • Reactivity of this compound: As a homopropargylic alcohol, this compound lacks the requisite 1,3-relationship between the hydroxyl group and the alkyne. Consequently, it does not undergo the classical Meyer-Schuster or Rupe rearrangements. Under strong acidic conditions, it is more likely to undergo simple dehydration to form an enyne.

  • Comparison: This represents a fundamental divergence in reactivity. A propargylic counterpart like 1-octyn-3-ol (a secondary propargylic alcohol) would readily rearrange to yield an α,β-unsaturated aldehyde. A tertiary propargylic alcohol would yield a ketone, with potential competition from the Rupe pathway.[5]

CompoundTypeReactivity in Acid-Catalyzed RearrangementProbable Product(s)
This compound Secondary, Homopropargylic, InternalInert to Meyer-Schuster/RupeDehydration products (enynes)
1-Octyn-3-ol Secondary, Propargylic, TerminalHigh α,β-Unsaturated aldehyde
3-Methyl-1-pentyn-3-ol Tertiary, Propargylic, TerminalHigh α,β-Unsaturated ketone (Meyer-Schuster or Rupe)
Hydration of the Alkyne

The addition of water across the triple bond, typically catalyzed by acid and a mercury(II) salt, is a standard method for synthesizing ketones.[8][9]

  • Mechanism: The reaction generally follows Markovnikov's rule, where the initial electrophilic attack on the alkyne leads to the formation of an enol intermediate that rapidly tautomerizes to the more stable keto form.[10][11]

  • Reactivity of this compound: Being an unsymmetrical internal alkyne , the electronic and steric environments of the two sp-hybridized carbons are similar. Therefore, hydration of this compound is non-regioselective and will produce a mixture of two ketones : octan-4-one and octan-5-one (which is identical to octan-4-one after tautomerization, leading to a single product in this specific symmetrical case, but a mixture in the general case of unsymmetrical internal alkynes). The distant hydroxyl group does not exert a significant directing effect.

  • Comparison: This contrasts sharply with a terminal alkynyl alcohol like 7-octyn-3-ol . Following Markovnikov's rule, hydration would occur with high regioselectivity to yield a single methyl ketone, 3-hydroxyoctan-7-one .[10][12]

CompoundTypeReactivity in HydrationProduct(s)
This compound Secondary, Homopropargylic, InternalHighMixture of octan-4-one and octan-5-one
7-Octyn-3-ol Secondary, Homopropargylic, TerminalHigh (Regioselective)3-Hydroxyoctan-7-one
4-Octyne Symmetrical Internal AlkyneHighSingle product: Octan-4-one
Hydroboration-Oxidation

This two-step sequence provides complementary, anti-Markovnikov regioselectivity for the hydration of alkynes.[13][14]

  • Mechanism: A sterically hindered borane (e.g., disiamylborane or 9-BBN) adds across the triple bond, with the boron atom attaching to the less sterically hindered carbon. Subsequent oxidation with hydrogen peroxide and base replaces the boron with a hydroxyl group, forming an enol that tautomerizes.[15][16]

  • Reactivity of this compound: As with acid-catalyzed hydration, the two carbons of the internal alkyne are sterically similar, leading to poor regioselectivity and a mixture of octan-4-one and octan-5-one .[17]

  • Comparison: The utility of this reaction is most apparent with terminal alkynes . For 7-octyn-3-ol , the hydroboration-oxidation sequence would be highly regioselective, producing the aldehyde , 3-hydroxyoctanal, a product inaccessible via direct hydration.[16]

CompoundTypeReactivity in Hydroboration-OxidationProduct(s)
This compound Secondary, Homopropargylic, InternalHigh (Non-regioselective)Mixture of octan-4-one and octan-5-one
7-Octyn-3-ol Secondary, Homopropargylic, TerminalHigh (Regioselective)3-Hydroxyoctanal
Reactions Dependent on Specific Structural Motifs

Certain powerful synthetic reactions are contingent on a precise structural arrangement that this compound either possesses or lacks.

  • Nicholas Reaction: This reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl cluster, allowing for facile substitution reactions with a wide range of nucleophiles.[18][19] It is strictly limited to propargylic alcohols .

    • This compound: Being homopropargylic, it is unreactive in the Nicholas reaction.

    • Comparison: A propargylic alcohol like 1-octyn-3-ol would readily form the cobalt-stabilized cation, which could then be trapped by nucleophiles, offering a synthetic pathway completely unavailable to this compound.[20][21]

  • Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction forms a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne .[22][23]

    • This compound: Possessing an internal alkyne , it cannot serve as the alkyne partner in a Sonogashira coupling.

    • Comparison: A terminal alkynyl alcohol like 7-octyn-3-ol would be an excellent substrate, readily coupling with aryl halides to form more complex structures.[24][25]

  • Pauson-Khand Reaction: A [2+2+1] cycloaddition between an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[26][27]

    • This compound: The internal alkyne of this compound is a suitable substrate for this reaction. Reactivity and regioselectivity would be influenced by the steric bulk of the ethyl and propyl groups flanking the alkyne.[28]

    • Comparison: Its reactivity would be comparable to other internal alkynes, though perhaps slightly lower than less hindered terminal alkynes due to sterics.[29]

G start Select Alkynyl Alcohol propargylic Propargylic? (e.g., 1-Octyn-3-ol) start->propargylic Check OH Position homopropargylic Homopropargylic? (e.g., this compound) propargylic->homopropargylic No meyer_schuster Meyer-Schuster Rearrangement propargylic->meyer_schuster Yes nicholas Nicholas Reaction propargylic->nicholas Yes internal Internal Alkyne? (e.g., this compound) homopropargylic->internal Check Alkyne Position no_reaction No Reaction homopropargylic->no_reaction Meyer-Schuster? No Nicholas? No terminal Terminal Alkyne? (e.g., 7-Octyn-3-ol) sonogashira Sonogashira Coupling terminal->sonogashira Yes internal->terminal No internal->sonogashira No hydration_ketone_mix Hydration -> Ketone Mixture internal->hydration_ketone_mix Yes

Caption: Decision tree for key reactions based on alkynyl alcohol structure.

Experimental Protocols

To provide a practical context for the discussed principles, the following validated protocols are described.

Protocol 1: Hydration of an Internal Alkyne (this compound)

This protocol demonstrates the non-regioselective formation of ketones from an internal alkyne.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), water (10 vol), and concentrated sulfuric acid (0.1 eq).

  • Catalyst Addition: Add mercury(II) sulfate (HgSO₄, 0.05 eq) to the stirring solution.

  • Reaction: Heat the mixture to 60 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of ketones can be purified by column chromatography if necessary.

    • Rationale: The use of a mercury(II) catalyst is essential to facilitate the hydration of the relatively unreactive alkyne.[10] The acidic medium promotes the keto-enol tautomerization.[8]

Protocol 2: Nicholas Reaction of a Propargylic Alcohol (1-Octyn-3-ol)

This protocol illustrates a reaction that is exclusive to propargylic alcohols.

  • Complexation: In a fume hood, dissolve 1-octyn-3-ol (1.0 eq) in dichloromethane (DCM, 20 vol). Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) portion-wise at room temperature. The solution will turn dark red. Stir for 2-4 hours until TLC analysis shows complete formation of the alkyne-cobalt complex.

  • Cation Formation & Trapping: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of the desired nucleophile (e.g., allyltrimethylsilane, 1.5 eq) in DCM. Slowly add a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂, 1.2 eq).[19]

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 2 hours.

  • Workup & Decomplexation: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over sodium sulfate, and concentrate. The crude cobalt-complexed product can be oxidatively decomplexed using an oxidant like ceric ammonium nitrate (CAN) in acetone to yield the final alkylated alkyne.[18]

    • Rationale: The Co₂(CO)₈ cluster dramatically stabilizes the adjacent propargylic cation, lowering the activation energy for its formation and allowing it to be trapped by even weak nucleophiles.[18][20] This stabilization is geometrically impossible for a homopropargylic alcohol like this compound.

Caption: Experimental workflow for the Nicholas Reaction.

Conclusion

The reactivity of this compound is a clear illustration of fundamental principles in organic chemistry. Its status as a secondary, homopropargylic, internal alkynyl alcohol renders it inert to powerful transformations that require specific structural arrangements, such as the Meyer-Schuster rearrangement, the Nicholas reaction, and the Sonogashira coupling. In contrast, it readily participates in general alkyne reactions like hydration and hydroboration, though often with the poor regioselectivity characteristic of unsymmetrical internal alkynes.

By understanding these structure-function relationships, synthetic chemists can strategically select the appropriate alkynyl alcohol isomer to achieve a desired chemical outcome. The inability of this compound to undergo certain reactions is not a limitation but rather a feature that can be exploited for selective synthesis, allowing the alkyne or alcohol to be modified in the presence of the other, provided the correct reaction conditions are chosen. This guide serves as a predictive tool, enabling researchers to move beyond trial-and-error and into the realm of rational synthetic design.

References

  • Meyer–Schuster rearrangement - Wikipedia. Wikipedia.

  • Nicholas reaction - Wikipedia. Wikipedia.

  • Nicholas Reaction - NROChemistry. NROChemistry.

  • Hydration of Alkynes - Organic Chemistry Tutor. Organic Chemistry Tutor.

  • Hydration of alkynes (video) - Khan Academy. Khan Academy.

  • Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. National Institutes of Health.

  • Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. JoVE.

  • Meyer-Schuster Rearrangement - SynArchive. SynArchive.

  • Alkyne Acid Catalyzed Hydration Reaction and Mechanism. Leah4sci.

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  • Hydration and Oxymercuration of Alkynes. Master Organic Chemistry.

  • The Meyer–Schuster Rearrangement. Organic Reactions.

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Royal Society of Chemistry.

  • The hydroboration–oxidation of internal alkynes produces ketones... Pearson+.

  • Hydroboration–Oxidation of Alkynes. Chemistry LibreTexts.

  • Rupe Rearrangement - YouTube. YouTube.

  • Sonogashira coupling - Wikipedia. Wikipedia.

  • Rupe Rearrangement - SynArchive. SynArchive.

  • Alkyne Hydroboration With "R2BH". Master Organic Chemistry.

  • Hydroboration–oxidation reaction - Wikipedia. Wikipedia.

  • Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry.

  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.

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  • Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans. National Institutes of Health.

  • The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Wiley Online Library.

  • Application of Pauson–Khand reaction in the total synthesis of terpenes. Royal Society of Chemistry.

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A Comparative Guide to the Biological Activity of 5-Octyn-3-ol and Its Analogs: An Inquiry into Unexplored Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigmatic Potential of 5-Octyn-3-ol

In the vast landscape of chemical compounds with therapeutic potential, many remain underexplored. This compound, a secondary acetylenic alcohol, is one such molecule. While its structural analogs have demonstrated a range of biological activities, from antimicrobial to cytotoxic, this compound itself remains largely uncharacterized in the scientific literature. This guide aims to provide a comprehensive comparative analysis of the known biological activities of its analogs to infer and propose potential avenues of research for this compound. By examining the structure-activity relationships of related compounds, we can build a scientifically-grounded hypothesis for the potential bioactivity of this intriguing molecule, thereby offering a roadmap for future investigations by researchers, scientists, and drug development professionals.

Structural Analogs of this compound: A Basis for Comparison

To understand the potential biological activities of this compound, it is essential to examine its structural analogs for which experimental data are available. The key analogs considered in this guide are:

  • 1-Octen-3-ol: A structurally similar eight-carbon alcohol, but with a double bond (alkene) at the 1-position instead of a triple bond (alkyne). This analog is well-studied and provides a valuable benchmark.

  • Other Alkynols: The broader class of acetylenic alcohols offers insights into how the presence and position of the alkyne group can influence biological activity.

The subtle differences in the position and nature of the unsaturation (alkyne vs. alkene) and the hydroxyl group can significantly impact the molecule's interaction with biological targets.

Comparative Analysis of Biological Activities

Antimicrobial and Antifungal Activity: A Promising Lead

Studies on 1-Octen-3-ol have demonstrated its significant antimicrobial and antifungal properties. This provides a strong rationale for investigating similar activities in this compound. The presence of the lipophilic octyl chain and the polar hydroxyl group in both molecules suggests they may share a common mechanism of disrupting microbial cell membranes.

Table 1: Antimicrobial Activity of 1-Octen-3-ol

MicroorganismTypeMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)Reference
Staphylococcus aureusGram-positive bacteria1.0 mg/mL4.0 mg/mL[1]
Bacillus subtilisGram-positive bacteria1.0 mg/mL4.0 mg/mL[1]
Escherichia coliGram-negative bacteria2.0 mg/mL8.0 mg/mL[1]
Pseudomonas aeruginosaGram-negative bacteria2.0 mg/mL8.0 mg/mL[1]
Fusarium tricinctumFungus8.0 mg/mL (growth) / 2.0 mg/mL (spore germination)-[1]
Fusarium oxysporumFungus8.0 mg/mL (growth) / 2.0 mg/mL (spore germination)-[1]

The data suggests that the alkyne functionality in this compound could potentially modulate this antimicrobial activity, possibly enhancing its efficacy or altering its spectrum of activity compared to 1-Octen-3-ol.

Cytotoxic Activity: Exploring Anticancer Potential

The cytotoxicity of 1-Octen-3-ol against human embryonic stem cells has been documented, indicating its potential to interfere with cell viability.[2] This raises the question of whether this compound might also exhibit cytotoxic effects, which could be harnessed for anticancer applications. Furthermore, other alkynol natural products have been shown to target aldehyde dehydrogenase 2 (ALDH2), an enzyme implicated in cancer cell survival, through irreversible binding to its active site.[3]

Table 2: Cytotoxicity of 1-Octen-3-ol Enantiomers against Human Embryonic Stem Cells (H1 line)

CompoundIC50 (ppm)Reference
Racemic 1-Octen-3-ol109[2]
(S)-(+)-1-Octen-3-ol98[2]
(R)-(-)-1-Octen-3-ol258[2]

The acetylenic bond in this compound is a key structural feature that could be crucial for its interaction with biological targets, including enzymes involved in cancer progression. The higher reactivity of the alkyne group compared to the alkene group could lead to different binding affinities and mechanisms of action.

Proposed Mechanisms of Action: An Inferential Approach

Based on the activities of its analogs, we can propose potential mechanisms of action for this compound that warrant experimental validation.

Disruption of Microbial Cell Membranes

Similar to 1-Octen-3-ol, the amphipathic nature of this compound likely allows it to insert into the lipid bilayer of bacterial and fungal cell membranes. This could disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death. The rigidity and electronic properties of the alkyne bond may influence the efficiency of this membrane disruption.

5_Octyn_3_ol This compound ALDH2_Active_Site ALDH2 Active Site 5_Octyn_3_ol->ALDH2_Active_Site targets Covalent_Bond Covalent Adduct Formation ALDH2_Active_Site->Covalent_Bond reacts with Enzyme_Inhibition ALDH2 Inhibition Covalent_Bond->Enzyme_Inhibition leads to Apoptosis Cancer Cell Apoptosis Enzyme_Inhibition->Apoptosis induces

Caption: Inferred pathway for potential anticancer activity of this compound.

Experimental Protocols for Future Investigations

To validate the inferred biological activities of this compound, the following established experimental protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.

Principle: A serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The plate is incubated, and microbial growth is assessed by measuring turbidity or using a growth indicator dye.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 100 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • MBC Determination: To determine the MBC, aliquot a small volume from the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability upon subculturing.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, the available data on its structural analogs, particularly 1-Octen-3-ol, provide a compelling rationale for its investigation as a potential antimicrobial and cytotoxic agent. The presence of the acetylenic functional group is a key structural feature that may confer unique biological properties.

Future research should focus on:

  • Synthesis and Purification: Ensuring a high-purity sample of this compound for biological testing.

  • Broad-Spectrum Screening: Evaluating the antimicrobial and antifungal activity of this compound against a diverse panel of pathogenic microorganisms.

  • Anticancer Evaluation: Screening for cytotoxic activity against a range of cancer cell lines and investigating the underlying mechanisms, including potential enzyme inhibition.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of this compound derivatives to understand how structural modifications impact biological activity.

By systematically exploring the biological potential of this compound, the scientific community can uncover new therapeutic leads and expand our understanding of the structure-activity relationships of acetylenic alcohols.

References

  • Shunying, Z., et al. (2017). In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. PubMed. [Link]

  • PubChem. (n.d.). Oct-5-yn-3-ol. National Center for Biotechnology Information. [Link]

  • Inamdar, A. A., et al. (2012). A model to evaluate the cytotoxicity of the fungal volatile organic compound 1-octen-3-ol in human embryonic stem cells. PubMed. [Link]

  • Al-Amiery, A. A., et al. (2014). The structure of the acetylenic alcohols proposed by Walker. ResearchGate. [Link]

  • FCAD Group. (n.d.). Acetylenic Alcohols: Emerging Opportunities and Watson's Competitive Edge. [Link]

  • Molecules. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI. [Link]

  • PLOS One. (2015). Chemical Composition and In Vitro Cytotoxicity of Essential Oils from Leaves and Flowers of Callistemon citrinus from Western Himalayas. [Link]

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  • Trotsko, N., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. [Link]

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A Researcher's Guide to High-Precision Purity Assessment: 5-Octyn-3-ol Analyzed by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. This guide offers an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 5-Octyn-3-ol, a key intermediate in various synthetic pathways. We will explore the fundamental principles of qNMR, its advantages over traditional chromatographic methods, and provide a detailed, field-tested protocol that ensures both accuracy and trustworthiness in your analytical workflow.

The Imperative of Purity in Drug Development

The journey of a drug from discovery to market is paved with rigorous analytical scrutiny. An inaccurate purity assessment can lead to erroneous biological data, flawed structure-activity relationships, and significant delays in development. While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are staples in purity analysis, they often rely on the availability of identical reference standards for calibration, which may not always be feasible, especially for novel compounds.[1][2][3] Furthermore, these methods are susceptible to compound-specific response factors, potentially compromising accuracy.[4]

Quantitative NMR: A Paradigm of Precision

Quantitative NMR emerges as a powerful and versatile alternative, offering a direct and primary method for purity determination.[5][6][7] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that resonance.[1][8] This intrinsic relationship allows for the absolute quantification of an analyte without the need for a structurally identical reference standard.[8][9]

Key Advantages of qNMR:

  • Absolute Quantification: Eliminates the need for calibration curves with the target analyte.[8][9]

  • Versatility: Applicable to a wide range of organic molecules that are soluble in a deuterated solvent and contain NMR-active nuclei.[4][9]

  • Non-destructive: The sample can be recovered and used for further analyses.[8]

  • Structural Confirmation: Provides simultaneous structural information, confirming the identity of the analyte while quantifying its purity.[4]

  • Traceability: Results can be made traceable to the International System of Units (SI) through the use of certified reference materials (CRMs).[8][10][11]

Comparative Analysis: qNMR vs. Gas Chromatography (GC) for this compound

To illustrate the practical advantages of qNMR, we present a comparative analysis with a conventional Gas Chromatography-Flame Ionization Detection (GC-FID) method for determining the purity of a this compound sample.

FeatureQuantitative ¹H NMR (qNMR)Gas Chromatography (GC-FID)
Principle Signal integral is directly proportional to the number of nuclei.[1][8]Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.
Reference Standard Requires a high-purity internal standard of a different, stable compound (e.g., Maleic Acid).[5]Typically requires a certified reference material of this compound for calibration.
Sample Preparation Simple dissolution of accurately weighed analyte and internal standard in a deuterated solvent.[12]May require derivatization for improved volatility and peak shape; precise dilution series for calibration curve.
Analysis Time ~15-20 minutes per sample, including preparation.[9]~30-45 minutes per sample, plus time for calibration curve generation.
Information Provided Purity, structural confirmation, and identification of proton-containing impurities in a single experiment.[13]Retention time and peak area for purity; requires mass spectrometry (MS) coupling for structural information.
Potential for Error Relies on accurate weighing, selection of a non-overlapping internal standard, and proper NMR acquisition parameters.[14]Dependent on complete volatilization, column performance, detector response linearity, and the purity of the reference standard.

The following diagram illustrates the logical workflow comparison between the two techniques:

G cluster_qnmr qNMR Workflow cluster_gc GC Workflow qnmr_start Accurate Weighing of Analyte & Internal Standard qnmr_prep Dissolution in Deuterated Solvent qnmr_start->qnmr_prep qnmr_acq NMR Data Acquisition qnmr_prep->qnmr_acq qnmr_proc Data Processing & Integration qnmr_acq->qnmr_proc qnmr_calc Purity Calculation qnmr_proc->qnmr_calc result Purity Assessment qnmr_calc->result Direct Purity Value gc_start Preparation of Calibration Standards gc_cal Generation of Calibration Curve gc_start->gc_cal gc_prep Sample Preparation (Dilution/Derivatization) gc_acq GC-FID Data Acquisition gc_prep->gc_acq gc_quant Quantification against Calibration Curve gc_acq->gc_quant gc_quant->result Indirect Purity Value

Caption: Comparative workflow of qNMR and GC for purity assessment.

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol provides a step-by-step methodology for the accurate purity determination of this compound using ¹H qNMR with an internal standard.

Rationale and Selection of Internal Standard

The success of a qNMR experiment hinges on the appropriate selection of an internal standard.[15] An ideal standard should:

  • Be of high, certified purity (≥99.9%).[15]

  • Be chemically stable and non-reactive with the analyte and solvent.[14][15]

  • Possess signals that are sharp singlets and do not overlap with any analyte or solvent signals.[5][15]

  • Have good solubility in the chosen deuterated solvent.[5][15]

  • Have a molecular weight that allows for accurate weighing.

For the analysis of this compound in Deuterated Chloroform (CDCl₃), Maleic Acid is an excellent choice. Its two equivalent olefinic protons appear as a sharp singlet around 6.3 ppm, a region typically free of signals from aliphatic alcohols like this compound.

Materials and Instrumentation
  • Analyte: this compound (Molecular Weight: 126.20 g/mol )

  • Internal Standard: Maleic Acid (Certified Reference Material, Purity ≥99.9%, Molecular Weight: 116.07 g/mol )

  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Equipment:

    • Analytical balance with a readability of at least 0.01 mg

    • 500 MHz (or higher) NMR spectrometer

    • High-quality 5 mm NMR tubes

    • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of the Sample Solution: a. Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial. Record the mass to the nearest 0.01 mg. b. Accurately weigh approximately 10-15 mg of the Maleic Acid internal standard into the same vial. Record the mass to the nearest 0.01 mg. The goal is to achieve a near 1:1 molar ratio of the protons being integrated for optimal accuracy.[3] c. Add approximately 0.7 mL of CDCl₃ to the vial. d. Ensure complete dissolution by gentle vortexing or sonication. e. Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition: a. Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K). b. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity. c. Acquire the ¹H NMR spectrum using quantitative parameters. The causality behind these parameters is crucial for accurate quantification:

    • Pulse Angle (p1): Set to a 90° pulse to ensure maximum and uniform excitation of all protons.[14]
    • Relaxation Delay (d1): This is the most critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals being integrated.[14][16] A conservative value of 30-60 seconds is often sufficient for small molecules, but a T₁ inversion-recovery experiment should be performed for rigorous method development. Insufficient relaxation leads to signal saturation and underestimation of the integral.
    • Acquisition Time (aq): Set to a value that allows the Free Induction Decay (FID) to fully decay to zero, preventing truncation artifacts that can distort the baseline and integration. A minimum of 3-4 seconds is recommended.[14]
    • Number of Scans (ns): A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest, which is essential for precise integration.[14]
  • Data Processing: a. Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve the S/N without significantly distorting the peak shape. b. Perform Fourier transformation. c. Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. d. Perform a baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[17] e. Integrate the well-resolved, non-overlapping signal of the this compound (e.g., the triplet corresponding to the CH₃ group at ~0.9 ppm) and the singlet of the Maleic Acid internal standard (~6.3 ppm).

Purity Calculation

The purity of the analyte (Purityₐ) is calculated using the following formula[14]:

Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

Where:

  • Iₐ: Integral of the analyte signal

  • Iₛₜd: Integral of the internal standard signal

  • Nₐ: Number of protons for the analyte signal (e.g., 3 for the CH₃ group)

  • Nₛₜd: Number of protons for the standard signal (2 for Maleic Acid)

  • Mₐ: Molar mass of the analyte (126.20 g/mol )

  • Mₛₜd: Molar mass of the standard (116.07 g/mol )

  • mₐ: Mass of the analyte

  • mₛₜd: Mass of the standard

  • Purityₛₜd: Purity of the internal standard (as a percentage)

The following diagram outlines the experimental workflow:

G start Start weigh Accurately weigh This compound (Analyte) & Maleic Acid (Standard) start->weigh dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Acquire 1H NMR Spectrum (Quantitative Parameters: 90° pulse, d1 ≥ 5*T1, ns for S/N > 250) transfer->nmr process Process FID: Phasing, Baseline Correction nmr->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity using qNMR Formula integrate->calculate end End calculate->end

Caption: Experimental workflow for qNMR purity assessment.

Conclusion: Embracing a Gold Standard

Quantitative NMR is a robust, accurate, and highly reliable method for the purity assessment of organic molecules like this compound.[1][13] Its ability to provide direct, absolute quantification with simultaneous structural confirmation makes it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the principles behind the technique and adhering to a rigorously validated protocol, laboratories can ensure the integrity of their analytical data, fostering confidence in research outcomes and accelerating the development of new therapeutics. The adoption of qNMR, as outlined in this guide, represents a commitment to the highest standards of scientific integrity and analytical excellence.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Quantitative NMR Spectroscopy. Acanthus Research. (2022-06-24).
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR.Magnetic Resonance in Chemistry, 51(2), 76–81.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • A Guide to Quantit
  • What is qNMR and why is it important? Mestrelab Resources.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025-12-29).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. (2020-09-14).
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  • Nelson, M. A., et al. (2018). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid).Analytical Chemistry, 90(18), 10742–10750.
  • Holzgrabe, U. (2005). Quantitative NMR spectroscopy—principles and applications.Journal of Pharmaceutical and Biomedical Analysis, 38(5), 797.
  • What is qNMR (quantitative NMR) ?
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  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. NIH.
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  • Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines | Request PDF.
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Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Asymmetric Synthesis of 5-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Propargylic Alcohols

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Among these, chiral propargylic alcohols, such as 5-Octyn-3-ol, are highly valued synthetic intermediates.[1][2] Their utility stems from the dual reactivity of the alkyne and alcohol functionalities, which allows for diverse and complex molecular architectures to be constructed.[3][4] this compound is synthesized via the nucleophilic addition of the terminal alkyne, 1-pentyne, to propionaldehyde. The critical challenge in this transformation lies in controlling the stereochemistry at the newly formed chiral center.

This guide provides an in-depth comparison of common catalytic systems for this reaction, grounded in mechanistic principles and supported by experimental data. We will explore the nuances of catalyst selection, moving beyond mere procedural steps to explain the underlying causality of experimental choices. Our objective is to equip researchers with the knowledge to select the optimal catalyst for their specific synthetic goals, whether they prioritize enantioselectivity, yield, cost, or operational simplicity.

Theoretical Framework: The Alkynylation of Aldehydes

The fundamental reaction is the carbon-carbon bond formation between a deprotonated terminal alkyne (a nucleophile) and the electrophilic carbonyl carbon of an aldehyde.[5] The catalyst's primary role is to facilitate this process in an enantioselective manner. This is typically achieved through the formation of a chiral metal-acetylide complex, which then coordinates the aldehyde in a sterically defined orientation, favoring attack on one of the carbonyl's enantiotopic faces.

G cluster_reactants Reactants cluster_product Product 1-Pentyne 1-Pentyne Catalyst Chiral Catalyst (e.g., Zn or Cu complex) 1-Pentyne->Catalyst Forms Metal Acetylide Propionaldehyde Propionaldehyde Propionaldehyde->Catalyst Coordination plus1 + This compound This compound Catalyst->this compound C-C Bond Formation & Product Release

Caption: General workflow for the catalytic synthesis of this compound.

Catalyst System Benchmarking: Zinc vs. Copper

The two most prominent classes of catalysts for the asymmetric alkynylation of aldehydes are based on zinc and copper complexes. Each offers a distinct profile of reactivity, selectivity, and operational requirements.

Zinc-Based Catalytic Systems

Zinc catalysts, particularly those paired with chiral amino alcohol ligands, are a well-established and highly effective choice for this transformation.[1] The use of dialkylzinc reagents or zinc triflate (Zn(OTf)₂) is common.[1][6][7]

Mechanism of Action: The reaction typically begins with the in situ formation of a zinc acetylide from 1-pentyne and a zinc source like diethylzinc (Et₂Zn).[1] A chiral ligand, such as (+)-N-methylephedrine, coordinates to the zinc center. This chiral zinc complex then binds the propionaldehyde, creating a structured transition state that directs the nucleophilic attack of the acetylide to a specific face of the aldehyde, thereby inducing asymmetry.[8] Bifunctional catalysts, where the ligand can interact with both the metal center and the substrate, often provide superior results.[3][8]

G cluster_cycle Zinc-Catalyzed Cycle A Active Catalyst (A) Zn-Ligand Complex B Zinc Acetylide (B) Ligand-Zn-Pentyne A->B + 1-Pentyne - Alkane C Transition State (C) Aldehyde Coordinated B->C + Propionaldehyde D Zinc Alkoxide (D) Product Coordinated C->D C-C Bond Formation D->A Protonolysis Product This compound D->Product Release Reactant_Alkyne 1-Pentyne Reactant_Aldehyde Propionaldehyde Workup Aqueous Workup

Caption: Catalytic cycle for a typical Zinc/Amino Alcohol system.

Advantages:

  • High Enantioselectivity: Often achieves >95% enantiomeric excess (ee).[1]

  • Well-Studied: A vast body of literature supports its reliability.[3][8][9]

  • Commercially Available Ligands: Ligands like N-methylephedrine are inexpensive and available in both enantiomeric forms.[6]

Disadvantages:

  • Stoichiometric Reagents: Early methods often required stoichiometric amounts of dialkylzinc reagents, which can be pyrophoric.[8]

  • Moisture Sensitivity: The organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous conditions.

Copper-Based Catalytic Systems

Copper-catalyzed alkynylations have emerged as a powerful alternative, offering mild reaction conditions and the use of a less expensive, non-precious transition metal.[10]

Mechanism of Action: The cycle typically involves the formation of a copper(I) acetylide. Chiral ligands, such as prolinol-derived hydroxyaminophosphines or wide-bite-angle bisphosphines, create a chiral environment around the copper center.[10][11] The aldehyde coordinates to this complex, and the subsequent nucleophilic addition proceeds through a well-organized transition state. Some systems show that alcoholic solvents can participate in the reaction, enhancing both the rate and enantioselectivity through hydrogen bonding interactions.[10]

G cluster_cycle Copper-Catalyzed Cycle A Active Catalyst (A) Cu(I)-Ligand Complex B Copper Acetylide (B) Ligand-Cu-Pentyne A->B + 1-Pentyne + Base C Transition State (C) Aldehyde Coordinated B->C + Propionaldehyde D Copper Alkoxide (D) Product Coordinated C->D C-C Bond Formation D->A Protonolysis Product This compound D->Product Release Reactant_Alkyne 1-Pentyne Reactant_Aldehyde Propionaldehyde Base Base

Caption: Catalytic cycle for a representative Copper/Chiral Ligand system.

Advantages:

  • Milder Conditions: Often proceeds at room temperature and can be more tolerant of functional groups.

  • Cost-Effective: Copper is significantly more abundant and less expensive than precious metals.[12]

  • High Atom Economy: Catalytic systems often avoid the use of stoichiometric organometallic reagents.

Disadvantages:

  • Ligand Synthesis: Some of the most effective chiral ligands can be complex and require multi-step synthesis.

  • Reaction Times: Can sometimes require longer reaction times compared to highly reactive zinc systems.[10]

Comparative Performance Data

The following table summarizes representative performance metrics for the synthesis of propargylic alcohols using benchmarked catalyst systems. Note: Data is compiled and extrapolated from reactions with similar substrates and may vary based on specific experimental conditions.

Catalyst SystemChiral LigandTypical Yield (%)Typical ee (%)Temp (°C)Time (h)Key Advantages & Considerations
Zn(OTf)₂ / Et₃N (+)-N-Methylephedrine85 - 9590 - 9925 - 6012 - 24Inexpensive ligand, high ee, catalytic in Zinc.[6][8]
Et₂Zn / Ti(OiPr)₄ (S)-BINOL80 - 9292 - 980 - 258 - 16High ee for many substrates, requires pyrophoric Et₂Zn.[7][9]
Me₂Zn ProPhenol Ligand88 - 9790 - 972512 - 48Excellent for α,β-unsaturated aldehydes, avoids excess reagents.[3][13]
CuOt-Bu Prolinol-phosphine90 - 9994 - 972548 - 72High ee, non-precious metal, may require longer times.[10]
Cu(I) / Base Wide-Bite-Angle Bisphosphine75 - 8880 - 902524Milder conditions, ee can be substrate-dependent.[11]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating. Each step includes a rationale, and checkpoints are included to ensure the reaction is proceeding as expected.

Protocol 1: Zinc-Catalyzed Synthesis using (+)-N-Methylephedrine

Objective: To synthesize (S)-5-Octyn-3-ol with high enantioselectivity.

Rationale: This protocol employs the well-vetted Carreira conditions, which are known for their high selectivity and operational simplicity once set up.[6][8] Using Zn(OTf)₂ avoids pyrophoric dialkylzinc reagents.

Materials:

  • Zinc triflate (Zn(OTf)₂): 0.10 mmol, 10 mol%

  • (+)-N-Methylephedrine: 0.12 mmol, 12 mol%

  • Triethylamine (Et₃N): 0.30 mmol, 30 mol%

  • 1-Pentyne: 1.2 mmol, 1.2 equiv.

  • Propionaldehyde: 1.0 mmol, 1.0 equiv.

  • Anhydrous Toluene: 5 mL

  • Saturated aq. NH₄Cl solution

  • Anhydrous MgSO₄

Procedure:

  • Catalyst Preparation (Inert Atmosphere): To a flame-dried Schlenk flask under Argon, add Zn(OTf)₂ (36.4 mg) and (+)-N-methylephedrine (21.5 mg).

    • Causality: Pre-complexing the metal salt and chiral ligand in an inert atmosphere is crucial for forming the active catalyst and preventing deactivation by moisture.

  • Solvent and Base Addition: Add 3 mL of anhydrous toluene, followed by triethylamine (42 µL). Stir the resulting slurry for 30 minutes at room temperature.

    • Causality: Triethylamine acts as a non-nucleophilic base to facilitate the deprotonation of the alkyne upon coordination to the zinc center.

  • Reactant Addition: Add 1-pentyne (118 µL) to the catalyst mixture. Then, add a solution of propionaldehyde (72 µL) in 2 mL of anhydrous toluene dropwise over 10 minutes.

    • Causality: Slow addition of the aldehyde prevents side reactions and allows the catalytic cycle to operate efficiently.

  • Reaction Monitoring: Stir the reaction at 25 °C for 18 hours. Monitor the consumption of propionaldehyde by TLC or GC analysis.

    • Checkpoint: A spot test with 2,4-dinitrophenylhydrazine (DNP) solution should show the disappearance of the aldehyde.

  • Workup: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Causality: The NH₄Cl solution protonates the resulting zinc alkoxide and helps to break up emulsions.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil by silica gel chromatography (e.g., 10:1 Hexanes:Ethyl Acetate).

  • Characterization: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Copper-Catalyzed Synthesis using a Prolinol-Phosphine Ligand

Objective: To synthesize (R)-5-Octyn-3-ol using a non-precious metal catalyst.

Rationale: This protocol is adapted from methodologies that demonstrate high enantioselectivity using copper catalysis in an alcoholic solvent, which can co-catalyze the reaction.[10]

Materials:

  • Copper(I) tert-butoxide (CuOt-Bu): 0.05 mmol, 5 mol%

  • (S)-Prolinol-derived Phosphine Ligand (L1): 0.055 mmol, 5.5 mol%

  • 1-Pentyne: 1.5 mmol, 1.5 equiv.

  • Propionaldehyde: 1.0 mmol, 1.0 equiv.

  • Anhydrous tert-Butanol (t-BuOH): 4 mL

  • Saturated aq. NaHCO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • Catalyst Preparation (Inert Atmosphere): In a glovebox or Schlenk line, add CuOt-Bu (6.5 mg) and the chiral ligand (L1) to a dry reaction vial.

  • Solvent and Reactant Addition: Add 4 mL of anhydrous t-BuOH, followed by 1-pentyne (147 µL) and propionaldehyde (72 µL).

    • Causality: t-BuOH serves as both the solvent and a co-catalyst, potentially participating in the protonolysis step of the catalytic cycle through hydrogen bonding.[10]

  • Reaction Monitoring: Seal the vial and stir the mixture at 25 °C for 48 hours. Monitor the reaction progress by TLC or GC analysis.

    • Checkpoint: The reaction mixture should remain homogeneous. Disappearance of the aldehyde confirms progress.

  • Workup: Dilute the reaction mixture with 10 mL of diethyl ether and wash with 5 mL of saturated aqueous NaHCO₃ solution.

    • Causality: The mild basic wash removes any acidic impurities.

  • Purification and Analysis: Separate the layers, and extract the aqueous layer with diethyl ether (2 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.

  • Characterization: Confirm the structure by NMR and determine the enantiomeric excess by chiral HPLC.

Decision Framework: Selecting the Optimal Catalyst

The choice of catalyst is not one-size-fits-all. It is a strategic decision based on project priorities.

G Start What is the primary goal? Goal_EE Highest Possible Enantioselectivity? Start->Goal_EE Goal_Cost Lowest Cost & Scalability? Goal_EE->Goal_Cost No Rec_Zn_BINOL Consider Zinc/BINOL or Zinc/ProPhenol Systems Goal_EE->Rec_Zn_BINOL Yes Goal_Mild Mild Conditions & Functional Group Tolerance? Goal_Cost->Goal_Mild No Rec_Zn_Ephedrine Use Zinc/N-Methylephedrine (Carreira Conditions) Goal_Cost->Rec_Zn_Ephedrine Yes Goal_Mild->Rec_Zn_Ephedrine No Rec_Cu Benchmark Copper-based Catalysts Goal_Mild->Rec_Cu Yes

Caption: Decision flowchart for catalyst selection in this compound synthesis.

  • For Maximum Enantioselectivity: If achieving the highest possible ee is the primary driver, a Zinc/BINOL or Zinc/ProPhenol system is often the best starting point, as these have a long track record of delivering excellent stereocontrol.[3][9]

  • For Scalability and Cost-Effectiveness: The Zinc/N-Methylephedrine system (Carreira conditions) is an excellent choice.[6] The ligand is inexpensive, and the protocol is robust and catalytic in the metal salt.

  • For Mildness and Functional Group Tolerance: If the substrates are sensitive or complex, a Copper-based system is highly recommended.[10][11] These reactions often run at room temperature and can avoid highly reactive organometallic reagents, making them more forgiving for delicate molecules.

References

  • Ishii, T., Watanabe, R., Moriya, T., Ohmiya, H., Mori, S., & Sawamura, M. (2013). Cooperative Catalysis of Metal and O–H···O/sp3-C–H···O Two-Point Hydrogen Bonds in Alcoholic Solvents: Cu-Catalyzed Enantioselective Direct Alkynylation of Aldehydes with Terminal Alkynes. Chemistry – A European Journal, 19(41), 13547–13553. [Link]

  • Gomm, A. J., & Myers, E. L. (2012). A Single Cu(II) Catalyst for the Three-Component Coupling of Diverse Nitrogen Sources with Aldehydes and Alkynes. Organic Letters, 14(4), 1038–1041. [Link]

  • Wang, C., Villa, M., & Pu, L. (2010). Catalytic Asymmetric Synthesis of Chiral Propargylic Alcohols for the Intramolecular Pauson−Khand Cycloaddition. The Journal of Organic Chemistry, 75(20), 6958–6968. [Link]

  • Trost, B. M., & Weiss, A. H. (2009). Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols. Accounts of Chemical Research, 42(8), 1162-1174. [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

  • Wang, C., Villa, M., & Pu, L. (2010). Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition. PubMed. [Link]

  • Reddy, P. V., & Yadav, J. S. (2015). Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products. ResearchGate. [Link]

  • Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523–1535. [Link]

  • Sawamura, M., et al. (2006). Enantioselective Addition of Terminal Alkynes to Aromatic Aldehydes Catalyzed by Copper(I) Complexes with Wide-Bite-Angle Chiral Bisphosphine Ligands: Optimization, Scope, and Mechanistic Studies. Organometallics, 25(16), 3869–3879. [Link]

  • Kumar, A., et al. (2022). Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer. National Institutes of Health. [Link]

  • Zhang, Y., et al. (2022). Active Sites on the CuCo Catalyst in Higher Alcohol Synthesis from Syngas: A Review. MDPI. [Link]

  • ResearchGate. (2024). Copper-catalyzed alkynylation terminated by nucleophilic substitution/Michael addition. [Link]

  • ACS Publications. (2024). Zinc-Catalyzed Cyclization of Alkynyl Derivatives: Substrate Scope and Mechanistic Insights. Inorganic Chemistry. [Link]

  • National Institutes of Health. (2025). Cu-catalyzed enantioconvergent deborylative alkynylation. PMC. [Link]

  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by C-C coupling. [Link]

  • Semantic Scholar. (2017). Zinc-Catalyzed Dehydrogenative Cross-Coupling of Terminal Alkynes with Aldehydes: Access to Ynones. [Link]

  • Wikipedia. (n.d.). Asymmetric addition of alkynylzinc compounds to aldehydes. [Link]

  • University of Basel. (2024). New Methods for the Formation of Carbon-Carbon Bonds from Alcohols. [Link]

  • ResearchGate. (2021). Selective Construction of C−C and C=C Bonds by Manganese Catalyzed Coupling of Alcohols with Phosphorus Ylides. [Link]

  • PubMed Central. (2022). Catalytic asymmetric intramolecular propargylation of cyclopropanols to access the cuparane core. [Link]

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  • Organic Syntheses. (n.d.). (r)-( + )-1-octyn-3-ol. [Link]

  • Trost, B. M., Chan, V. S., & Yamamoto, D. (2011). Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetically Versatile Building Blocks and Diyne Natural Products. National Institutes of Health. [Link]

  • Pearson+. (n.d.). Beginning from 1-pentyne, synthesize the following compound via a... [Link]

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A Researcher's Guide to Orthogonal Protection Strategies for 5-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with precision and high yield. For a molecule such as 5-Octyn-3-ol, which possesses two distinct reactive sites—a secondary alcohol and a terminal alkyne—a well-devised protection strategy is not merely beneficial, but essential. The acidic proton of the terminal alkyne can interfere with base-mediated reactions, while the nucleophilic and acidic nature of the secondary alcohol can lead to unwanted side reactions.[1] This guide provides a comparative analysis of common protecting groups for this compound, offering experimental insights and protocols to aid researchers in navigating the complexities of their synthetic endeavors.

The Strategic Imperative: Why Protect this compound?

This compound is a valuable building block, but its bifunctional nature presents a classic chemical challenge. The terminal alkyne's acidity (pKa ≈ 25) makes it susceptible to deprotonation by strong bases, which are often employed in subsequent reaction steps. The secondary alcohol, with a pKa similar to other alcohols (≈ 16-18), can act as a nucleophile or an acid, interfering with a wide range of reagents, including organometallics, hydrides, and acylating agents.[2] Protecting these functional groups allows for the selective transformation of other parts of a molecule, a concept known as chemoselectivity.[3]

The ideal protecting group strategy for this compound should exhibit the following characteristics:

  • High-yielding and selective introduction: The protecting group should be introduced in high yield without affecting the other functional group.

  • Stability: The protected group must be robust enough to withstand the reaction conditions of subsequent steps.

  • Mild and selective removal: The protecting group should be removable in high yield under conditions that do not affect other functional groups, including other protecting groups. This concept is known as orthogonal protection .[3]

This guide will focus on two of the most versatile and widely employed classes of protecting groups for alcohols and alkynes: silyl ethers and benzyl ethers.

Protecting the Secondary Alcohol: A Comparative Analysis

The secondary alcohol in this compound is often the primary site for protection, as its reactivity can interfere with a broader range of transformations.

Silyl Ethers: The Workhorses of Alcohol Protection

Silyl ethers are the most common protecting groups for alcohols due to their ease of formation, stability under a variety of conditions, and facile cleavage with fluoride ions.[2][4] The stability of silyl ethers is highly tunable by varying the steric bulk of the substituents on the silicon atom.[5][6]

Protecting GroupAbbreviationCommon Reagents for ProtectionRelative Stability (Acidic Hydrolysis)Common Deprotection Conditions
TrimethylsilylTMSTMSCl, Et₃N, DCM1K₂CO₃, MeOH; mild acid (e.g., catalytic HCl in MeOH)
tert-ButyldimethylsilylTBDMS or TBSTBDMSCl, Imidazole, DMF20,000TBAF, THF; HF-Pyridine, THF

Table 1: Comparison of Common Silyl Ether Protecting Groups for Alcohols. The relative stability data highlights the significant difference in robustness between TMS and TBDMS ethers.[7]

Expertise & Experience in Silyl Ether Selection:

For many applications, the tert-Butyldimethylsilyl (TBDMS or TBS) group is the preferred choice for protecting the secondary alcohol of this compound. Its substantial steric bulk provides greater stability towards a wider range of reaction conditions compared to the more labile Trimethylsilyl (TMS) group.[4][7] The TBDMS group is stable to many non-acidic and non-basic reagents, making it compatible with a variety of downstream transformations.

The general workflow for the protection and deprotection of a secondary alcohol with a TBDMS group is illustrated below:

G cluster_protection Protection cluster_reaction Further Reactions cluster_deprotection Deprotection This compound This compound TBDMS-Protected Alcohol TBDMS-Protected Alcohol This compound->TBDMS-Protected Alcohol TBDMSCl, Imidazole DMF, rt Modified Product Modified Product TBDMS-Protected Alcohol->Modified Product Desired Transformation (e.g., on alkyne) Deprotected Alcohol Deprotected Alcohol Modified Product->Deprotected Alcohol TBAF, THF, rt

Caption: Workflow for TBDMS protection of an alcohol.

Benzyl Ethers: A Robust Alternative

Benzyl (Bn) ethers offer a robust alternative to silyl ethers for alcohol protection. They are generally stable to both acidic and basic conditions, making them suitable for a wide range of synthetic transformations.[8][9]

Protecting GroupAbbreviationCommon Reagents for ProtectionStabilityCommon Deprotection Conditions
BenzylBnBnBr, NaH, THFStable to most acids, bases, and nucleophiles.H₂, Pd/C (Hydrogenolysis)

Table 2: Characteristics of the Benzyl Ether Protecting Group.

Expertise & Experience in Benzyl Ether Application:

The primary advantage of the benzyl ether is its orthogonal deprotection condition. While silyl ethers are cleaved by fluoride, benzyl ethers are typically removed by catalytic hydrogenolysis.[9] This orthogonality is crucial in complex syntheses where multiple protected hydroxyl groups need to be selectively unmasked. However, a key consideration is the incompatibility of hydrogenolysis with other reducible functional groups, such as alkenes and alkynes. For this compound, deprotection of a benzyl ether would also reduce the alkyne. Therefore, the use of a benzyl ether to protect the alcohol is only viable if the alkyne is intended to be reduced in the same step or has been transformed into a non-reducible group.

Protecting the Terminal Alkyne: The Utility of Silyl Groups

The acidic proton of a terminal alkyne can be problematic in reactions involving strong bases or organometallic reagents. Protection of the alkyne is therefore a common strategy.

Trimethylsilyl (TMS) Group: The Go-To for Alkyne Protection

The Trimethylsilyl (TMS) group is the most widely used protecting group for terminal alkynes.[10][11] It is easily introduced by treating the alkyne with a strong base followed by TMSCl. The resulting TMS-protected alkyne is stable to a variety of non-acidic and non-basic reaction conditions.[10]

Expertise & Experience in TMS Protection of Alkynes:

The TMS group on an alkyne is significantly more labile than a TBDMS group on an alcohol. It can be readily removed under very mild basic conditions, such as potassium carbonate in methanol, or with a fluoride source like TBAF.[10][11][12] This difference in lability is the cornerstone of many orthogonal protection strategies.

G cluster_protection Protection cluster_reaction Further Reactions cluster_deprotection Deprotection Terminal Alkyne Terminal Alkyne TMS-Protected Alkyne TMS-Protected Alkyne Terminal Alkyne->TMS-Protected Alkyne 1. n-BuLi, THF, -78 °C 2. TMSCl Modified Product Modified Product TMS-Protected Alkyne->Modified Product Desired Transformation (e.g., on alcohol) Deprotected Alkyne Deprotected Alkyne Modified Product->Deprotected Alkyne K₂CO₃, MeOH, rt

Caption: Workflow for TMS protection of a terminal alkyne.

Orthogonal Protection Strategy for this compound: A Case Study

A powerful strategy for the selective functionalization of this compound involves the orthogonal protection of both the alcohol and the alkyne. A common and effective approach is to protect the secondary alcohol as a TBDMS ether and the terminal alkyne as a TMS ether.

This strategy allows for the selective deprotection of the TMS group in the presence of the more robust TBDMS group, enabling further reactions at the alkyne terminus. Subsequently, the TBDMS group can be removed to liberate the free alcohol.

G This compound This compound TBDMS-Protected Alcohol TBDMS-Protected Alcohol This compound->TBDMS-Protected Alcohol TBDMSCl, Imidazole, DMF Fully Protected Fully Protected TBDMS-Protected Alcohol->Fully Protected n-BuLi, TMSCl Alkyne Deprotected Alkyne Deprotected Fully Protected->Alkyne Deprotected K₂CO₃, MeOH Further Reaction at Alkyne Further Reaction at Alkyne Alkyne Deprotected->Further Reaction at Alkyne e.g., Sonogashira Coupling Final Product Final Product Further Reaction at Alkyne->Final Product TBAF, THF

Sources

A Senior Application Scientist's Guide to the Structural Validation of 5-Octyn-3-ol Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For the research scientist and drug development professional, the unambiguous determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules, where stereochemistry dictates biological activity. This guide provides an in-depth technical comparison of methodologies for validating the structure of 5-octyn-3-ol and its derivatives, with a primary focus on the gold standard technique: single-crystal X-ray crystallography.

As a Senior Application Scientist, my experience has shown that while a suite of analytical techniques can provide pieces of the structural puzzle, only X-ray crystallography offers the definitive, atomic-level resolution required for absolute structural assignment. This guide is structured to not only provide step-by-step protocols but to also elucidate the scientific reasoning behind each experimental choice, ensuring a robust and self-validating workflow.

The Imperative of Absolute Configuration in Drug Discovery

This compound and its derivatives represent a class of chiral propargyl alcohols. The presence of a stereocenter at the C-3 position means that these compounds can exist as enantiomers, which may exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to definitively assign the absolute configuration (R or S) is a critical step in the development of any chiral therapeutic agent. While techniques like chiral High-Performance Liquid Chromatography (HPLC) can confirm enantiomeric purity, they do not inherently reveal the absolute stereochemistry.

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful method for determining the absolute configuration of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

However, the journey from a synthesized compound to a validated crystal structure is not without its challenges, particularly for a molecule like this compound, which is a liquid at room temperature. The following sections will detail the strategies and protocols to navigate these challenges successfully.

The Crystallization Challenge: From Liquid to Lattice

The primary prerequisite for SCXRD is a high-quality single crystal. For compounds that are liquids or oils at ambient temperature, this presents a significant hurdle. Here, we explore several effective strategies.

Crystallization Strategies for Low-Melting-Point Compounds
Crystallization TechniquePrincipleSuitability for this compound DerivativesKey Considerations
In-situ Crystallization A focused laser or cryo-stream is used to induce crystallization directly on the diffractometer.HighRequires specialized equipment; ideal for screening conditions.
Co-crystallization The target molecule is crystallized with a co-former to generate a stable, crystalline solid.HighSelection of a suitable co-former is critical; can alter physicochemical properties.[2]
Derivatization The hydroxyl group is reacted to introduce a rigid, crystalline moiety.HighThe derivative must be crystalline; the reaction should not affect the stereocenter.
Slow Evaporation The solvent is slowly evaporated from a dilute solution, leading to crystal growth.ModerateChallenging for volatile compounds; requires careful solvent selection.
Vapor Diffusion A less-volatile solvent containing the compound is exposed to the vapor of a more volatile anti-solvent.ModerateGentle method, but can be slow and requires careful solvent pairing.
Experimental Protocol: Co-crystallization Screening
  • Co-former Selection: Choose a range of pharmaceutically acceptable co-formers known to form hydrogen bonds with alcohols (e.g., carboxylic acids, amides).

  • Solvent Screening: Test the solubility of both the this compound derivative and the co-former in a variety of solvents.

  • Stoichiometric Preparation: Prepare solutions with different stoichiometric ratios of the derivative and co-former (e.g., 1:1, 1:2, 2:1).

  • Crystallization Methods: Employ various crystallization techniques for each combination, such as slow evaporation, cooling, and slurry conversion.

  • Crystal Identification: Analyze any resulting solids by powder X-ray diffraction (PXRD) to identify new crystalline phases.

From Crystal to Structure: The X-ray Diffraction Workflow

Once a suitable single crystal is obtained, the process of structure determination begins. This workflow is a self-validating system, with checks and balances at each stage to ensure the integrity of the final structure.

X_ray_Workflow cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution & Refinement cluster_3 Validation Crystal_Mounting Crystal Mounting & Screening Data_Collection_Strategy Data Collection Strategy Crystal_Mounting->Data_Collection_Strategy Data_Collection Data Collection Data_Collection_Strategy->Data_Collection Integration Integration Data_Collection->Integration Scaling_Merging Scaling & Merging Integration->Scaling_Merging Structure_Solution Structure Solution Scaling_Merging->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Validation Structure Validation Structure_Refinement->Structure_Validation CIF_Deposition CIF Deposition Structure_Validation->CIF_Deposition

Caption: The workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology: Data Collection, Refinement, and Validation
  • Data Collection:

    • A suitable crystal is mounted on the diffractometer and cooled in a cryostream to minimize thermal motion and radiation damage.

    • A data collection strategy is devised to ensure complete and redundant data are collected.

    • Diffraction data are collected as a series of images.

  • Data Processing:

    • The diffraction spots on the images are integrated to determine their intensities.

    • The integrated intensities are scaled and merged to create a unique set of reflection data.

  • Structure Solution and Refinement:

    • The phase problem is solved using direct methods or Patterson methods to obtain an initial structural model.

    • The model is refined against the experimental data using least-squares methods, typically with software like SHELXL.[1][3][4]

  • Structure Validation:

    • The final refined structure is validated using software such as PLATON and the IUCr's checkCIF service.[5] This process checks for geometric inconsistencies, missed symmetry, and other potential errors.

    • Key quality indicators, such as the R-factor and the goodness-of-fit (GooF), are assessed. A low R-factor (typically < 0.05 for small molecules) indicates good agreement between the model and the data.[6][7]

Determining Absolute Configuration: The Flack Parameter

For chiral molecules crystallizing in non-centrosymmetric space groups, the anomalous dispersion of X-rays can be used to determine the absolute configuration. The Flack parameter is a key metric in this determination.[8]

  • A Flack parameter close to 0 indicates that the correct enantiomer has been modeled.

  • A Flack parameter close to 1 suggests that the inverted structure is the correct one.

  • A value around 0.5 may indicate a racemic twin.

The standard uncertainty of the Flack parameter is also crucial; a small uncertainty is necessary for a confident assignment.[9][10]

Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the structure and dynamics in solution.[11] For the validation of stereochemistry, NMR methods, particularly Mosher's method, serve as an excellent complementary technique.

Mosher's Method for Absolute Configuration of Alcohols

This NMR technique involves the derivatization of the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[2][12] The resulting diastereomeric esters exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring of the MTPA moiety. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined.

TechniquePrincipleAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides unambiguous 3D structure and absolute configuration.Requires a high-quality single crystal, which can be challenging to obtain.
NMR (Mosher's Method) Analysis of chemical shift differences in diastereomeric esters.Applicable to non-crystalline samples; provides data on solution-state conformation.[13][14]Indirect method; requires successful derivatization; can be complex to interpret for flexible molecules.

Case Study: Hypothetical Structure Validation of a this compound Derivative

As a crystal structure of this compound itself is not publicly available, we will consider a hypothetical workflow for a crystalline derivative.

Case_Study_Workflow cluster_0 Crystallization cluster_1 Structure Determination cluster_2 Orthogonal Validation A This compound Derivative (Liquid) B Co-crystallization Screening A->B G Mosher's Ester Synthesis A->G C Single Crystal of Co-crystal B->C D X-ray Data Collection C->D E Structure Solution & Refinement D->E F Absolute Configuration (Flack Parameter) E->F I Confirmation of Absolute Configuration F->I Comparison H ¹H NMR Analysis (Δδ) G->H H->I

Caption: A self-validating workflow for the structural elucidation of a this compound derivative.

In this workflow, the successful crystallization of a this compound derivative as a co-crystal allows for single-crystal X-ray diffraction analysis. The resulting structure, including the absolute configuration determined from the Flack parameter, is then independently verified by Mosher's method in solution. Agreement between these two orthogonal techniques provides the highest level of confidence in the structural assignment.

Conclusion: A Multi-faceted Approach to Structural Validation

The definitive structural validation of this compound derivatives, and indeed any chiral molecule, relies on a multi-faceted approach. While X-ray crystallography stands as the ultimate arbiter of three-dimensional structure and absolute configuration, its successful application, especially for challenging samples, requires a thoughtful and systematic approach to crystallization.

Furthermore, the principles of scientific integrity demand orthogonal validation. By complementing the solid-state data from X-ray crystallography with solution-state data from techniques like NMR-based Mosher's method, researchers can build an unassailable case for their structural assignments. This rigorous, self-validating methodology is not just good practice; it is a necessity in the high-stakes world of drug discovery and development.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Seco, J. M., Quínoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
  • Takeda, R., Nakata, M., & Ohtani, I. (2003). A new NMR method for determining the absolute configurations of acyclic tertiary alcohols. Chemistry Letters, 32(10), 906-907. [Link]

  • Wenzel, T. J. (2018). A new and versatile method for the determination of absolute configuration of chiral alcohols. Chirality, 30(4), 438-451. [Link]

  • International Union of Crystallography. (n.d.). checkCIF. Retrieved January 21, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved January 21, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and development, the lifecycle of chemical reagents extends beyond their immediate application. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe, efficient, and ethical laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Octyn-3-ol, grounded in scientific principles and field-proven best practices. Our objective is to empower you, our partners in science, with the knowledge to manage this substance safely and compliantly, ensuring the protection of both personnel and the environment.

Understanding the Hazard Profile of this compound

Before we can discuss disposal, we must first appreciate the inherent hazards of this compound. This understanding forms the basis for every handling and disposal decision we make. According to its Globally Harmonized System (GHS) classification, this compound presents several risks.[1]

  • Flammability: It is a flammable liquid and vapor, necessitating strict avoidance of ignition sources.[1]

  • Irritation: The compound is a known skin and serious eye irritant.[1]

  • Respiratory Effects: It may cause respiratory irritation if inhaled.[1]

These properties dictate that this compound be treated as hazardous waste. Improper disposal, such as pouring it down the drain, is not only illegal but also poses a significant risk of fire, environmental contamination, and harm to the public water systems.[2][3]

Key Chemical and Physical Properties

A summary of this compound's properties underscores the need for careful handling:

PropertyValueImplication for Disposal
Molecular Formula C₈H₁₄OOrganic waste stream
Molecular Weight 126.20 g/mol -
GHS Hazard Codes H226, H315, H319, H335Flammable, Skin Irritant, Eye Irritant, Respiratory Irritant
Incompatibilities Strong oxidizing agents, Acid anhydrides, Acid chloridesMust be segregated from these chemicals during waste collection

Data sourced from PubChem CID 143082 and various Safety Data Sheets.[1][4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final collection.

Step 1: Immediate Segregation at the Point of Generation

Causality: The core principle of hazardous waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, including the generation of toxic gases, heat, or even explosions. This compound must be kept separate from strong oxidizing agents, acid anhydrides, and acid chlorides to prevent violent reactions.[4][5][6]

Procedure:

  • Designate a specific, clearly labeled waste container for this compound and compatible organic solvents.

  • The container must be made of a chemically resistant material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.

  • Never pour this compound into a container with unknown contents.

Step 2: Proper Labeling and Container Management

Causality: Accurate labeling is a critical safety and compliance measure. It communicates the container's contents and associated hazards to all laboratory personnel and waste handlers, ensuring it is managed correctly throughout the disposal chain.[2][7] Federal and local regulations mandate clear identification of hazardous waste.[3]

Procedure:

  • Immediately label the waste container with the words "Hazardous Waste".[8]

  • Clearly list all contents, including "this compound" and any other solvents present. Avoid using abbreviations or chemical formulas.

  • Keep the container closed at all times, except when adding waste.[8] This minimizes the release of flammable and irritating vapors into the laboratory atmosphere.

Step 3: Safe Accumulation and Storage

Causality: Safe storage minimizes the risk of spills, fires, and exposure. Flammable liquids like this compound must be stored away from heat and ignition sources.[4][9] Proper storage location also prevents obstruction of emergency exits and high-traffic areas.[7]

Procedure:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be in a well-ventilated location, such as a fume hood or a dedicated, approved flammable storage cabinet.[10]

  • Ensure secondary containment (such as a larger, chemically resistant tray) is in place to capture any potential leaks from the primary container.

Step 4: Arranging for Professional Disposal

Causality: Due to its hazardous characteristics, this compound cannot be disposed of through standard municipal waste channels.[11] It requires treatment at a licensed Treatment, Storage, and Disposal Facility (TSDF) to be neutralized and disposed of in an environmentally sound manner.[3]

Procedure:

  • Follow your institution's established procedures for chemical waste pickup. This typically involves contacting your Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal company.[2][7][12]

  • Provide the waste handler with a complete and accurate description of the waste container's contents.

  • Ensure all necessary paperwork is completed to maintain a clear chain of custody, which is a key component of regulatory compliance.

The decision-making process for the disposal of this compound can be visualized as follows:

G cluster_no Prohibited Actions start Waste this compound Generated segregate Segregate into Compatible Organic Waste Stream start->segregate label_container Label Container: 'Hazardous Waste' + List Contents segregate->label_container store_safe Store in Ventilated Area (e.g., Fume Hood) with Secondary Containment label_container->store_safe contact_ehs Contact EHS or Licensed Waste Vendor for Pickup store_safe->contact_ehs end Compliant Disposal contact_ehs->end drain Pour Down Drain trash Dispose in Regular Trash evaporate Evaporate in Fume Hood

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Exposures

Even with the most stringent protocols, accidents can occur. Preparedness is key to mitigating the impact of a spill or exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[4][9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[4][9]

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Ensure the area is well-ventilated and all ignition sources are removed.[13]

  • Large Spills: Evacuate the immediate area. Alert your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and personal protective equipment (PPE).

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and responsibility. The proper management of chemical waste like this compound is a critical component of professional scientific practice, safeguarding your colleagues, your institution, and the wider environment.

References

  • Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids.
  • CountyOffice.org. (2025, August 12). How Do You Dispose Of Flammable Liquids?
  • Triumvirate Environmental. (2021, February 16). Storing and Disposing of Flammable Liquids.
  • NYC311. Flammable Liquid Disposal.
  • PubChem. (n.d.). Oct-5-yn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 1-Octen-3-ol.
  • Sigma-Aldrich. (2024, August 5). Safety Data Sheet: 1-Octen-3-ol.
  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: (+/-)-1-Octyn-3-ol.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart.
  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety.
  • University of Washington Environmental Health & Safety. (2026, January 2). Chemical Safety.
  • Kansas State University. (2025, November 6). Chemical Waste. Environmental Health and Safety.
  • Flinn Scientific. (2016, January 28). 1-Octen-3-ol SDS (Safety Data Sheet).

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazards: A Data-Driven Approach

5-Octyn-3-ol is a flammable liquid that can cause skin, eye, and respiratory irritation.[1] This assessment is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information available for this compound. Due to the lack of a dedicated SDS, a conservative approach to safety is warranted, incorporating precautions from the safety profiles of related C8 unsaturated alcohols like 1-octen-3-ol and 1-octyn-3-ol. These isomers are also classified as combustible or flammable liquids, skin and eye irritants, and are considered harmful if swallowed or inhaled.[2][3]

Key Hazard Classifications for this compound:

  • Flammable Liquid: Poses a fire hazard when exposed to heat, sparks, or open flames.[1]

  • Skin Irritant: Can cause skin irritation upon direct contact.[1]

  • Serious Eye Irritant: Can cause serious eye irritation.[1]

  • Respiratory Irritant: May cause respiratory irritation if inhaled.[1]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and vapors, preventing serious eye irritation.[1][2]
Hands Nitrile or other chemically resistant glovesPrevents skin contact, which can cause irritation.[1][2] Ensure gloves are appropriate for handling flammable liquids.
Body Flame-resistant lab coatProtects against splashes and provides a barrier in case of a fire.
Respiratory Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the inhalation of vapors, which can cause respiratory irritation.[1][2]

Procedural Guidance for Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is paramount for ensuring safety. The following workflow outlines the critical stages of handling this compound, from preparation to disposal.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_dispense Dispense this compound carefully, avoiding splashes prep_materials->handle_dispense Proceed with caution handle_reaction Perform experimental procedures handle_dispense->handle_reaction handle_monitor Continuously monitor the reaction handle_reaction->handle_monitor cleanup_quench Quench reaction and neutralize any excess reagent handle_monitor->cleanup_quench Upon completion cleanup_waste Collect all waste in a designated, labeled container cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate all glassware and work surfaces cleanup_waste->cleanup_decontaminate cleanup_doff Doff PPE in the correct order cleanup_decontaminate->cleanup_doff

Caption: A workflow diagram for the safe handling of this compound.

Step-by-Step Protocol

I. Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • PPE: Don all required personal protective equipment as outlined in the table above.

  • Ventilation: Ensure you are working in a properly functioning chemical fume hood.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Material Staging: Gather all necessary chemicals, glassware, and equipment. Ensure all containers are properly labeled.

II. Handling:

  • Dispensing: When transferring this compound, do so slowly and carefully to avoid splashing. Use a properly sized graduated cylinder or pipette.

  • Heating: If heating is required, use a heating mantle or oil bath with a temperature controller. Avoid open flames.

  • Reaction Monitoring: Continuously monitor the experiment for any signs of an uncontrolled reaction, such as a rapid temperature increase or gas evolution.

III. Cleanup and Disposal:

  • Waste Collection: All waste materials, including excess this compound, contaminated solvents, and disposable labware, must be collected in a designated hazardous waste container. The container must be clearly labeled with the contents.

  • Decontamination: Thoroughly decontaminate all non-disposable glassware and equipment that came into contact with this compound.

  • Work Area Cleaning: Clean the work area in the chemical fume hood to remove any residual contamination.

  • PPE Removal: Remove personal protective equipment in the reverse order it was put on, being careful to avoid contaminating your skin or clothing.

  • Hand Washing: Wash your hands thoroughly with soap and water after completing the work and removing your gloves.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

References

  • PubChem. Oct-5-yn-3-ol. National Center for Biotechnology Information. [Link]

Sources

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Retrosynthesis Analysis

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5-Octyn-3-ol

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